(Rac)-AZD3839
Beschreibung
Eigenschaften
IUPAC Name |
7-fluoro-3-(3-pyrimidin-5-ylphenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]isoindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F4N5/c25-19-6-2-5-18-21(19)22(29)33-23(18,17-7-8-32-20(10-17)24(26,27)28)16-4-1-3-14(9-16)15-11-30-13-31-12-15/h1-13H,(H2,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPBADHCKFUMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)(F)F)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F4N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-AZD3839: A Technical Guide to its Mechanism of Action on BACE1
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of (Rac)-AZD3839, a potent inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease research due to its essential role in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease.[1] AZD3839 was developed as a small-molecule inhibitor intended to reduce Aβ production by directly targeting this rate-limiting enzyme.
Core Mechanism: Inhibition of BACE1-Mediated APP Cleavage
The primary mechanism of action of AZD3839 is the direct inhibition of the enzymatic activity of BACE1. BACE1 is a transmembrane aspartic protease that initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP).[2][3][4] This cleavage occurs at the N-terminus of the Aβ domain, generating a soluble ectodomain fragment (sAPPβ) and a 99-amino acid membrane-bound C-terminal fragment (C99).[3][5] The C99 fragment is subsequently cleaved by the γ-secretase complex to release Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[2][3][5]
AZD3839 acts as a potent inhibitor of this initial cleavage step. By binding to the active site of BACE1, it prevents the enzyme from processing APP, thereby reducing the production of sAPPβ, C99, and consequently, all downstream Aβ peptides.[2]
Quantitative Potency and Selectivity
AZD3839 demonstrates potent inhibition of BACE1 in biochemical and cellular assays. Its selectivity against the homologous protease BACE2 and the related aspartic protease Cathepsin D is a critical aspect of its profile.
Table 1: In Vitro Enzyme Inhibition and Cellular Potency of AZD3839 | Target/Assay | Parameter | Value | Reference | | :--- | :--- | :--- | :--- | | Enzyme Inhibition | | Human BACE1 | Kᵢ | 26.1 nmol/liter |[6] | | Human BACE2 | Kᵢ | 372 nmol/liter |[6] | | Human Cathepsin D | Kᵢ | >25 µmol/liter |[6] | | Cellular Activity | | Aβ40 Reduction (SH-SY5Y cells) | IC₅₀ | 4.8 nmol/liter |[2] | | sAPPβ Reduction (SH-SY5Y cells) | IC₅₀ | 16.7 nmol/liter |[2] |
As shown, AZD3839 is approximately 14-fold more selective for BACE1 over BACE2 and over 1000-fold more selective against Cathepsin D in enzymatic assays.[6][7] This selectivity is crucial for minimizing potential off-target effects, as BACE2 and Cathepsin D have distinct physiological substrates.[2]
Table 2: In Vivo Effects of AZD3839 on Aβ Reduction
| Species | Compartment | Effect | Reference |
|---|---|---|---|
| Mouse (C57BL/6) | Brain Aβ40 | ~50% reduction with 160 µmol/kg oral dose | [6] |
| Guinea Pig | Brain Aβ40 | ~20-60% reduction with 200 µmol/kg oral dose | [6] |
| Guinea Pig | CSF Aβ40 | ~50% reduction at 3h with 200 µmol/kg oral dose | [6] |
| Non-human Primate | CSF Aβ40/Aβ42 | Significant reduction at 4.5h with 5.5 µmol/kg dose |[6] |
Structural Basis of BACE1 Inhibition
X-ray crystallography studies have elucidated the binding mode of AZD3839 within the BACE1 active site. The inhibitor binds in a "flap-open" conformation of the enzyme.[5][8]
Key interactions include:
-
Amidine Group: The core amidine group of AZD3839 forms critical hydrogen bond interactions with the catalytic dyad of aspartate residues, Asp-32 and Asp-228, which is characteristic of aspartic protease inhibitors.[5][6][8]
-
Pyridine (B92270) Nitrogen: A hydrogen bond is formed between the pyridine nitrogen of the inhibitor and the side chain of Trp-76, located near the S2 pocket.[5][6][8]
-
Difluoromethyl Group: This substituent occupies a subpocket and displaces a conserved water molecule, contributing to the binding affinity.[6][8]
Experimental Protocols
The characterization of AZD3839 involved a range of standard and specialized assays to determine its potency, selectivity, and pharmacological effects.
This biochemical assay directly measures the ability of a compound to inhibit the proteolytic activity of recombinant BACE1.
-
Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
-
Protocol Outline:
-
Recombinant human BACE1 enzyme is pre-incubated with varying concentrations of AZD3839 in an appropriate assay buffer (e.g., sodium acetate, pH 4.5).
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and the data are used to determine the inhibitory constant (Kᵢ) of AZD3839.[6][7]
-
This cell-based assay assesses the ability of AZD3839 to inhibit BACE1 activity within a cellular context, providing a more physiologically relevant measure of potency.
-
Principle: A human cell line, typically a neuroblastoma line like SH-SY5Y that overexpresses wild-type APP, is treated with the inhibitor.[6] The levels of secreted Aβ40, Aβ42, and sAPPβ in the cell culture medium are then quantified.
-
Protocol Outline:
-
Human SH-SY5Y cells are cultured in multi-well plates.
-
Cells are treated with a range of AZD3839 concentrations for a specified period (e.g., 24 hours).
-
The conditioned medium is collected.
-
Aβ40, Aβ42, and sAPPβ levels in the medium are quantified using specific immunoassays, such as ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assays.
-
Dose-response curves are generated to calculate IC₅₀ values.[2]
-
These studies were conducted in various animal models to confirm that AZD3839 could cross the blood-brain barrier and engage its target in the central nervous system.
-
Principle: Animals (e.g., C57BL/6 mice, guinea pigs) are administered AZD3839 orally.[6] At various time points post-dose, samples of plasma, brain tissue, and cerebrospinal fluid (CSF) are collected and analyzed for Aβ levels.
-
Protocol Outline:
-
Animals are administered a single oral dose of AZD3839 or vehicle.
-
At designated time points (e.g., 0.5, 1.5, 4.5, 8 hours), animals are euthanized.
-
Blood, CSF, and brain tissue are collected.
-
Brain tissue is homogenized.
-
Aβ40 and Aβ42 levels in all matrices are quantified using specific immunoassays.
-
The results are expressed as a percentage reduction compared to the vehicle-treated control group.[6]
-
Clinical Development and Discontinuation
Based on its promising preclinical profile, AZD3839 was advanced into Phase 1 clinical trials.[6] However, the clinical development of AZD3839 was discontinued.[9] This decision was based on observations of dose-related effects on the QTcF interval in healthy volunteers, indicating a potential for cardiac liability likely related to off-target effects on the hERG ion channel.[2][9] More recent analyses of multiple BACE1 inhibitor trials have also raised concerns about cognitive worsening, potentially due to the inhibition of BACE1 cleavage of other necessary physiological substrates.[10][11]
Conclusion
This compound is a potent, small-molecule inhibitor of BACE1 that effectively reduces the production of amyloid-β peptides in both in vitro and in vivo models. Its mechanism of action is centered on the direct competitive inhibition of the BACE1 active site, preventing the initial, rate-limiting step of the amyloidogenic pathway. It binds with high affinity through key interactions with the catalytic aspartate dyad and other residues within the active site cleft. While it demonstrated robust preclinical efficacy, its development was halted due to safety concerns, a fate shared by many BACE1 inhibitors. The comprehensive study of AZD3839 has nonetheless provided valuable insights into the requirements for designing effective and safe BACE1 inhibitors for the treatment of Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 5. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. AZD3839 [openinnovation.astrazeneca.com]
- 10. Exploring the cognitive impact of BACE1 inhibition for Alzheimer’s disease | VJDementia [vjdementia.com]
- 11. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]
AZD3839: A Technical Guide to its Discovery and Structure-Based Design
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and structure-based design of AZD3839, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, the primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease.[1][2][3] The inhibition of BACE1 is therefore a major therapeutic strategy for the treatment of Alzheimer's disease.[1][2][3]
AZD3839 was identified through a fragment-based screening approach coupled with structure-based drug design.[1][2][3] This approach has proven effective in identifying novel, potent, and selective small molecule inhibitors for challenging drug targets.
Quantitative Data Summary
The following tables summarize the key quantitative data for AZD3839, including its in vitro potency, selectivity, and cellular activity.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | K_i (nmol/liter) |
| Human BACE1 | 26.1 |
| Human BACE2 | 372 |
| Cathepsin D | >25,000 |
Data sourced from Fälting, J., et al. (2012).[1]
Table 2: Cellular Aβ Reduction
| Cell Line | Assay | IC_50 (nmol/liter) |
| Human SH-SY5Y | sAPPβ release | 16.7 |
| Human SH-SY5Y | Aβ40 release | 5.6 |
| Mouse N2A | Aβ40 release | 32.2 |
| Mouse Primary Cortical Neurons | Aβ40 release | 50.9 |
| Guinea Pig Primary Cortical Neurons | Aβ40 release | 24.8 |
Data sourced from Fälting, J., et al. (2012).[1][4]
Key Experimental Protocols
BACE1 Fluorescence Resonance Energy Transfer (FRET) Assay
This biochemical assay was used to determine the in vitro potency of AZD3839 against recombinant human BACE1.[1][2][3]
Principle: The assay utilizes a peptide substrate containing a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.
Protocol:
-
Recombinant human BACE1 (20 nM) is pre-incubated with varying concentrations of AZD3839 for 30 minutes in a sodium acetate (B1210297) buffer (50 mM, pH 4.5) containing 100 mM NaCl, 0.05% BSA, and 0.05% Pluronic F-127.
-
The reaction is initiated by the addition of a FRET peptide substrate.
-
The increase in fluorescence is monitored over time, and the initial reaction rates are calculated.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
SH-SY5Y Cell-Based sAPPβ and Aβ Release Assays
These cellular assays were used to assess the ability of AZD3839 to inhibit BACE1 activity in a more physiologically relevant context.[1][5]
Protocol:
-
Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F-12 medium supplemented with 10% fetal calf serum and 1% non-essential amino acids.
-
Cells are treated with varying concentrations of AZD3839 for 16 hours.
-
The cell culture supernatant is collected, and the levels of secreted sAPPβ and Aβ40 are measured using Meso Scale Discovery (MSD) electrochemiluminescence assays.
-
Cell viability is assessed in parallel using a commercial cytotoxicity kit to ensure that the observed reduction in sAPPβ and Aβ is not due to toxic effects.
-
IC50 values are calculated from the dose-response curves.
Visualizing the Science
BACE1 Signaling Pathway
The following diagram illustrates the role of BACE1 in the amyloidogenic processing of the amyloid precursor protein (APP).
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Fragment-Based Drug Discovery Workflow
The discovery of AZD3839 began with a fragment-based screening campaign to identify small, low-affinity compounds that bind to BACE1.
Caption: Workflow for the fragment-based discovery of AZD3839.
Structure-Based Design Cycle for AZD3839
Once initial fragment hits were identified and their binding modes determined by X-ray crystallography, a structure-based design cycle was initiated to optimize their potency and drug-like properties.
Caption: Iterative cycle of structure-based drug design for AZD3839.
Conclusion
The discovery of AZD3839 exemplifies the power of combining fragment-based screening with structure-based drug design to develop potent and selective inhibitors for challenging therapeutic targets. The comprehensive preclinical characterization of AZD3839 demonstrated its ability to effectively reduce Aβ levels in various in vitro and in vivo models, leading to its progression into Phase 1 clinical trials.[1][2] Although clinical development was later discontinued, the story of AZD3839 provides valuable insights and a robust framework for the ongoing efforts to develop effective disease-modifying therapies for Alzheimer's disease.[6]
References
- 1. Fragment-based discovery of BACE1 inhibitors using functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computer-Aided Drug Design of β-Secretase, γ-Secretase and Anti-Tau Inhibitors for the Discovery of Novel Alzheimer’s Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Preclinical Profile of AZD3839: A BACE1 Inhibitor for Alzheimer's Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2] Developed through fragment-based screening and structure-based design, this orally active, brain-permeable compound has undergone extensive preclinical characterization to evaluate its potential as a disease-modifying therapy.[1] This guide provides a comprehensive overview of the preclinical data for AZD3839, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.
Mechanism of Action: Targeting the Amyloid Cascade
The central hypothesis in Alzheimer's disease research posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary pathogenic event.[1] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase.[1][2] AZD3839 is designed to inhibit BACE1, the rate-limiting enzyme in this process, thereby reducing the production of all Aβ species.[1]
dot
References
(Rac)-AZD3839: A Technical Guide for Researchers
(Rac)-AZD3839 is a potent, orally active, and blood-brain barrier-permeable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] Developed through fragment-based screening and structure-based design, it has been a significant tool in Alzheimer's disease research.[2] Although its clinical development was halted due to observed QT prolongation in Phase I trials, its preclinical profile provides valuable insights into BACE1 inhibition.[3]
This guide offers an in-depth overview of the chemical structure, properties, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the following chemical identity:
-
IUPAC Name: (S)-2-amino-N-(3-(difluoromethyl)-2-methyl-5-(pyrimidin-5-yl)phenyl)-5-phenyl-1,3-oxazole-4-carboxamide
-
SMILES: FC(F)c1cc(cc(c1N)C)c2cncnc2
The table below summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₃H₁₈F₂N₄O₂ |
| Molecular Weight | 432.41 g/mol [4] |
| Appearance | Crystalline solid |
| Solubility | DMSO: 86 mg/mL (199.34 mM)[4] |
| pIC₅₀ - logP | 5.60[5] |
| In Vitro Efflux Ratio | 3.5[5] |
Mechanism of Action and Signaling Pathway
This compound functions as a BACE1 inhibitor. BACE1 is a key aspartic protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is a critical step in the formation of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. By inhibiting BACE1, AZD3839 effectively reduces the production of Aβ peptides.[2]
The mechanism involves the binding of AZD3839 to the active site of BACE1.[2] Crystallographic studies have shown that the amidine group of the ligand interacts with the catalytic aspartates, Asp-32 and Asp-228.[2][5] The phenyl ring occupies the S1 pocket, and the pyrimidine (B1678525) ring is situated in the S3 pocket.[5] This binding prevents the natural substrate, APP, from accessing the active site, thus inhibiting its cleavage.
Below is a diagram illustrating the simplified signaling pathway of APP processing and the inhibitory action of AZD3839.
Figure 1: Mechanism of action of this compound in the amyloidogenic pathway.
In Vitro and In Vivo Pharmacology
This compound has demonstrated potent and selective inhibition of BACE1 in various preclinical models.
| Assay Type | Species/Cell Line | Endpoint | Result |
| BACE1 Inhibition | Recombinant Human | Kᵢ | 26.1 nmol/liter[2] |
| BACE2 Inhibition | Recombinant Human | Kᵢ | 372 nmol/liter[2] |
| Cathepsin D Inhibition | Human | Kᵢ | >25 µmol/liter[2] |
| sAPPβ Release | Human SH-SY5Y cells | IC₅₀ | Data not specified in search results |
| Aβ40 Release | Guinea Pig Primary Neurons | IC₅₀ | Data not specified in search results |
| Brain Aβ Reduction (in vivo) | Mouse (C57BL/6) | ED₅₀ | Data not specified in search results |
| Brain Aβ Reduction (in vivo) | Guinea Pig | ED₅₀ | Data not specified in search results |
The selectivity for BACE1 over BACE2 is approximately 14-fold, and over 1000-fold against Cathepsin D.[2] In vivo studies in mice, guinea pigs, and non-human primates have shown dose- and time-dependent reductions of Aβ levels in plasma, brain, and cerebrospinal fluid (CSF).[2]
Experimental Protocols
The following are summaries of key experimental methodologies used in the characterization of this compound, based on published literature.[2]
1. BACE1 and BACE2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantifies the enzymatic activity of BACE1 and BACE2.
Figure 2: Workflow for the BACE1/BACE2 TR-FRET assay.
-
Procedure: The soluble portion of recombinant human BACE1 or BACE2 is mixed with the test compound in a reaction buffer (sodium acetate, CHAPS, Triton X-100, EDTA, pH 4.5). After a 10-minute pre-incubation, a fluorescently labeled substrate is added. The reaction proceeds for 6.5 hours at 22°C in the dark and is then stopped by the addition of sodium acetate, pH 9. The product's fluorescence is measured to determine enzyme activity.[2]
2. SH-SY5Y sAPPβ Release Assay
This cell-based assay measures the effect of the compound on the release of soluble amyloid precursor protein β (sAPPβ).
-
Procedure: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media. The cells are then incubated with this compound for 16 hours at 37°C in a 5% CO₂ environment. The amount of sAPPβ released into the cell culture medium is quantified using Meso Scale Discovery (MSD) plates.[2] Cell viability can be assessed in parallel using a cytotoxicity kit.[2]
3. Guinea Pig Primary Neuron Aβ40 Release Assay
This assay evaluates the compound's effect on the release of amyloid-β 40 (Aβ40) from primary neurons.
-
Procedure: Primary cortical cells are isolated from fetal guinea pigs. These cells are then treated with this compound. The amount of Aβ40 released into the extracellular medium is measured using an ELISA kit.[2]
4. In Vivo Microdialysis for Brain Aβ Levels
This in vivo technique allows for the continuous sampling of unbound drug and biomarkers from the brain's interstitial fluid.
-
Procedure: A microdialysis probe is surgically implanted into the brain of the animal model (e.g., mouse or guinea pig). After a recovery period, the probe is perfused with an artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals before and after the administration of this compound. The concentration of Aβ peptides in the dialysate is then determined by sensitive immunoassays.
Conclusion
This compound is a well-characterized BACE1 inhibitor that has played a significant role in advancing our understanding of the amyloidogenic pathway and the potential for BACE1 inhibition as a therapeutic strategy for Alzheimer's disease. While its clinical development was discontinued, the extensive preclinical data and established experimental protocols associated with this compound continue to make it a valuable reference and tool for researchers in the field. The detailed methodologies and pharmacological data presented in this guide provide a solid foundation for its use in further scientific investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD3839 [openinnovation.astrazeneca.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
The Pharmacological Profile of AZD3839: A BACE1 Inhibitor Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of AZD3839, a potent and selective inhibitor of Beta-secretase 1 (BACE1), an enzyme pivotal in the amyloidogenic pathway implicated in Alzheimer's disease. This document details the compound's mechanism of action, quantitative potency and selectivity, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization.
Core Pharmacological Data
AZD3839 is a brain-permeable small molecule that acts as an inhibitor of human BACE1.[1] Its development was discontinued (B1498344) due to dose-related QTcF prolongation observed in healthy volunteers.[1]
In Vitro Potency and Selectivity
AZD3839 demonstrates potent inhibition of BACE1 and selectivity against related aspartyl proteases. The key in vitro pharmacological parameters are summarized below.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| BACE1 Ki | 26.1 nmol/liter | Biochemical FRET Assay | Recombinant human BACE1 | [2] |
| BACE2 Ki | 372 nmol/liter | Biochemical FRET Assay | Recombinant human BACE2 | [2] |
| Cathepsin D Ki | >25 µmol/liter | Biochemical FRET Assay | Human Cathepsin D | [2] |
| Aβ40 IC50 | 4.8 nmol/liter | Cell-based Assay | SH-SY5Y cells overexpressing APP695wt | [2][3] |
| sAPPβ IC50 | 16.7 nmol/liter | Cell-based Assay | SH-SY5Y cells | [2][3] |
| Selectivity (BACE1 vs BACE2) | 14-fold | - | - | [2][4][5] |
| Selectivity (BACE1 vs Cathepsin D) | >1000-fold | - | - | [2][3][4][5] |
In Vivo Pharmacodynamics: Aβ Reduction
AZD3839 has shown dose- and time-dependent reduction of amyloid-beta (Aβ) levels in various preclinical models.
| Species | Route of Administration | Dose | Tissue | Aβ Reduction | Reference |
| Mouse (C57BL/6) | Oral | 160 µmol/kg | Brain | ~50% reduction in Aβ40 | [2] |
| Guinea Pig | Oral | 200 µmol/kg | Brain | ~20-60% reduction in Aβ40 | [2] |
| Guinea Pig | Oral | 200 µmol/kg | CSF | ~50% reduction in Aβ40 | [2] |
| Non-human Primate | Intravenous Infusion | 5.5 µmol/kg | CSF | Significant reduction in Aβ40 and Aβ42 | [2] |
Human Pharmacokinetics and Pharmacodynamics
In a study with healthy volunteers, single oral ascending doses of AZD3839 demonstrated a reduction in plasma Aβ levels.
| Parameter | Value | Subject Group | Reference |
| Plasma Aβ40 EC50 | 46 nM | Healthy Volunteers | [6] |
| Plasma Aβ42 EC50 | 59 nM | Healthy Volunteers | [6] |
| Maximum Plasma Aβ Reduction | ~55% | Healthy Volunteers | [6] |
Signaling Pathway and Mechanism of Action
BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the Amyloid Precursor Protein (APP). By inhibiting BACE1, AZD3839 blocks the initial cleavage of APP, thereby reducing the production of Aβ peptides.
Caption: BACE1 cleavage of APP and its inhibition by AZD3839.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of AZD3839.
BACE1 Enzymatic Inhibition Assay (FRET)
This assay quantifies the inhibitory activity of AZD3839 on recombinant human BACE1 enzyme using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Experimental Workflow:
Caption: Workflow for the BACE1 FRET inhibition assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human BACE1 enzyme is diluted in assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
A FRET peptide substrate containing a fluorophore and a quencher is prepared in assay buffer.
-
Serial dilutions of AZD3839 are prepared in DMSO and then diluted in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, the BACE1 enzyme solution is pre-incubated with different concentrations of AZD3839 for a specified time (e.g., 15 minutes) at room temperature.
-
The reaction is initiated by adding the BACE1 substrate to each well.
-
-
Detection and Analysis:
-
The fluorescence is measured kinetically or at a fixed endpoint using a microplate reader at appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm).
-
The rate of substrate cleavage is determined from the increase in fluorescence.
-
The percentage of inhibition for each AZD3839 concentration is calculated relative to a control without inhibitor.
-
The Ki value is determined by fitting the data to an appropriate enzyme inhibition model.
-
Cellular Aβ Production Assay (SH-SY5Y Cells)
This cell-based assay measures the ability of AZD3839 to inhibit the production of Aβ peptides in a human neuroblastoma cell line.
Experimental Workflow:
Caption: Workflow for the cellular Aβ production assay.
Methodology:
-
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells, often stably transfected to overexpress wild-type APP (APPwt) or a mutant form (APPswe), are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS).
-
-
Treatment:
-
Cells are seeded into multi-well plates and allowed to adhere.
-
The culture medium is replaced with fresh medium containing various concentrations of AZD3839 or vehicle (DMSO).
-
-
Sample Collection and Analysis:
-
After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of Aβ40 and Aβ42 in the supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
-
Data Analysis:
-
The percentage of Aβ reduction for each AZD3839 concentration is calculated relative to the vehicle-treated control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Aβ Reduction Studies in Mice
These studies assess the efficacy of orally administered AZD3839 in reducing Aβ levels in the brains of mice.
Experimental Workflow:
Caption: Workflow for in vivo Aβ reduction studies in mice.
Methodology:
-
Animal Dosing:
-
C57BL/6 mice are administered a single oral dose of AZD3839 or vehicle.
-
-
Tissue Collection:
-
At various time points after dosing, mice are euthanized, and their brains are rapidly collected.
-
-
Sample Preparation:
-
The brain tissue is homogenized in a suitable buffer containing protease inhibitors.
-
The homogenate is centrifuged to separate soluble and insoluble fractions.
-
-
Aβ Quantification:
-
The levels of Aβ40 and Aβ42 in the brain homogenates are measured using specific ELISAs.
-
-
Data Analysis:
-
The Aβ levels in the AZD3839-treated groups are compared to the vehicle-treated group to determine the percentage of Aβ reduction at each dose and time point.
-
Selectivity Assays (BACE2 and Cathepsin D)
These assays are conducted to determine the selectivity of AZD3839 for BACE1 over other related aspartyl proteases like BACE2 and Cathepsin D. The protocol is similar to the BACE1 FRET assay, with the substitution of the respective enzyme and its specific substrate.
Logical Relationship for Selectivity Determination:
Caption: Logical flow for determining inhibitor selectivity.
Methodology:
-
Enzyme Assays:
-
Individual FRET-based enzymatic assays are performed for human BACE2 and human Cathepsin D using their respective specific substrates.
-
-
Inhibitor Testing:
-
AZD3839 is tested at various concentrations in each assay to determine the Ki values for BACE2 and Cathepsin D.
-
-
Selectivity Calculation:
-
The selectivity ratio is calculated by dividing the Ki value for the off-target enzyme (BACE2 or Cathepsin D) by the Ki value for BACE1. A higher ratio indicates greater selectivity for BACE1.
-
This comprehensive guide provides a detailed overview of the pharmacological properties of AZD3839, intended to support further research and development in the field of Alzheimer's disease therapeutics.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Targeting BACE1-mediated production of amyloid beta improves hippocampal synaptic function in an experimental model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
AZD3839: A Technical Overview of BACE1 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the binding characteristics of AZD3839, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease research due to its essential role in the production of amyloid-β (Aβ) peptides.[1][2] Understanding the binding affinity and kinetics of inhibitors like AZD3839 is critical for evaluating their therapeutic potential. This document synthesizes key data from preclinical studies, outlines experimental methodologies, and visualizes the relevant biological and experimental processes.
Core Signaling Pathway: APP Processing
The proteolytic processing of the amyloid precursor protein (APP) by BACE1 is the initial, rate-limiting step in the amyloidogenic pathway, which leads to the generation of Aβ peptides that can aggregate into neurotoxic plaques in the brain.[2] AZD3839 directly inhibits this first step.
Binding Affinity and Selectivity
AZD3839 demonstrates high potency for BACE1. Its binding affinity has been quantified through various in vitro biochemical and cellular assays. The inhibitor was developed through fragment-based screening and structure-based design.[1][3][4]
Table 1: AZD3839 In Vitro Inhibition Data
| Target/Assay | Parameter | Value | Species | Notes |
| BACE1 (Biochemical FRET Assay) | Ki | 26.1 nM | Human | Measures direct enzyme inhibition.[1][5] |
| BACE2 (Biochemical FRET Assay) | Ki | 372 nM | Human | ~14-fold lower affinity than for BACE1.[1][5] |
| Cathepsin D (Aspartic Protease) | Ki | >25 µM | Not Specified | >1000-fold selectivity over Cathepsin D.[1][5] |
| sAPPβ Release (Cellular Assay) | IC50 | 16.7 nM | Human (SH-SY5Y cells) | Measures inhibition of BACE1 activity in a cellular context.[1][5][6] |
| Aβ40 Reduction (Cellular Assay) | IC50 | 50.9 nM | Mouse (Primary Cortical Neurons) | Potency in a primary neuron model.[1][5] |
| Aβ40 Reduction (Cellular Assay) | IC50 | 32.2 nM | Mouse (N2A cells) | Potency in a neuroblastoma cell line.[1][5] |
| Aβ40 Reduction (Cellular Assay) | IC50 | 24.8 nM | Guinea Pig (Primary Cortical Neurons) | Demonstrates potency across different species.[1][5] |
Binding Kinetics
While detailed on-rate (kₒₙ) and off-rate (kₒff) kinetic parameters for AZD3839 are not extensively published in the reviewed literature, its discovery process involved biophysical techniques like surface plasmon resonance (SPR), which are used to determine such kinetics.[6] For context, another BACE1 inhibitor from the same developer, AZD3293 (Lanabecestat), is noted for having a very slow off-rate from BACE1, a property that can contribute to a longer duration of action.[7] However, these specific kinetic characteristics cannot be directly attributed to AZD3839 without explicit data.
Binding Mode to BACE1
X-ray crystallography studies have resolved the structure of AZD3839 in complex with the BACE1 active site to a resolution of 1.8 Å.[1][5]
-
Conformation: AZD3839 binds to BACE1 while the enzyme is in a "flap-open" conformation.[1][2][5]
-
Key Interactions:
-
The amidine group of AZD3839 forms critical hydrogen bond interactions with the catalytic dyad residues, Asp-32 and Asp-228.[1][5]
-
The pyridine (B92270) nitrogen interacts with Trp-76 via a hydrogen bond.[1][2][5]
-
A difluoromethyl substituent displaces a conserved water molecule, creating interactions with Ser-35 and Asn-37.[1][5]
-
The phenyl ring settles into the S1 subpocket, while the pyrimidine (B1678525) ring projects toward the S3 pocket.[2]
-
Experimental Protocols
The characterization of AZD3839's binding and inhibitory activity involved several key experimental methodologies.
Biochemical BACE1 Inhibition Assay (FRET)
This assay directly measures the enzymatic activity of recombinant human BACE1 on a synthetic peptide substrate.
-
Principle: A quenched fluorogenic substrate based on the "Swedish mutation" APP sequence is used. When cleaved by BACE1, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence.
-
Methodology:
-
Recombinant human BACE1 enzyme solution is pre-incubated with varying concentrations of AZD3839 for a set period (e.g., 15 minutes) at 37°C.[8]
-
The BACE1 substrate is added to initiate the enzymatic reaction.[8]
-
The reaction proceeds for a defined time (e.g., 2 hours) at 37°C.[8]
-
Fluorescence is measured using a microplate reader.
-
The concentration-dependent inhibition data is used to calculate the Ki value.[1][3]
-
Cellular Aβ and sAPPβ Release Assays
These assays assess the ability of AZD3839 to inhibit BACE1 activity within a more physiologically relevant cellular environment.
-
Principle: Cultured cells (e.g., human SH-SY5Y neuroblastoma, mouse N2A, or primary neurons) that endogenously or through overexpression produce APP are treated with the inhibitor. The amount of Aβ and sAPPβ released into the cell culture medium is then quantified.[1][3]
-
Methodology:
-
Cells are cultured in appropriate plates.
-
The culture medium is replaced with fresh medium containing various concentrations of AZD3839 (typically with a final DMSO concentration of 1% or less).
-
Cells are incubated for a specified period to allow for APP processing and Aβ/sAPPβ secretion.
-
The culture medium is collected, and the levels of secreted Aβ40, Aβ42, and sAPPβ are quantified using methods such as ELISA or Meso Scale Discovery (MSD) immunoassays.
-
The concentration-response data is plotted to determine the IC50 values.[1]
-
Protein X-ray Crystallography
This technique was used to determine the three-dimensional structure of AZD3839 bound to the BACE1 enzyme.
-
Methodology:
-
The BACE1 protein is expressed and purified.
-
Crystals of the BACE1 protein are grown.
-
AZD3839 is introduced into the crystals, typically by soaking.[1][5]
-
The co-crystals are exposed to an X-ray beam, and the resulting diffraction pattern is collected.
-
The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the protein-inhibitor complex are determined and refined.[1]
-
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease. [publications-affiliated.scilifelab.se]
- 5. researchgate.net [researchgate.net]
- 6. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Selectivity Profile of AZD3839 Against BACE2 and Cathepsin D: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro selectivity of AZD3839, a potent inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the scientific principles and processes involved.
Executive Summary
AZD3839 is a brain-permeable small molecule that has demonstrated significant inhibitory activity against BACE1.[1] A critical aspect of its preclinical characterization is its selectivity against related aspartyl proteases, particularly BACE2 and the lysosomal protease cathepsin D, to minimize potential off-target effects. This guide summarizes the key findings from in vitro studies that have established the selectivity profile of AZD3839.
Quantitative Selectivity Data
The inhibitory potency of AZD3839 against human BACE1, BACE2, and cathepsin D was determined using enzymatic assays. The data, presented in terms of the inhibition constant (Kᵢ), clearly demonstrates a high degree of selectivity for BACE1.
| Target Enzyme | Inhibition Constant (Kᵢ) | Selectivity Fold (vs. BACE1) | Reference |
| Human BACE1 | 26.1 nmol/L | - | [2] |
| Human BACE2 | 372 nmol/L | 14-fold | [2] |
| Cathepsin D | >25 µmol/L | >960-fold | [1][2] |
Note: A higher Kᵢ value indicates lower potency. The selectivity fold is calculated by dividing the Kᵢ of the off-target enzyme by the Kᵢ of BACE1.
In cellular assays using SH-SY5Y cells overexpressing wild-type amyloid precursor protein (APP), AZD3839 demonstrated a concentration-dependent reduction of amyloid-beta 40 (Aβ40) levels with an IC₅₀ of 4.8 nmol/L.[2][3]
Experimental Protocols
The determination of the inhibitory activity of AZD3839 was primarily conducted using a biochemical Fluorescence Resonance Energy Transfer (FRET) assay.[2][4] This method provides a sensitive and efficient means for screening potential BACE1 inhibitors.[5]
BACE1/BACE2 FRET Inhibition Assay
Objective: To quantify the inhibitory potency (Kᵢ) of AZD3839 against recombinant human BACE1 and BACE2.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore via FRET. Upon cleavage of the peptide by the enzyme (BACE1 or BACE2), the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is proportional to enzyme activity.
Materials:
-
Recombinant human BACE1 or BACE2 enzyme
-
FRET peptide substrate (e.g., based on the 10-amino acid Swedish mutation APP sequence)[2]
-
AZD3839 (test compound)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A stock solution of AZD3839 is prepared in DMSO and then serially diluted in assay buffer to create a range of test concentrations.
-
Enzyme and Inhibitor Pre-incubation: A defined amount of the BACE1 or BACE2 enzyme solution is added to the wells of the microplate, followed by the addition of the diluted AZD3839 or vehicle control. The plate is then incubated for a specified period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the FRET peptide substrate to each well.
-
Signal Detection: The fluorescence intensity is monitored kinetically using a plate reader with appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair.[8]
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence increase over time. The percentage of inhibition at each AZD3839 concentration is calculated relative to the vehicle control. The Kᵢ value is then determined by fitting the concentration-response data to an appropriate enzyme inhibition model.
Visualized Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for determining AZD3839 inhibitory constant (Ki).
Caption: Simplified APP processing pathways showing the target of AZD3839.
Conclusion
The in vitro data robustly supports that AZD3839 is a potent and highly selective inhibitor of BACE1. Its 14-fold selectivity over the closely related homolog BACE2 and greater than 960-fold selectivity over the lysosomal aspartyl protease cathepsin D are critical attributes for a therapeutic candidate, suggesting a lower potential for mechanism-based off-target effects. The use of standardized and reproducible FRET-based assays provides confidence in these quantitative findings, which have been foundational to the further development of this compound.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Synthesis and purification of (S)-AZD3839
An In-depth Technical Guide to the Synthesis and Purification of (S)-AZD3839
Introduction
(S)-AZD3839, also known as (S)-32, is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] As a key enzyme in the amyloidogenic pathway, BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-β (Aβ) peptides.[2] The accumulation of these peptides in the brain is a pathological hallmark of Alzheimer's disease. AZD3839, a brain-permeable small molecule, has demonstrated the ability to reduce Aβ levels in several preclinical models, positioning it as a significant compound in neuroscience research.[1][2] This guide provides a detailed overview of its mechanism of action, synthesis, and purification for researchers and drug development professionals.
Mechanism of Action: The BACE1 Signaling Pathway
AZD3839 exerts its effect by inhibiting BACE1, which disrupts the amyloidogenic processing of APP. In this pathway, BACE1 first cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase, releasing the neurotoxic Aβ peptides (primarily Aβ40 and Aβ42). By blocking the initial cleavage by BACE1, AZD3839 effectively reduces the production of all downstream Aβ species.[2]
Quantitative Biological Data
The biological activity of AZD3839 has been characterized in various biochemical and cellular assays. The data highlights its potency and selectivity for BACE1.
Table 1: In Vitro Enzyme Inhibition Profile of AZD3839
| Enzyme Target | Inhibition Constant (Ki) | Selectivity vs. BACE1 |
|---|---|---|
| Human BACE1 | 26.1 nM[2] | - |
| Human BACE2 | 372 nM[2] | 14-fold[2] |
| Cathepsin D | >25 µM[2] | >1000-fold[2] |
Table 2: Cellular Activity of AZD3839
| Cell Line / Assay | Endpoint | IC50 Value |
|---|---|---|
| SH-SY5Y (human neuroblastoma) | Aβ40 Release | 4.8 nM[3] |
| SH-SY5Y (human neuroblastoma) | sAPPβ Release | 16.7 nM[3] |
| Mouse Primary Cortical Neurons | Aβ40 Release | 50.9 nM[3] |
| N2A (mouse neuroblastoma) | Aβ40 Release | 32.2 nM[3] |
| Guinea Pig Primary Cortical Neurons | Aβ40 Release | 24.8 nM[3] |
Synthesis of (S)-AZD3839
The synthesis of (S)-AZD3839 involves a multi-step process culminating in a chiral separation to isolate the desired (S)-enantiomer. The key steps include the formation of a core heterocyclic structure followed by coupling reactions and final purification. The following workflow outlines the general synthetic strategy.
Experimental Protocol: Key Synthetic Steps
The synthesis described is based on procedures outlined for analogous BACE1 inhibitors.[4] The specific synthesis of the alkyne intermediate is a crucial phase.
1. Synthesis of Alkyne Intermediate (Analogous to (R)-19)
-
Reaction: A Sonogashira coupling reaction is performed. For example, a suitable bromo-substituted aromatic precursor is reacted with an alkyne, such as ethynylcyclopropane.
-
Reagents and Conditions: The reaction typically employs a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride, a copper(I) iodide co-catalyst, and a base such as triethylamine (B128534) (Et3N) in a solvent like 2-methyltetrahydrofuran. The mixture is heated, for instance, at 60 °C, until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).[4]
-
Work-up: Upon completion, the reaction mixture is cooled, filtered, and concentrated under reduced pressure. The crude product is then purified using standard column chromatography.
2. Formation of Racemic AZD3839 Precursor
-
Reaction: The alkyne intermediate undergoes lithiation followed by a reaction with an appropriate electrophile, such as 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one.
-
Reagents and Conditions: The alkyne is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -25 °C). n-Butyllithium (n-BuLi) is added dropwise, followed by an activating agent like butylmagnesium chloride. The bromopyridinone derivative, dissolved in THF, is then added to the reaction mixture. The reaction is stirred at low temperature and then allowed to warm to room temperature.[4]
-
Work-up: The reaction is quenched with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution). The organic layer is separated, washed, dried, and concentrated to yield the crude racemic product.
Purification of (S)-AZD3839
The final and most critical step is the enantioselective purification to isolate the biologically active (S)-enantiomer from the racemic mixture. This is achieved using preparative supercritical fluid chromatography (SFC) with a chiral stationary phase.
Experimental Protocol: Chiral Separation
-
Instrumentation: A preparative SFC system equipped with a chiral column is used.
-
Column: Chiralpak AD column (e.g., 21.2 × 250 mm).[4]
-
Mobile Phase: Two primary mobile phase systems have been reported:
-
A mixture of isopropanol (B130326) (IPA) containing 0.1% diethylamine (B46881) (DEA) and n-heptane, in a ratio of 10:90.[4]
-
A mixture of isopropanol (IPA) containing 0.1% DEA and carbon dioxide (CO2), in a ratio of 15:85.[4]
-
-
Procedure:
-
The crude racemic mixture is dissolved in a suitable solvent compatible with the mobile phase.
-
The solution is injected onto the Chiralpak AD column.
-
The enantiomers are separated under the specified isocratic mobile phase conditions.
-
The fractions corresponding to the two separate enantiomer peaks are collected.
-
The fractions containing the desired (S)-enantiomer are pooled and the solvent is removed under reduced pressure to yield the purified product.
-
-
Analysis: The enantiomeric excess (e.e.) of the purified product should be determined using an analytical chiral HPLC or SFC method to confirm its purity.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Blood-Brain Barrier Permeability of (Rac)-AZD3839: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability and central nervous system (CNS) distribution of (Rac)-AZD3839, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed for researchers, scientists, and drug development professionals, this document details the key quantitative data, experimental methodologies, and relevant biological pathways associated with AZD3839's ability to penetrate the CNS.
Quantitative Data on Blood-Brain Barrier Permeability and Distribution
The BBB permeability of this compound has been assessed in various preclinical models. The key quantitative parameters are summarized below, demonstrating its capacity to access the CNS.
Table 1: In Vitro Permeability and Protein Binding of this compound
| Parameter | Species/System | Value | Reference |
| Apparent Permeability (Papp) | Caco-2 cells (A-B) at pH 6.5 | 10 x 10-6 cm/s | [1] |
| Unbound Fraction in Plasma | Mouse | 3.2 ± 0.2% | [2] |
| Guinea Pig | 20 ± 1.1% | [2] | |
| Monkey | 6.9 ± 0.8% | [2] | |
| Unbound Fraction in Brain Tissue | Not Specified | 7.9% | [2] |
Table 2: In Vivo Brain Penetration of this compound in Preclinical Species
| Parameter | Species | Value | Reference |
| Free Brain/Plasma Ratio | C57BL/6 Mouse | 0.7 | [2] |
| Guinea Pig | 0.3 | [2] | |
| Free CSF/Plasma Ratio | Guinea Pig | 0.7 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the BBB permeability of this compound.
In Vitro Caco-2 Permeability Assay
The Caco-2 permeability assay is a standard in vitro method to predict intestinal absorption and BBB penetration of drug candidates.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts at a density of 6 x 104 cells/cm2 and cultured for 21-25 days in a suitable medium to allow for differentiation into a polarized monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, the integrity of the Caco-2 monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values greater than 200 Ω·cm2 are typically used.
-
Transport Experiment (Bidirectional):
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) transport, the test compound (AZD3839) is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, the compound is added to the basolateral chamber, and fresh buffer is added to the apical chamber.
-
The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, samples are collected from both chambers.
-
-
Quantification and Data Analysis: The concentration of AZD3839 in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess active transport.
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to cross the BBB.
-
Materials: 96-well equilibrium dialysis apparatus, dialysis membrane with a suitable molecular weight cutoff (e.g., 12-14 kDa), plasma from the species of interest (mouse, guinea pig, monkey), and phosphate-buffered saline (PBS).
-
Procedure:
-
AZD3839 is added to plasma to a final concentration (e.g., 10 µM).
-
The plasma containing AZD3839 is loaded into one chamber of the dialysis unit, and PBS is loaded into the other chamber.
-
The unit is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 18 hours).
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
-
Analysis: The concentrations of AZD3839 in the plasma and buffer aliquots are determined by LC-MS/MS. The unbound fraction (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Brain Tissue Binding Assay
This assay measures the extent of a drug's binding to brain tissue components, which affects its free concentration in the brain.
-
Homogenate Preparation: Brain tissue from the relevant species is homogenized in a buffer (e.g., Ringer's solution) to a specific concentration (e.g., 1:2 w/v).
-
Equilibrium Dialysis:
-
The brain homogenate is spiked with AZD3839.
-
The spiked homogenate is placed in one chamber of an equilibrium dialysis device, and buffer is placed in the other.
-
The device is incubated at 37°C with shaking until equilibrium is reached.
-
-
Quantification: The concentration of AZD3839 in the homogenate and buffer chambers is measured by LC-MS/MS. The fraction unbound in brain (fu,brain) is calculated considering the dilution of the brain tissue in the homogenate.
In Vivo Assessment of Brain Penetration in Rodents
These studies directly measure the concentration of AZD3839 in the plasma, cerebrospinal fluid (CSF), and brain of living animals.
-
Animal Models: C57BL/6 mice and Dunkin-Hartley guinea pigs are used.
-
Dosing: AZD3839 is administered orally. While the specific vehicle is not detailed in the primary literature, a common vehicle for oral dosing in preclinical studies is a suspension in 0.5% methylcellulose.
-
Sample Collection: At various time points after dosing, animals are anesthetized.
-
Blood is collected via cardiac puncture and processed to obtain plasma.
-
CSF is collected from the cisterna magna.
-
Brains are perfused with saline to remove blood, then harvested and homogenized.
-
-
Bioanalysis: The concentrations of AZD3839 in plasma, CSF, and brain homogenate are quantified using a validated LC-MS/MS method.
-
Data Analysis: The total concentrations are used to calculate the free (unbound) concentrations by correcting for plasma protein binding and brain tissue binding. The free brain/plasma ratio is then determined.
Signaling Pathways and Experimental Workflows
Visual representations of the biological context and experimental processes are provided below using Graphviz.
BACE1 and Amyloid Precursor Protein (APP) Processing
AZD3839 is a BACE1 inhibitor. BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
Caption: Amyloidogenic and non-amyloidogenic processing of APP and the inhibitory action of AZD3839 on BACE1.
Experimental Workflow for In Vivo BBB Permeability Assessment
The following diagram illustrates the key steps involved in determining the brain penetration of AZD3839 in a rodent model.
Caption: Workflow for assessing the in vivo blood-brain barrier permeability of this compound in preclinical models.
References
Pharmacokinetics and pharmacodynamics of AZD3839 in preclinical models
An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of AZD3839
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for AZD3839, a potent and selective inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). Developed as a potential disease-modifying therapy for Alzheimer's disease, AZD3839's mechanism of action, pharmacokinetics (PK), and pharmacodynamics (PD) have been extensively characterized in a variety of preclinical models.
Mechanism of Action
AZD3839 is a small molecule, orally administered, and central nervous system (CNS) penetrant drug.[1] Its primary target is BACE1, a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[2] By inhibiting BACE1, AZD3839 aims to reduce the production of amyloid-beta (Aβ) peptides, which are believed to be central to the pathogenesis of Alzheimer's disease.[3]
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway, initiated by α-secretase, and the amyloidogenic pathway, initiated by BACE1.[2] Inhibition of BACE1 by AZD3839 shifts APP processing away from the amyloidogenic pathway, thereby decreasing the formation of Aβ peptides, specifically Aβ40 and Aβ42.[1][4]
Pharmacodynamics
The pharmacodynamic profile of AZD3839 has been established through a series of in vitro and in vivo studies.
In Vitro Potency and Selectivity
AZD3839 is a potent inhibitor of human BACE1.[4] Its selectivity was evaluated against the closely related aspartyl protease BACE2 and the lysosomal protease Cathepsin D. The compound demonstrated a 14-fold selectivity for BACE1 over BACE2 and over 1000-fold selectivity against Cathepsin D.[4][5]
Table 1: In Vitro Inhibitory Potency and Selectivity of AZD3839
| Target Enzyme | Ki (nmol/liter) | Selectivity vs. BACE1 |
| Human BACE1 | 26.1 | - |
| Human BACE2 | 372 | 14-fold |
| Cathepsin D | >25,000 | >960-fold |
| Data sourced from Jeppsson F, et al. (2012).[4] |
AZD3839 also demonstrated concentration-dependent inhibition of Aβ and soluble APPβ (sAPPβ) release in various cell lines, including human SH-SY5Y and mouse N2A cells, as well as in primary cortical neurons from mice and guinea pigs.[4][5]
In Vivo Pharmacodynamics in Preclinical Models
Preclinical studies in mice, guinea pigs, and non-human primates have shown that AZD3839 produces a dose- and time-dependent reduction of Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF).[4][5]
-
Mouse (C57BL/6): Following oral administration, AZD3839 led to a significant, dose-dependent reduction in both plasma and brain Aβ levels.[4] For instance, a dose of 160 μmol/kg resulted in a brain Aβ40 reduction of approximately 50% that was sustained for several hours.[4]
-
Guinea Pig: Similar to mice, guinea pigs treated with AZD3839 showed a dose- and time-dependent decrease in Aβ40 and Aβ42 in the brain, CSF, and plasma.[5] The effects observed in the brain and CSF were comparable in terms of timing and magnitude.[5]
-
Non-human Primate (Cynomolgus Monkey): A single intravenous infusion of AZD3839 resulted in a dose-dependent reduction of Aβ40, Aβ42, and sAPPβ in the CSF.[4]
Interestingly, in most preclinical models, the maximal inhibition of Aβ40 was observed to be around 60-70%.[1]
Pharmacokinetics
AZD3839 exhibits favorable pharmacokinetic properties that support its potential as a CNS therapeutic agent.
CNS Penetration
A critical attribute for a BACE1 inhibitor is its ability to cross the blood-brain barrier. AZD3839 is brain-permeable and demonstrates a consistent distribution into the CNS across preclinical species.[1][4]
Table 2: Free Brain/Plasma and CSF/Plasma Ratios of AZD3839
| Species | Free Brain/Plasma Ratio | Free CSF/Plasma Ratio |
| Mouse (C57BL/6) | 0.7 | Not Reported |
| Guinea Pig | 0.3 | 0.7 |
| Data sourced from Jeppsson F, et al. (2012).[4] |
These constant free drug ratios over time and across different concentrations indicate stable and predictable CNS exposure.[4]
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
A PK/PD analysis was conducted to quantify the relationship between AZD3839 plasma concentrations and the reduction of Aβ40 in plasma, CSF, and brain in mice and guinea pigs.[4] The data was best described by a turnover model where AZD3839 inhibits the zero-order production rate of Aβ with a sigmoidal Emax relationship.[4] This modeling demonstrated a strong correlation between the in vitro potency of AZD3839 in primary cortical neurons and its in vivo effects on the brain, supporting the translational potential of these preclinical findings.[4][5]
Experimental Protocols
Detailed methodologies were crucial for the preclinical assessment of AZD3839.
In Vitro BACE1 Inhibition Assay
-
Method: A Fluorescence Resonance Energy Transfer (FRET) assay was utilized.[4][5]
-
Protocol: Recombinant human BACE1 enzyme was incubated with a synthetic peptide substrate containing a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence. The inhibitory potency (Ki) of AZD3839 was determined by measuring the reduction in fluorescence in a concentration-dependent manner.[4]
Cellular Aβ and sAPPβ Release Assays
-
Cell Lines: Human SH-SY5Y neuroblastoma cells (wild-type or modified), mouse N2A cells, and primary cortical neurons from mice and guinea pigs were used.[5]
-
Protocol: Cells were cultured and treated with varying concentrations of AZD3839. After a specified incubation period, the cell culture medium was collected. The levels of secreted Aβ40, Aβ42, and sAPPβ were quantified using specific immunoassays, such as ELISA or Meso Scale Discovery (MSD) technology.
In Vivo Animal Studies
-
Animal Models: Wild-type animals were primarily used, including C57BL/6 mice, guinea pigs, and cynomolgus monkeys.[4]
-
Administration: AZD3839 was typically administered orally for PK and PD studies in mice and guinea pigs, and via intravenous infusion in non-human primates.[4]
-
Sample Collection: At various time points post-dose, blood was collected to obtain plasma. Animals were then euthanized for the collection of brain tissue. In studies involving guinea pigs and non-human primates, cerebrospinal fluid (CSF) was also collected.[4]
-
Bioanalysis: Drug concentrations in plasma, brain homogenates, and CSF were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Aβ and sAPPβ levels in these matrices were measured using specific immunoassays.
Conclusion
The preclinical data for AZD3839 comprehensively characterize it as a potent, selective, and orally bioavailable BACE1 inhibitor with excellent CNS penetration. It effectively reduces Aβ levels in the brain, CSF, and plasma across multiple species in a dose-dependent manner. The strong correlation between in vitro potency and in vivo efficacy, supported by robust PK/PD modeling, provided a solid foundation for its advancement into clinical trials.[4][5] Although clinical development was later discontinued, the preclinical evaluation of AZD3839 serves as a valuable case study in the development of BACE1 inhibitors for Alzheimer's disease.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Crystal Structure of AZD3839 in the BACE1 Active Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of AZD3839, a potent and selective inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key target in the development of therapeutics for Alzheimer's disease. This document details the molecular interactions, quantitative binding data, and the experimental protocols utilized in the structure determination.
Introduction
BACE1 is an aspartic protease that plays a crucial role in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides that are central to the pathology of Alzheimer's disease.[1][2][3] The development of effective BACE1 inhibitors is a primary strategy for reducing Aβ levels in the brain.[4] AZD3839 is a clinical candidate that has demonstrated potent inhibition of BACE1 and significant reduction of Aβ levels in preclinical studies.[2] Understanding the precise binding mechanism of AZD3839 within the BACE1 active site is paramount for the rational design of next-generation inhibitors with improved efficacy and safety profiles.
Crystallographic Structure of AZD3839 in Complex with BACE1
The crystal structure of AZD3839 bound to the active site of BACE1 was determined at a resolution of 1.8 Å and is deposited in the Protein Data Bank (PDB) with the accession code 4B05 .[1][2][3][5][6] The inhibitor binds in a "flap-open" conformation of the enzyme.[1][2][7]
Key Molecular Interactions
The binding of AZD3839 to the BACE1 active site is characterized by a network of specific hydrogen bonds and hydrophobic interactions:
-
Interaction with Catalytic Dyad: The amidine group of AZD3839 forms crucial hydrogen bonds with the catalytic aspartate residues, Asp32 and Asp228, which is a hallmark of aspartic protease inhibitors.[1][2]
-
S1 Subsite: The phenyl ring of the inhibitor occupies the S1 subpocket.[7]
-
S2' Subpocket: The substituted pyridine (B92270) ring of AZD3839 fits into the S2' subpocket, where the pyridine nitrogen establishes a key hydrogen bond with the side chain of Trp76.[1][2][7]
-
Displacement of Water Molecule: The difluoromethyl group on the pyridine ring displaces a conserved water molecule that typically coordinates with Ser35 and Asn37.[1][2]
-
S3 Subsite: The pyrimidine (B1678525) ring of AZD3839 is oriented towards the S3 pocket.[7]
These interactions collectively contribute to the high affinity and selectivity of AZD3839 for BACE1.
Quantitative Data
The following tables summarize the key quantitative data associated with the interaction of AZD3839 with BACE1.
Table 1: Crystallographic Data for BACE1 in complex with AZD3839
| Parameter | Value | Reference |
| PDB ID | 4B05 | [1][3][5] |
| Resolution | 1.80 Å | [1][2][3][6] |
| Space Group | P212121 | [2][3] |
| R-Value Work | 0.178 | [6] |
| R-Value Free | 0.215 | [6] |
Table 2: In Vitro Binding Affinity and Potency of AZD3839
| Parameter | Species | Value | Reference |
| Ki (BACE1) | Human | 26.1 nM | [1][2] |
| Ki (BACE2) | Human | 372 nM | [1][2] |
| Ki (Cathepsin D) | Human | >25 µM | [1][2] |
| IC50 (Aβ40 reduction) | Human SH-SY5Y cells | 4.8 nM | [1][2][4] |
| IC50 (sAPPβ reduction) | Human SH-SY5Y cells | 16.7 nM | [4] |
| IC50 (Aβ40 reduction) | Mouse N2A cells | 32.2 nM | [1] |
| IC50 (Aβ40 reduction) | Mouse primary cortical neurons | 50.9 nM | [1] |
| IC50 (Aβ40 reduction) | Guinea pig primary cortical neurons | 24.8 nM | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the determination of the BACE1-AZD3839 crystal structure and its biochemical characterization.
Protein Expression and Purification
The expression and purification of the BACE1 protein for structural studies were conducted as previously described by Patel et al.[2]
Crystallization
AZD3839 was introduced into the BACE1 crystals through a soaking method.[1][2] The general crystallization procedure for BACE1 has been previously described by Swahn et al.[2] A common method for apo BACE1 crystallization involves the sitting-drop vapor diffusion technique.[8] Equal volumes of the protein solution and a mother liquor are mixed and equilibrated against a larger volume of the mother liquor.[8] The mother liquor for apo BACE1 typically contains polyethylene (B3416737) glycol (PEG) 5000 monomethyl ether, ammonium (B1175870) iodide, and sodium citrate (B86180) at a specific pH.[8]
X-ray Data Collection and Processing
Crystallographic data for the BACE1-AZD3839 complex were collected using a Rigaku FR-E generator equipped with a MarMosaic 225-mm high-speed CCD detector.[2][3] The collected data were processed using the software MOSFLM and SCALA.[2][3]
In Vitro Enzyme Inhibition Assay (FRET)
The inhibitory potency of AZD3839 against BACE1 and other aspartic proteases was determined using a fluorescence resonance energy transfer (FRET) assay.[2][3] This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the enzyme, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The concentration-dependent inhibition of this activity by AZD3839 allows for the determination of its Ki value.[2]
Cellular Aβ Reduction Assay
The potency of AZD3839 in a cellular context was assessed by measuring the reduction of Aβ40 levels in the conditioned media of various cell lines, including human SH-SY5Y cells, mouse N2A cells, and primary cortical neurons from mice and guinea pigs.[1][2][4] These cells, some of which overexpress the amyloid precursor protein (APP), were treated with varying concentrations of AZD3839.[1] The levels of secreted Aβ40 were then quantified to determine the IC50 value of the compound.[1][2]
Visualizations
The following diagrams illustrate the experimental workflow for structure determination and the key interactions within the BACE1 active site.
Caption: Experimental workflow for determining the crystal structure of BACE1 with AZD3839.
Caption: Key molecular interactions between AZD3839 and the BACE1 active site.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wwPDB: pdb_00004b05 [wwpdb.org]
- 6. rcsb.org [rcsb.org]
- 7. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BACE1 Inhibition in Alzheimer's Disease Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to AD pathogenesis. Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to Aβ generation.[1][2] Consequently, inhibiting BACE1 has been a major therapeutic strategy to reduce Aβ production and slow disease progression.[3][4] Despite demonstrating robust Aβ reduction in preclinical and clinical studies, BACE1 inhibitors have universally failed in Phase III trials due to a lack of cognitive efficacy and the emergence of significant adverse effects.[5][6][7] This guide provides an in-depth technical overview of the role of BACE1, the outcomes of key clinical trials, detailed experimental protocols, and the future outlook for this therapeutic target.
The Role of BACE1 in APP Processing
The processing of APP can occur via two competing pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
-
Non-Amyloidogenic Pathway: In this pathway, APP is cleaved by α-secretase within the Aβ domain. This cleavage produces a soluble ectodomain, sAPPα, and a membrane-bound C-terminal fragment, C83. Subsequent cleavage of C83 by γ-secretase releases the non-toxic p3 peptide. This pathway precludes the formation of Aβ.[1]
-
Amyloidogenic Pathway: This pathway is initiated by BACE1, which cleaves APP at the N-terminus of the Aβ domain.[3][8] This action generates a soluble ectodomain, sAPPβ, and a 99-amino acid membrane-bound fragment, C99.[1][9] The C99 fragment is then cleaved by the γ-secretase complex, releasing the neurotoxic Aβ peptides (predominantly Aβ40 and Aβ42) and the APP intracellular domain (AICD).[8][10] Aβ42 is particularly prone to aggregation and is a primary component of amyloid plaques.[3]
Under normal physiological conditions, BACE1 predominantly cleaves APP at the Glu11 site within the Aβ sequence, leading to truncated, non-amyloidogenic products.[9] However, in pathological conditions, cleavage shifts to the Asp1 site, initiating the production of full-length, aggregation-prone Aβ.[9]
Signaling Pathway Diagram
Caption: Amyloid Precursor Protein (APP) processing pathways.
Preclinical and Clinical Development of BACE1 Inhibitors
The development of BACE1 inhibitors has been a significant focus of AD research. Preclinical studies in animal models consistently showed that BACE1 inhibition effectively reduces brain Aβ levels and can reverse amyloid plaque deposition.[11][12][13] For instance, sequential deletion of BACE1 in adult 5xFAD mice, an AD model, led to a dramatic reversal of existing amyloid plaques and improved cognitive function.[11][14]
These promising preclinical results spurred the advancement of several BACE1 inhibitors into large-scale clinical trials. These compounds demonstrated potent, dose-dependent reductions of Aβ in the cerebrospinal fluid (CSF) and plasma of human subjects, confirming target engagement in the central nervous system.[15][16]
Quantitative Data from Key BACE1 Inhibitor Clinical Trials
The following table summarizes the Aβ reduction and clinical outcomes for major BACE1 inhibitors that reached late-stage development. Despite significant biomarker changes, none demonstrated a clinical benefit.
| Inhibitor | Phase | Patient Population | Dose(s) | CSF Aβ Reduction | Clinical Outcome | Key Adverse Events | Citations |
| Verubecestat (B560084) (MK-8931) | III (EPOCH) | Mild-to-Moderate AD | 12 mg, 40 mg | ~84% (Aβ40) | Terminated for futility; no cognitive or functional benefit. | Rash, falls, sleep disturbance, suicidal ideation, weight loss. | [16][17][18][19] |
| Verubecestat (MK-8931) | III (APECS) | Prodromal AD | 12 mg, 40 mg | Not Reported | Terminated for futility; cognitive and functional scores worsened. | Similar to EPOCH trial. | [18][20] |
| Atabecestat (B605660) (JNJ-54861911) | II/III (EARLY) | Preclinical AD | 5 mg, 25 mg | 50-90% (dose-dependent) | Terminated due to liver safety signals (elevated enzymes). | Elevated liver enzymes, cognitive worsening. | [6][15][21][22][23] |
| Lanabecestat (B602830) (AZD3293) | III (AMARANTH, DAYBREAK-ALZ) | Early & Mild AD | 20 mg, 50 mg | 55-75% (Aβ42) | Terminated for futility; failed to slow cognitive or functional decline. | Psychiatric events, weight loss, hair color changes. | [5][24][25][26] |
| Elenbecestat (E2609) | III (MISSION AD1/2) | Early AD | 50 mg | ~70% (Aβ1-x) | Terminated due to unfavorable risk-benefit profile. | Weight loss, skin rashes, neuropsychiatric events. | [6][15][27][28][29] |
Challenges and Reasons for Clinical Failure
The universal failure of BACE1 inhibitors in Phase III trials, despite potent Aβ reduction, has raised critical questions about the therapeutic strategy. Several factors are believed to have contributed to these outcomes:
-
Timing of Intervention: It is hypothesized that by the time patients exhibit even mild cognitive impairment, the amyloid-driven neurodegenerative cascade is too advanced to be halted by simply reducing new Aβ production.[15] Irreversible synaptic and neuronal damage may have already occurred.
-
Off-Target and On-Target Toxicity: BACE1 has numerous physiological substrates besides APP that are crucial for normal neuronal function, including neuregulin 1 (involved in myelination) and proteins related to synaptic plasticity.[30] Inhibition of BACE1 can interfere with these vital processes, potentially explaining the cognitive worsening and other adverse events observed in trials.[30][31] Adverse effects like anxiety, depression, and weight loss have been consistently reported.[5][32][33]
-
Complexity of AD Pathophysiology: The amyloid hypothesis may be an oversimplification of AD. While Aβ is a key pathological hallmark, other factors like tau pathology, neuroinflammation, and vascular dysfunction play critical roles that are not addressed by BACE1 inhibition.
Logical Relationship Diagram
Caption: Intended vs. unintended effects of BACE1 inhibition.
Key Experimental Protocols
Protocol: FRET-Based BACE1 Activity Assay
This protocol describes a common in vitro method for screening BACE1 inhibitors using a Förster Resonance Energy Transfer (FRET) substrate.
Objective: To measure the enzymatic activity of BACE1 and determine the potency (e.g., IC50) of inhibitory compounds.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test compounds (BACE1 inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
In a 96-well plate, add 10 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to respective wells.
-
Add 80 µL of the BACE1 FRET substrate solution (prepared in Assay Buffer) to all wells.
-
Initiate the reaction by adding 10 µL of the recombinant BACE1 enzyme solution (prepared in Assay Buffer) to all wells except for the "no enzyme" control.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific FRET pair.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Quantification of Aβ42 in Human CSF by ELISA
This protocol outlines a standard procedure for measuring Aβ42 levels in cerebrospinal fluid.
Objective: To quantify the concentration of Aβ42 in CSF samples from clinical trial participants to assess target engagement of a BACE1 inhibitor.
Materials:
-
Human CSF samples
-
Commercially available Aβ42 ELISA kit (e.g., INNOTEST β-AMYLOID(1-42))[34]
-
Polypropylene (B1209903) low-binding collection and storage tubes[35]
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Handling (Critical): Collect CSF directly into polypropylene low-binding tubes.[35] Discard the first 1-2 mL. Centrifuge samples with visible blood contamination.[35] Aliquot and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[34][35]
-
Assay Preparation: Bring all reagents, standards, controls, and CSF samples to room temperature before use.
-
Prepare the Aβ42 standards and controls as per the ELISA kit manufacturer's instructions.
-
Add 100 µL of standards, controls, and CSF samples to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate, typically overnight at 4°C or for a specified time at room temperature.
-
Wash the plate several times with the provided Wash Buffer to remove unbound material.
-
Add the detection antibody (e.g., a biotinylated anti-Aβ42 antibody) to each well and incubate.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate a final time.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Stop the reaction with the Stop Solution.
-
Data Analysis: Read the absorbance at 450 nm. Generate a standard curve by plotting the absorbance of each standard against its known concentration. Calculate the Aβ42 concentration of the CSF samples by interpolating their absorbance values from the standard curve.
Experimental Workflow Diagram
Caption: Typical drug development workflow for a BACE1 inhibitor.
Conclusion and Future Directions
The journey of BACE1 inhibitors represents a critical, albeit disappointing, chapter in Alzheimer's drug development. It has provided invaluable lessons: potent biomarker modulation does not guarantee clinical efficacy, and the timing of therapeutic intervention is paramount. The failures have underscored the complexity of AD and the limitations of targeting a single pathological pathway in late-stage disease.[3][7]
Future research in this area may focus on several strategies:
-
Lower Doses for Prevention: Using lower, safer doses of BACE1 inhibitors in a preventative setting for individuals at high risk but who are still cognitively normal could be a viable path forward.[36] This approach aims to slow the initial accumulation of amyloid without inducing the adverse effects seen with high levels of inhibition.
-
Combination Therapies: BACE1 inhibition might be more effective as part of a combination therapy, for instance, by using a low dose to prevent new plaque formation after existing plaques have been cleared by an anti-amyloid immunotherapy.[36]
-
Increased Selectivity: Developing inhibitors that selectively target APP processing over other BACE1 substrates could mitigate mechanism-based toxicity, though this remains a significant chemical challenge.[30]
While BACE1 inhibition as a monotherapy for symptomatic Alzheimer's disease is no longer a promising strategy, the target remains highly validated for Aβ reduction.[3] The wealth of data from the failed trials will continue to inform the next generation of therapeutic approaches for this devastating disease.
References
- 1. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 5. digitalcommons.lindenwood.edu [digitalcommons.lindenwood.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. BACE1 Cleavage Site Selection Critical for Amyloidogenesis and Alzheimer's Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 12. agingresearch.org [agingresearch.org]
- 13. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients | AlzPED [alzped.nia.nih.gov]
- 14. newatlas.com [newatlas.com]
- 15. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. medscape.com [medscape.com]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. [PDF] Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 20. Verubecestat | ALZFORUM [alzforum.org]
- 21. Atabecestat | ALZFORUM [alzforum.org]
- 22. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. neurologytoday.aan.com [neurologytoday.aan.com]
- 24. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 26. Lanabecestat | ALZFORUM [alzforum.org]
- 27. eisai.com [eisai.com]
- 28. neurologylive.com [neurologylive.com]
- 29. alzforum.org [alzforum.org]
- 30. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 31. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]
- 32. researchgate.net [researchgate.net]
- 33. tandfonline.com [tandfonline.com]
- 34. Standardization of measurement of beta-amyloid(1-42) in cerebrospinal fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
Initial Safety and Tolerability Profile of AZD3839: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial safety, tolerability, and mechanistic data for AZD3839, a potent and selective inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). The development of AZD3839 was discontinued (B1498344) due to dose-related QTcF prolongation, and this document aims to present the available clinical and preclinical findings to inform future research in the field of Alzheimer's disease drug development.
Core Mechanism of Action
AZD3839 is an orally available, brain-permeable small molecule designed to inhibit BACE1.[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[3] Inhibition of BACE1 is intended to reduce the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques characteristic of Alzheimer's disease.[3]
Signaling Pathway
The following diagram illustrates the role of BACE1 in the amyloid cascade and the intended point of intervention for AZD3839.
Preclinical Pharmacology
Preclinical studies demonstrated that AZD3839 is a potent inhibitor of human BACE1 and effectively reduces Aβ levels.[1][3] It exhibited dose- and time-dependent lowering of plasma, brain, and cerebrospinal fluid (CSF) Aβ levels in mice, guinea pigs, and non-human primates.[3] The selectivity for BACE1 over BACE2 and Cathepsin D was found to be 14-fold and over 1000-fold, respectively.[3]
Phase I Clinical Trial Findings
A Phase I, randomized, double-blind, placebo-controlled, single ascending dose study (NCT01348737) was conducted to assess the safety, tolerability, and pharmacokinetics of AZD3839 in healthy volunteers.[4][5]
Experimental Protocol
Study Design: The study involved single oral ascending doses of AZD3839 ranging from 1 mg to 300 mg.[1][2] A total of 72 healthy male and female volunteers of non-childbearing potential, aged 18 to 55 years, were enrolled.[2][5] In each dose group, participants were randomized in a 3:1 ratio to receive either AZD3839 or a placebo.[2] The dose escalation proceeded after a safety review committee evaluated the safety, tolerability, and pharmacokinetic data from the preceding dose level.[2]
Key Inclusion Criteria:
-
Healthy male and female volunteers (non-childbearing potential) aged 18-55 years.[5]
-
Body mass index (BMI) between 19 and 30 kg/m ².[5]
-
Creatinine clearance >80 mL/min.[5]
-
Serum potassium concentration ≥3.8 mmol/L at screening.[5]
-
Clinically normal findings on physical examination.[5]
Key Exclusion Criteria:
-
History of any clinically significant disease or disorder.[5]
-
History of psychotic disorder among first-degree relatives.[5]
-
Significant orthostatic reaction at enrollment.[5]
-
QTcF greater than 450 msec or less than 340 msec, or a family history of long QT syndrome or sudden death.[5]
The following diagram outlines the workflow of the single ascending dose clinical trial.
References
- 1. A Phase I, Randomised, Double-blind, Placebo-controlled, Parallel-group Single Ascending Dose Study to Assess the Safety, Tolerability, Pharmacokinetics, and Effect on Biomarkers of AZD3839 Including an Open-label Food Effect Group in Healthy Male and Female Volunteers of Non-childbearing Potential. - AdisInsight [adisinsight.springer.com]
- 2. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 3. researchgate.net [researchgate.net]
- 4. meddatax.com [meddatax.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for AZD3839 in Mouse Models
Topic: AZD3839 In Vivo Dosage for Mouse Models Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD3839 is a potent, selective, and brain-permeable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD).[3][4] By inhibiting BACE1, AZD3839 effectively reduces the levels of Aβ peptides in the brain, cerebrospinal fluid (CSF), and plasma, making it a valuable tool for preclinical AD research.[1][2] Although its clinical development was discontinued (B1498344) due to off-target effects on the hERG ion channel, it remains a critical compound for investigating the therapeutic potential and biological consequences of BACE1 inhibition in vivo.[3][5]
Mechanism of Action: BACE1 Inhibition
AZD3839 targets the first enzymatic step in the amyloidogenic processing of the amyloid precursor protein (APP). In this pathway, BACE1 cleaves APP to release the soluble APPβ fragment (sAPPβ) and a C-terminal fragment (C99). The γ-secretase complex then cleaves C99 to generate Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. By inhibiting BACE1, AZD3839 prevents the initial cleavage, thereby reducing the production of all downstream products, including sAPPβ and Aβ peptides.[2][3]
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of AZD3839 on BACE1.
Application Notes for In Vivo Studies
1. Animal Model Selection:
-
Wild-Type Mice: C57BL/6 mice are commonly used to study the pharmacokinetics (PK) and pharmacodynamics (PD) of AZD3839, assessing its ability to lower baseline Aβ levels in the brain and plasma.[1]
-
Transgenic AD Models: To study efficacy in the context of amyloid pathology, transgenic models that overexpress human APP, such as the PS2APP or 5xFAD mouse models, are appropriate.[4] Studies in these models can assess the impact of BACE1 inhibition on the progression of amyloid plaque deposition.
2. Dosing and Administration:
-
Route of Administration: Oral gavage (p.o.) is the standard route for AZD3839 administration in mice, reflecting its development as an oral drug candidate.[1][5]
-
Dosage Range: Effective doses in C57BL/6 mice range from 35 mg/kg (80 µmol/kg) to 69 mg/kg (160 µmol/kg) for single-dose studies.[1] Sub-chronic studies have utilized doses around 43 mg/kg (100 µmol/kg) administered twice daily.[1]
-
Dose-Response: AZD3839 demonstrates a clear dose- and time-dependent reduction of Aβ in both brain and plasma.[1] A higher dose (69 mg/kg) results in a more significant and longer-lasting reduction of brain Aβ compared to a lower dose (35 mg/kg).[1]
3. Pharmacodynamic Effects:
-
Time Course: Following a single oral dose, brain concentrations of AZD3839 peak rapidly (within 30 minutes).[1] The corresponding reduction in brain Aβ40 is observed around 1.5 hours post-dose and can last up to 8 hours, depending on the dose.[1]
-
Brain vs. Plasma: The potency of AZD3839 is significantly higher in plasma than in the brain.[3] The IC₅₀ values for reducing Aβ40 are reported to be 64-fold lower in plasma compared to the brain in mice.[3] This discrepancy is important when using plasma Aβ as a biomarker for central target engagement.
-
Maximal Inhibition: In preclinical models, AZD3839 achieves a maximal Aβ40 reduction of approximately 60-70%.[5]
4. Formulation:
-
Vehicle: A suitable vehicle for oral gavage of AZD3839 is a solution of 5% dimethylacetamide and 20% hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid, adjusted to pH 3.[1]
Experimental Protocols
Protocol 1: Single-Dose Pharmacodynamic Study in C57BL/6 Mice
This protocol is designed to assess the time- and dose-dependent effects of a single oral dose of AZD3839 on Aβ levels.
1. Materials:
-
AZD3839
-
Vehicle solution (see Formulation above)
-
C57BL/6 mice (male, 4–9 weeks old)[1]
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Tools for tissue collection (e.g., EDTA-coated tubes for blood, liquid nitrogen)
2. Experimental Workflow:
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of AZD3839 in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides.[1] The accumulation of Aβ peptides in the brain is a central event in the pathogenesis of Alzheimer's disease.[1] Consequently, BACE1 inhibitors like AZD3839 are investigated as potential disease-modifying therapies.[1][2] This document provides detailed protocols for the oral administration of AZD3839 to rodents (mice and guinea pigs) based on preclinical studies, intended to guide researchers in pharmacology, pharmacokinetics, and pharmacodynamics studies.
I. Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving the oral administration of AZD3839 in C57BL/6 mice and Dunkin-Hartley guinea pigs.
Table 1: Dosing Parameters for AZD3839 in Rodents
| Species | Strain | Route of Administration | Doses (Single) | Doses (Repeated) | Vehicle Composition |
| Mouse | C57BL/6 | Oral Gavage | 80 and 160 µmol/kg (35 and 69 mg/kg)[3] | 100 µmol/kg (43 mg/kg) twice daily for 7 days[3] | 5% dimethylacetamide and 20% hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid, pH 3, or 0.3 M gluconic acid, pH 3, alone[3] |
| Guinea Pig | Dunkin-Hartley | Oral Gavage | 100 and 200 µmol/kg (43 and 86 mg/kg)[3] | Not Reported | 20% hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid, pH 3[3] |
Table 2: Pharmacodynamic Effects of a Single Oral Dose of AZD3839 in C57BL/6 Mice
| Dose (µmol/kg) | Analyte | Tissue | Time Post-Dose | % Reduction vs. Vehicle (Mean ± S.E.) |
| 80 | Aβ40 | Brain | 1.5 h | ~30%[3] |
| 160 | Aβ40 | Brain | Up to 8 h | ~50% (peak)[3] |
| 80 | Aβ40 | Plasma | Prolonged | ~60%[3] |
| 160 | Aβ40 | Plasma | Up to 8 h | ~60% (sustained)[3] |
| 80 | Aβ42 | Brain | Followed Aβ40 pattern | Not specified |
| 160 | Aβ42 | Brain | Followed Aβ40 pattern | Not specified |
Table 3: Pharmacodynamic Effects of a Single Oral Dose of AZD3839 in Guinea Pigs
| Dose (µmol/kg) | Analyte | Tissue | Time Post-Dose | % Reduction vs. Vehicle (Mean ± S.E.) |
| 100 | Aβ40 | Brain | 1.5 - 4.5 h | ~20-30%[3] |
| 200 | Aβ40 | Brain | Up to 8 h | ~20-60%[3] |
| 200 | Aβ40 | CSF | 3 h | 50%[3] |
Table 4: Pharmacokinetic Parameters of AZD3839 in Rodents
| Species | Parameter | Value |
| Mouse (C57BL/6) | Free Brain/Plasma Ratio | 0.7[3] |
| Guinea Pig | Free Brain/Plasma Ratio | 0.3[3] |
| Guinea Pig | Free CSF/Plasma Ratio | 0.7[3] |
| Mouse | In vitro Unbound Fraction (Plasma) | 3.2 ± 0.2%[3] |
| Guinea Pig | In vitro Unbound Fraction (Plasma) | 20 ± 1.1%[3] |
| - | In vitro Unbound Fraction (Brain Tissue) | 7.9%[3] |
II. Experimental Protocols
A. Preparation of AZD3839 Formulation for Oral Gavage
This protocol is based on the vehicle formulations used in preclinical studies.[3]
Materials:
-
AZD3839
-
Dimethylacetamide (DMA)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Gluconic acid (0.3 M solution)
-
pH meter
-
Sterile water for injection
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure for Mouse Formulation (with DMA):
-
Weigh the required amount of AZD3839.
-
In a suitable container, add 5% (v/v) of the final desired volume of dimethylacetamide.
-
Add the weighed AZD3839 to the DMA and vortex until fully dissolved.
-
Add 20% (w/v) of the final desired volume of hydroxypropyl-β-cyclodextrin to the solution.
-
Add 0.3 M gluconic acid to bring the solution to near the final volume.
-
Adjust the pH of the solution to 3 using appropriate acids or bases if necessary.
-
Bring the solution to the final volume with 0.3 M gluconic acid.
-
Stir the solution until the HPβCD is fully dissolved and the solution is clear.
Procedure for Guinea Pig Formulation (without DMA):
-
Weigh the required amount of AZD3839.
-
In a suitable container, add 20% (w/v) of the final desired volume of hydroxypropyl-β-cyclodextrin to 0.3 M gluconic acid.
-
Stir until the HPβCD is dissolved.
-
Add the weighed AZD3839 to the solution.
-
Stir until the AZD3839 is fully dissolved.
-
Adjust the pH to 3 if necessary.
-
Bring the solution to the final volume with 0.3 M gluconic acid.
B. Protocol for Oral Gavage Administration
Materials:
-
Prepared AZD3839 dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for guinea pigs, with a ball tip)
-
Syringes (1 mL or appropriate size)
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize the animals to the experimental conditions. Handle the animals gently to minimize stress.
-
Dosage Calculation: Weigh each animal immediately before dosing to accurately calculate the volume of the dosing solution to be administered. The volume should be based on the specific mg/kg or µmol/kg dose required. A common dosing volume for mice is 5-10 mL/kg.
-
Gavage Procedure:
-
Securely restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body.
-
Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the dosing solution.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress or injury after the procedure.
-
-
Post-Administration Monitoring: Observe the animals at regular intervals after dosing for any adverse effects. For pharmacokinetic and pharmacodynamic studies, tissue and fluid samples are collected at predetermined time points.[3]
III. Visualizations
A. Signaling Pathway
Caption: BACE1 inhibition pathway by AZD3839.
B. Experimental Workflow
Caption: Experimental workflow for oral administration of AZD3839.
References
- 1. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Formulation and Evaluation of AZD3839
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3839 is a potent, brain-permeable inhibitor of the human β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is a key enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. The accumulation of Aβ in the brain is considered a critical event in the pathogenesis of Alzheimer's disease (AD).[4][5] As a BACE1 inhibitor, AZD3839 has been investigated for its potential as a disease-modifying therapeutic for AD by reducing Aβ levels.[2][3]
These application notes provide an overview of the preclinical data for AZD3839 and detailed protocols for its formulation and evaluation in preclinical studies.
Mechanism of Action and Signaling Pathway
AZD3839 is a small molecule that acts as a nonselective inhibitor of BACE1 and BACE2.[1] By inhibiting BACE1, AZD3839 blocks the initial step in the amyloidogenic processing of APP, thereby reducing the production of Aβ peptides, specifically Aβ1-40 and Aβ1-42.[1][4] This mechanism is central to the therapeutic strategy of lowering Aβ burden in the brain.
BACE1 is also known to be involved in other physiological processes, including potential regulation of the cAMP/PKA/CREB pathway, which is important for memory functions.[6] Furthermore, BACE1 can cleave other substrates like Jagged-1 (Jag1), influencing the Notch signaling pathway, and the pro-inflammatory cytokine receptor gp130, modulating neuronal IL-6 signaling.[4][7] Understanding these additional pathways is crucial for evaluating the full pharmacological profile of BACE1 inhibitors.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for AZD3839.
Table 1: In Vitro Potency and Selectivity of AZD3839 [2][3][8]
| Parameter | Species/System | Value |
| BACE1 Ki | Recombinant Human | 26.1 nM |
| BACE2 Ki | Recombinant Human | 372 nM |
| Cathepsin D Ki | Recombinant Human | >25 µM |
| BACE1 vs BACE2 Selectivity | - | 14-fold |
| BACE1 vs Cathepsin D Selectivity | - | >1000-fold |
| Aβ40 IC50 | SH-SY5Y cells (human) | 4.8 nM |
| sAPPβ IC50 | SH-SY5Y cells (human) | 16.7 nM |
| Aβ40 IC50 | Mouse primary cortical neurons | 50.9 nM |
| Aβ40 IC50 | N2A cells (mouse) | 32.2 nM |
| Aβ40 IC50 | Guinea pig primary cortical neurons | 24.8 nM |
Table 2: In Vivo Pharmacokinetics and Efficacy of AZD3839 [2][8]
| Species | Dose | Route | Parameter | Value |
| Mouse (C57BL/6) | 80 µmol/kg | Oral | Brain Aβ40 Reduction | ~30% at 1.5h |
| Mouse (C57BL/6) | 160 µmol/kg | Oral | Brain Aβ40 Reduction | ~50% at 8h |
| Guinea Pig | - | - | Free Brain/Plasma Ratio | 0.3 |
| Mouse | - | - | Free Brain/Plasma Ratio | 0.7 |
| Guinea Pig | - | - | Free CSF/Plasma Ratio | 0.7 |
Experimental Protocols
Preclinical Formulation of AZD3839 for Oral Administration
For preclinical in vivo studies, AZD3839 is typically formulated for oral administration.[1] The specific vehicle can influence the absorption and bioavailability of the compound. A common formulation approach for BACE1 inhibitors in preclinical models is a suspension in a vehicle such as 0.5% methylcellulose (B11928114).
Materials:
-
AZD3839 powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Appropriate sized beakers and graduated cylinders
-
Analytical balance
Protocol:
-
Calculate the required amount of AZD3839 and vehicle based on the desired final concentration and volume.
-
Weigh the precise amount of AZD3839 powder using an analytical balance.
-
Transfer the AZD3839 powder to a mortar.
-
Add a small volume of the 0.5% methylcellulose vehicle to the mortar to create a paste.
-
Triturate the paste with the pestle until a uniform consistency is achieved.
-
Gradually add the remaining vehicle to the mortar while continuously stirring.
-
Transfer the suspension to a beaker with a magnetic stir bar.
-
Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undissolved material.
-
Store the formulation at 4°C and protect from light. Resuspend thoroughly before each use.
In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of AZD3839 on BACE1.[2][3][8]
Materials:
-
Recombinant human BACE1 enzyme
-
FRET substrate peptide (e.g., a peptide containing the Swedish mutation of APP)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
AZD3839 stock solution in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Protocol:
-
Prepare a serial dilution of AZD3839 in assay buffer containing a final DMSO concentration of 1%.
-
In a 384-well microplate, add the diluted AZD3839 solutions. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Add the BACE1 enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission) at regular intervals for 30-60 minutes.
-
Calculate the rate of substrate cleavage for each concentration of AZD3839.
-
Plot the enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Cellular Aβ Reduction Assay
This protocol outlines a method to assess the ability of AZD3839 to reduce the secretion of Aβ from cultured cells, such as SH-SY5Y human neuroblastoma cells.[2][8][9]
Materials:
-
SH-SY5Y cells (or other suitable cell line, e.g., N2A)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
AZD3839 stock solution in DMSO
-
96-well cell culture plates
-
Aβ ELISA kit (for Aβ40 and/or Aβ42)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
After 24 hours, replace the culture medium with fresh medium containing serially diluted concentrations of AZD3839. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
Incubate the cells for 24-48 hours.
-
Collect the conditioned medium from each well.
-
Lyse the cells in each well using a suitable lysis buffer and determine the total protein concentration.
-
Measure the concentration of Aβ40 and/or Aβ42 in the conditioned medium using an ELISA kit according to the manufacturer's instructions.
-
Normalize the Aβ concentrations to the total protein concentration in the corresponding cell lysate.
-
Plot the percentage of Aβ reduction against the logarithm of the AZD3839 concentration and determine the IC50 value.
In Vivo Evaluation of Aβ Reduction in Mice
This protocol provides a general workflow for evaluating the efficacy of AZD3839 in reducing brain and plasma Aβ levels in wild-type mice.[2][10]
Materials:
-
C57BL/6 mice
-
Formulated AZD3839 (see formulation protocol)
-
Vehicle control
-
Oral gavage needles
-
Anesthesia
-
Tools for tissue collection (scissors, forceps)
-
Microcentrifuge tubes
-
Brain homogenization buffer
-
Aβ ELISA kits
Protocol:
-
Acclimate mice to the housing conditions for at least one week.
-
Randomly assign mice to treatment groups (vehicle control and different doses of AZD3839).
-
Administer a single oral dose of the formulated AZD3839 or vehicle to each mouse via oral gavage.
-
At predetermined time points after dosing (e.g., 1.5, 4.5, 8 hours), euthanize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma and store at -80°C.
-
Perfuse the mice with saline and dissect the brain.
-
Homogenize the brain tissue in a suitable buffer containing protease inhibitors.
-
Centrifuge the brain homogenate and collect the supernatant.
-
Measure the concentration of Aβ40 and Aβ42 in the plasma and brain homogenates using ELISA kits.
-
Analyze the data to determine the dose- and time-dependent effects of AZD3839 on Aβ levels.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a BACE1 inhibitor like AZD3839.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Cell-Based Assays for Determining AZD3839 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2] Inhibition of BACE1 is a therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, particularly Aβ42, which is a principal component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[1] This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy of AZD3839 by measuring its ability to inhibit BACE1 activity and reduce Aβ production. Additionally, protocols for assessing the selectivity of AZD3839 against γ-secretase, another key enzyme in APP processing that is also involved in Notch signaling, are included to evaluate potential off-target effects.[3][4][5]
Mechanism of Action: BACE1 Inhibition
BACE1 is an aspartyl protease that initiates the amyloidogenic pathway by cleaving APP to generate the N-terminus of the Aβ peptide and a C-terminal fragment (C99).[1] This C99 fragment is subsequently cleaved by the γ-secretase complex to release Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. AZD3839 selectively binds to the active site of BACE1, preventing the initial cleavage of APP and thereby reducing the downstream production of Aβ peptides.[6][7]
Data Presentation: In Vitro Efficacy of AZD3839
The following table summarizes the in vitro potency of AZD3839 in various cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values represent the concentration of AZD3839 required to inhibit 50% of the enzymatic activity or cellular effect, respectively.
| Cell Line | Assay Readout | IC50 / EC50 (nM) | Reference |
| SH-SY5Y (human neuroblastoma) expressing APP695wt | Aβ40 reduction | 4.8 | [1] |
| SH-SY5Y | sAPPβ reduction | 16.7 | [1][2] |
| N2A (mouse neuroblastoma) | Aβ40 reduction | 32.2 | [1][8] |
| Mouse primary cortical neurons | Aβ40 reduction | 50.9 | [1][8] |
| Guinea pig primary cortical neurons | Aβ40 reduction | 24.8 | [1][8] |
| Healthy Volunteers (in vivo) | Plasma Aβ40 reduction | 46 | [9][10] |
| Healthy Volunteers (in vivo) | Plasma Aβ42 reduction | 59 | [9][10] |
Experimental Protocols
Protocol 1: Measurement of Aβ40 and Aβ42 Levels in Cell Culture Supernatants
This protocol describes the quantification of secreted Aβ40 and Aβ42 in the conditioned medium of cultured cells treated with AZD3839 using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell line (e.g., SH-SY5Y overexpressing human APP, or other suitable cell lines like N2A).[1][7][11]
-
Cell culture medium and supplements.
-
AZD3839.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Phosphate-buffered saline (PBS).
-
Aβ40 and Aβ42 ELISA kits.
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of AZD3839 in DMSO. Serially dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations. A vehicle control containing the same final concentration of DMSO should also be prepared.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of AZD3839 or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period, typically 24 to 48 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant. Centrifuge the supernatant to remove any cells or debris.[11] The cleared supernatant can be used immediately or stored at -80°C for later analysis.[11]
-
ELISA: Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions.[11] This typically involves adding the supernatant to wells pre-coated with a capture antibody, followed by incubation, washing, addition of a detection antibody, and a substrate for colorimetric or chemiluminescent detection.
-
Data Analysis: Generate a standard curve using the Aβ standards provided in the kit. Use the standard curve to determine the concentration of Aβ40 and Aβ42 in the samples. Plot the Aβ concentration against the log of the AZD3839 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessment of γ-Secretase Inhibition via Notch Signaling Assay
To assess the selectivity of AZD3839, its effect on γ-secretase activity can be indirectly measured by monitoring the processing of Notch, another substrate of γ-secretase.[3] A common method is to use a reporter gene assay where the cleavage of a modified Notch receptor leads to the expression of a reporter gene like luciferase.
Materials:
-
HEK293 cell line stably expressing a Notch receptor construct and a luciferase reporter under the control of a Notch-responsive promoter.[12][13]
-
Cell culture medium and supplements.
-
AZD3839.
-
A known γ-secretase inhibitor (GSI) as a positive control (e.g., DAPT).[13]
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Notch reporter cell line in a white, clear-bottom 96-well plate at a suitable density.
-
Compound Treatment: The following day, treat the cells with serial dilutions of AZD3839 and the positive control GSI. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24 hours.[13]
-
Luciferase Assay: Perform the luciferase assay using a commercial kit.[13] This typically involves lysing the cells and adding a reagent containing the luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the luminescence signal against the log of the compound concentration to determine the IC50 for Notch inhibition. The selectivity of AZD3839 for BACE1 over γ-secretase can be calculated by comparing the IC50 values from the Aβ and Notch assays. Studies have shown that AZD3839 has a high selectivity for BACE1 over Notch processing (greater than 10,000-fold).[14]
Conclusion
The described in vitro cell-based assays provide a robust framework for evaluating the efficacy and selectivity of the BACE1 inhibitor AZD3839. Consistent and reproducible data from these assays are crucial for the preclinical assessment of potential Alzheimer's disease therapeutics. It is important to note that while these assays are powerful tools, the IC50 values can vary depending on the specific cell line and assay conditions used.[15] Therefore, consistent experimental design and careful data analysis are paramount.
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A γ‐secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish | EMBO Reports [link.springer.com]
- 4. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch signaling inactivation by small molecule γ-secretase inhibitors restores the multiciliated cell population in the airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Population pharmacokinetic and pharmacodynamic analysis of plasma Aβ40 and Aβ42 following single oral doses of the BACE1 inhibitor AZD3839 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. AZD3839 [openinnovation.astrazeneca.com]
- 15. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Potency of AZD3839 in Primary Cortical Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for measuring the potency of AZD3839, a potent and selective β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, in primary cortical neuron cultures. The provided protocols detail the isolation and culture of primary neurons, treatment with AZD3839, and subsequent quantification of amyloid-beta (Aβ) peptides. This document is intended to assist researchers in the fields of neuroscience and drug development in evaluating the efficacy of BACE1 inhibitors for potential therapeutic use in Alzheimer's disease.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase.[1][2][3] As the rate-limiting enzyme in this pathway, BACE1 is a prime therapeutic target for reducing Aβ production.[2][3][4]
AZD3839 is an orally available and brain-permeable BACE1 inhibitor that has demonstrated the ability to reduce Aβ levels in various preclinical models.[5][6][7] It acts as a selective and reversible inhibitor of BACE1, thereby decreasing the production of Aβ40 and Aβ42.[6][7] Measuring the potency of compounds like AZD3839 in a physiologically relevant cell-based model, such as primary cortical neurons, is a critical step in the drug discovery process.
Signaling Pathway of Aβ Production
The production of amyloid-beta peptides is a multi-step process initiated by the cleavage of the amyloid precursor protein (APP).
Caption: BACE1-mediated cleavage of APP, the initial step in amyloid-beta production.
Potency of AZD3839 in Cellular Assays
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 value for AZD3839 has been determined in various cell lines, including primary cortical neurons.
| Cell Line | Species | Aβ Species Measured | IC50 (nM) | Reference |
| SH-SY5Y | Human | Aβ40 | 4.8 | [6] |
| SH-SY5Y | Human | sAPPβ | 16.7 | [2][7] |
| N2A | Mouse | Aβ40 | 32.2 | [7] |
| Primary Cortical Neurons | Mouse | Aβ40 | 50.9 | [7] |
| Primary Cortical Neurons | Guinea Pig | Aβ40 | 24.8 | [7] |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the potency of AZD3839 in primary cortical neurons.
Experimental Workflow
References
- 1. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD3839 [openinnovation.astrazeneca.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Resonance Energy Transfer (FRET) Assay for BACE1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a key aspartic protease involved in the pathogenesis of Alzheimer's disease (AD).[1][2][3][4] BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides that subsequently aggregate to form senile plaques in the brains of AD patients.[3][4] The inhibition of BACE1 is therefore a primary therapeutic strategy for reducing Aβ production.[1][3] This document provides detailed protocols for an in vitro Fluorescence Resonance Energy Transfer (FRET)-based assay, a sensitive and high-throughput method for screening and characterizing potential BACE1 inhibitors.[1]
Assay Principle
The BACE1 FRET assay is a homogeneous assay that monitors the cleavage of a synthetic peptide substrate.[1] This substrate is dually labeled with a fluorescent donor molecule and a quencher molecule.[1][5] When the substrate is intact, the close proximity of the donor and quencher allows for FRET to occur, where the energy from the excited donor is non-radiatively transferred to the quencher, resulting in suppressed fluorescence.[1][6] Upon cleavage of the peptide by BACE1, the donor and quencher are separated, disrupting FRET and leading to an increase in fluorescence intensity.[1][4] This increase in fluorescence is directly proportional to the enzymatic activity of BACE1 and can be used to determine the potency of inhibitory compounds.[1][4]
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway. It cleaves APP to generate a secreted ectodomain (APPsβ) and a membrane-bound C-terminal fragment, C99. The γ-secretase complex then cleaves C99 to produce the Aβ peptide and the APP intracellular domain (AICD). An alternative, non-amyloidogenic pathway involves α-secretase, which cleaves APP within the Aβ domain, thus precluding Aβ formation. Inhibition of BACE1 is a key strategy to reduce Aβ production.[3]
Caption: Amyloidogenic and non-amyloidogenic pathways of APP processing.
Materials and Reagents
| Reagent/Material | Supplier Example | Catalog # Example | Storage |
| Recombinant Human BACE1 | BPS Bioscience | 71657 | -80°C |
| BACE1 FRET Peptide Substrate | BPS Bioscience | BACE1 FRET peptide substrate | -80°C |
| BACE1 Assay Buffer | BPS Bioscience | BACE1 assay buffer | 4°C |
| BACE1 Stop Solution (2.5 M Sodium Acetate) | PanVera | P2987 | Room Temperature |
| BACE1 Inhibitor (e.g., Verubecestat) | Commercially Available | - | Per supplier |
| Black 96-well or 384-well plates | Corning Costar | - | Room Temperature |
| DMSO | Sigma-Aldrich | - | Room Temperature |
Experimental Protocols
Protocol 1: BACE1 Inhibition Assay (Endpoint)
This protocol is adapted from commercially available kits and is suitable for determining the IC50 of test compounds.[1]
1. Reagent Preparation:
-
BACE1 Assay Buffer: Thaw and bring to room temperature before use. A typical buffer is 50 mM Sodium Acetate, pH 4.5.[1]
-
BACE1 Enzyme: Thaw on ice. Dilute the enzyme to the desired concentration (e.g., 7.5-10 ng/µl) in BACE1 Assay Buffer.[2] Keep on ice and avoid repeated freeze-thaw cycles.[2][7]
-
BACE1 FRET Substrate: Thaw and dilute in BACE1 Assay Buffer to the desired concentration (e.g., 750 nM for a 3X stock).[1] Protect from light.[1]
-
Test Compounds: Prepare a serial dilution of the test compound in DMSO. Further dilute in BACE1 Assay Buffer to create a 3X stock. The final DMSO concentration in the assay should not exceed 1-10%.[1][2]
2. Assay Procedure (384-well plate format):
-
Add 10 µL of 3X BACE1 FRET Substrate to each well.
-
Add 10 µL of 3X Test Compound to the 'Test Inhibitor' wells.
-
Add 10 µL of BACE1 Assay Buffer to the 'Positive Control' (no inhibitor) and 'Blank' (no enzyme) wells.
-
Mix gently.
-
Initiate the reaction by adding 10 µL of 3X BACE1 Enzyme to the 'Test Inhibitor' and 'Positive Control' wells. Add 10 µL of BACE1 Assay Buffer to the 'Blank' wells.
-
Incubate for 60-90 minutes at room temperature, protected from light.[1]
-
Stop the reaction by adding 10 µL of BACE1 Stop Solution (2.5 M Sodium Acetate). The signal is stable for over 24 hours after stopping.[1]
-
Read the fluorescence on a microplate reader.
3. Data Analysis:
-
Subtract the fluorescence of the 'Blank' from all other readings.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_PositiveControl))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: BACE1 Inhibition Assay (Kinetic)
This protocol allows for real-time monitoring of BACE1 activity.
1. Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
2. Assay Procedure (384-well plate format):
-
Set the microplate reader to kinetic mode, with readings taken at regular intervals (e.g., every 5 minutes) for 60-90 minutes.[1]
-
Add 10 µL of 3X BACE1 FRET Substrate to each well.
-
Add 10 µL of 3X Test Compound or BACE1 Assay Buffer to the appropriate wells.
-
Mix gently.
-
Initiate the reaction by adding 10 µL of 3X BACE1 Enzyme.
-
Immediately start reading the fluorescence.
3. Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition as described in Protocol 1, using the reaction rates instead of endpoint fluorescence values.
-
Determine the IC50 value as described in Protocol 1.
Experimental Workflow
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. BACE1 (β-Secretase) FRET Assay Kit, red 400 x 40 μL Assays | Buy Online | thermofisher.com [thermofisher.com]
Dissolving (Rac)-AZD3839 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of (Rac)-AZD3839, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), for use in in vitro experiments. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is an important research compound for studying the pathological mechanisms of Alzheimer's disease, as it targets the production of amyloid-β (Aβ) peptides.[1][2][3] For in vitro studies, such as cell-based assays, proper dissolution and handling of this compound are critical to maintain its stability and activity. This guide outlines the solubility of this compound in various solvents and provides step-by-step protocols for the preparation of stock and working solutions.
Data Presentation: Solubility of this compound
The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes solubility data from technical datasheets. It is always recommended to consult the certificate of analysis for the specific lot being used.
| Solvent | Solubility (approx.) | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30-86 mg/mL | ~69.5-199.3 mM | Use fresh, high-purity DMSO to avoid moisture absorption which can reduce solubility.[4] |
| Ethanol (B145695) | ~30-86 mg/mL | ~69.5-199.3 mM | Warming to 50°C may be required to achieve higher concentrations.[5] |
| Dimethylformamide (DMF) | ~2 mg/mL | ~4.6 mM | - |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | ~1.16 mM | Prepare fresh and do not store for more than one day.[1] |
| Water / Aqueous Buffers | Insoluble / Sparingly Soluble | - | Direct dissolution in aqueous solutions is not recommended.[1][5] |
Molecular Weight of this compound: 431.41 g/mol
Experimental Protocols
Materials and Equipment
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol (200 proof)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for ethanol)
-
Cell culture medium appropriate for the experiment
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for most in vitro applications, including cell-based assays where the final DMSO concentration can be kept low (typically ≤0.5%).
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 231.8 µL of DMSO per 1 mg of this compound).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to room temperature if stored cold) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a High-Concentration Stock Solution in Ethanol
This protocol can be used as an alternative to DMSO.
-
Aseptic Technique: Work in a sterile environment.
-
Weighing: Accurately weigh the this compound powder.
-
Dissolution: Add the calculated volume of anhydrous ethanol. To achieve higher concentrations, warming the ethanol to 50°C in a water bath prior to adding it to the powder may be necessary.[5]
-
Mixing: Vortex until the solute is fully dissolved.
-
Storage: Prepare single-use aliquots and store at -20°C or -80°C.
Protocol 3: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the high-concentration stock solution into cell culture medium.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accurate final concentrations, perform serial dilutions. First, dilute the stock solution in a small volume of cell culture medium to create an intermediate concentration.
-
Final Dilution: Add the desired volume of the intermediate solution to the final volume of cell culture medium to achieve the target experimental concentration. Ensure the final solvent concentration (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls, and is non-toxic to the cells (typically ≤0.5%).
-
Mixing and Use: Gently mix the final working solution and add it to the cells immediately.
Important Consideration: Due to its poor aqueous solubility, it is crucial to add the this compound stock solution to the culture medium with gentle mixing to prevent precipitation.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits BACE1, reducing Aβ peptide production.
References
Application Notes and Protocols: AZD3839 Treatment in SH-SY5Y and N2A Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD3839 is a potent, brain-permeable inhibitor of the human β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[3][4][5] AZD3839 has been demonstrated to effectively reduce the levels of Aβ in both in vitro and in vivo models, making it a valuable tool for Alzheimer's disease research.[2][3][6] These application notes provide detailed protocols for the treatment of human neuroblastoma SH-SY5Y and murine neuroblastoma N2A cell lines with AZD3839, along with methods to assess its efficacy in inhibiting BACE1 activity.
Mechanism of Action
AZD3839 functions as a selective inhibitor of BACE1, which is the rate-limiting enzyme in the production of Aβ peptides.[4][5] By binding to the active site of BACE1, AZD3839 prevents the cleavage of APP at the β-secretase site. This inhibition shifts APP processing towards the non-amyloidogenic pathway, which is mediated by α-secretase.[7] Consequently, the production of both Aβ40 and Aβ42, as well as the soluble APPβ fragment (sAPPβ), is significantly reduced.[2]
Data Presentation
Table 1: In Vitro Potency and Selectivity of AZD3839
| Target | Assay | Cell Line/System | IC50 / Ki | Selectivity | Reference |
| BACE1 | FRET Assay | Recombinant human BACE1 | Ki: 26.1 nmol/liter | - | [2] |
| Aβ40 Reduction | ELISA | SH-SY5Y (overexpressing APP695wt) | IC50: 4.8 nmol/liter | - | [2] |
| sAPPβ Reduction | MSD Assay | SH-SY5Y | IC50: 16.7 nmol/liter | - | [2] |
| BACE2 | FRET Assay | Recombinant human BACE2 | Ki: 372 nmol/liter | 14-fold vs BACE1 | [2] |
| Cathepsin D | Enzymatic Assay | - | Ki > 25 µmol/liter | >1000-fold vs BACE1 | [2] |
Experimental Protocols
Cell Culture
SH-SY5Y Cell Culture:
-
Culture Medium: Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12) with GlutaMAX™, supplemented with 10% Fetal Bovine Serum (FBS) and 1% non-essential amino acids.[2]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Subculturing: Passage cells when they reach 80-90% confluency.
N2A Cell Culture:
-
Culture Medium: Minimum Eagle's Medium (MEM) supplemented with 10% FBS, 10 mM HEPES, non-essential amino acids, and Penicillin-Streptomycin.[2]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Subculturing: Passage cells at 80-90% confluency.
AZD3839 Treatment Protocol
-
Cell Seeding: Seed SH-SY5Y or N2A cells in appropriate culture plates (e.g., 96-well plates for ELISA, larger formats for Western blotting). Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of AZD3839 in a suitable solvent (e.g., DMSO). Prepare serial dilutions of AZD3839 in the respective cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of AZD3839. Include a vehicle control (medium with the same concentration of DMSO used for the highest AZD3839 concentration).
-
Incubation: Incubate the cells with AZD3839 for 16 hours at 37°C and 5% CO2.[2]
Aβ40 and sAPPβ Detection Assays
SH-SY5Y Aβ40 Release Assay (ELISA): [2]
-
After the 16-hour incubation with AZD3839, carefully collect the conditioned medium from each well.
-
Use a commercially available human Aβ40 ELISA kit (e.g., Invitrogen KHB3482) for the detection of secreted Aβ40 in the medium.[2]
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Read the absorbance using a microplate reader.
-
Calculate the concentration of Aβ40 in each sample based on the standard curve.
SH-SY5Y sAPPβ Release Assay (MSD): [2]
-
Following the 16-hour treatment, collect the conditioned medium.
-
Utilize a Meso Scale Discovery (MSD) plate for the detection of sAPPβ release, following the manufacturer's protocol.[2]
-
Read the plates using a SECTOR Imager.[2]
N2A Aβ40 Release Assay (ELISA): [2]
-
After the 16-hour incubation period, collect the conditioned medium from the N2A cells.
-
Use a commercially available mouse Aβ40 ELISA kit (e.g., Invitrogen KMB3481) to measure the secreted Aβ40.[2]
-
Perform the ELISA according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
Determine the Aβ40 concentration from the standard curve.
Cell Viability Assay
To assess the potential cytotoxicity of AZD3839, a cell viability assay should be performed in parallel with the efficacy studies.
-
After the 16-hour incubation with AZD3839, remove the conditioned medium (which can be used for Aβ/sAPPβ analysis).
-
Use a commercial cell viability kit, such as the ViaLight™ Plus cell proliferation/cytotoxicity kit, following the manufacturer's instructions.[2]
-
This assay will measure cell viability and can help to ensure that the observed reduction in Aβ is not due to a cytotoxic effect of the compound.
Visualizations
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: Experimental workflow for AZD3839 treatment and analysis.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Aβ Reduction in CSF After AZD3839 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2] The accumulation of Aβ peptides in the brain is a central event in the pathogenesis of Alzheimer's disease. As a BACE1 inhibitor, AZD3839 has been investigated for its potential to reduce Aβ levels in the brain and cerebrospinal fluid (CSF), which is considered a critical biomarker for therapeutic efficacy.[1][2][3] These application notes provide a summary of the quantitative data on Aβ reduction following AZD3839 administration in preclinical models and detail the experimental protocols for such assessments. Although clinical development of AZD3839 was discontinued (B1498344) due to off-target effects, the preclinical data serves as a valuable reference for BACE1 inhibitor research.[4]
Data Presentation: Quantitative Aβ Reduction in CSF
The following tables summarize the dose- and time-dependent effects of AZD3839 on Aβ levels in the cerebrospinal fluid (CSF) of various preclinical species.
Table 1: Effect of Oral AZD3839 on CSF Aβ40 and Aβ42 in Guinea Pigs [1]
| Dose (µmol/kg) | Time Post-Dose (hours) | % Reduction in CSF Aβ40 (vs. Vehicle) | % Reduction in CSF Aβ42 (vs. Vehicle) |
| 200 | 3 | ~50% (Statistically Significant) | Followed the same pattern as Aβ40 |
| 200 | 8 | ~40% (Not Statistically Significant) | Followed the same pattern as Aβ40 |
Table 2: Effect of AZD3839 on CSF Aβ40 and Aβ42 in Non-Human Primates [1]
| Dose (µmol/kg) | Time Post-Dose (hours) | Effect on CSF Aβ40 | Effect on CSF Aβ42 |
| 5.5 | 4.5 | Statistically Significant Reduction | Statistically Significant Reduction |
Signaling Pathway and Experimental Workflow
Diagram 1: Amyloid Precursor Protein (APP) Processing Pathway
Caption: Amyloid Precursor Protein (APP) processing pathways.
Diagram 2: Experimental Workflow for Quantifying CSF Aβ Reduction
Caption: Workflow for assessing AZD3839's effect on CSF Aβ.
Experimental Protocols
The following are detailed methodologies for key experiments involved in quantifying the reduction of Aβ in CSF following the administration of AZD3839. These protocols are based on published preclinical studies.[1]
Animal Models and Husbandry
-
Species: Male Dunkin-Hartley guinea pigs or non-human primates (e.g., Cynomolgus monkeys).
-
Housing: Animals should be housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
AZD3839 Formulation and Administration
-
Formulation: AZD3839 is typically formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Administration: The compound is administered orally via gavage. Doses are calculated based on the body weight of the individual animals. A vehicle-only group serves as the negative control.
Cerebrospinal Fluid (CSF) Collection
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Collection Site (Guinea Pig): CSF is collected from the cisterna magna. The area is shaved and cleaned. A sterile needle attached to a syringe is inserted into the cisterna magna, and CSF is gently aspirated.
-
Collection Site (Non-Human Primate): CSF is collected via lumbar puncture.
-
Sample Handling: Collected CSF should be immediately placed on ice. To prevent degradation of Aβ peptides, protease inhibitors should be added. Samples are then centrifuged to remove any cellular debris, and the supernatant is aliquoted and stored at -80°C until analysis.
Quantification of Aβ40 and Aβ42 in CSF
-
Methodology: Enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assays are commonly used for the sensitive and specific quantification of Aβ40 and Aβ42.
-
Assay Principle (ELISA):
-
A capture antibody specific for the C-terminus of either Aβ40 or Aβ42 is coated onto the wells of a microplate.
-
CSF samples and standards are added to the wells and incubated.
-
After washing, a detection antibody that recognizes the N-terminus of Aβ, conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Following another wash step, a substrate is added, and the resulting colorimetric change is measured using a plate reader.
-
The concentration of Aβ in the samples is determined by comparison to a standard curve.
-
-
Data Analysis:
-
Aβ concentrations are calculated from the standard curve.
-
The percentage reduction in Aβ levels in the AZD3839-treated groups is calculated relative to the time-matched vehicle-treated control group using the following formula: % Reduction = [1 - (Aβ concentration in treated group / Aβ concentration in vehicle group)] * 100
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed reductions.
-
Conclusion
The preclinical data for AZD3839 demonstrates a clear, dose-dependent reduction in CSF Aβ40 and Aβ42 levels in multiple species.[1][2] This body of work underscores the utility of CSF Aβ as a key pharmacodynamic biomarker in the development of BACE1 inhibitors for Alzheimer's disease. The protocols outlined here provide a framework for researchers to conduct similar studies to evaluate the in vivo efficacy of novel BACE1 inhibitor candidates. While AZD3839 itself did not proceed to later-stage clinical trials, the methodologies and findings from its preclinical evaluation remain highly relevant to the field.
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cerebrospinal Fluid Amyloid-β (Aβ) as an Effect Biomarker for Brain Aβ Lowering Verified by Quantitative Preclinical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD3839 [openinnovation.astrazeneca.com]
Application Notes and Protocols for Long-Term AZD3839 Administration in Transgenic Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the long-term administration of AZD3839, a potent BACE1 inhibitor, in transgenic mouse models of Alzheimer's disease. The protocols outlined below cover experimental design, drug administration, and subsequent analysis of amyloid pathology, neuroinflammation, and cognitive function.
Introduction
AZD3839 is a selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-beta (Aβ) peptides.[1] In preclinical studies involving wild-type mice, AZD3839 has demonstrated a dose- and time-dependent reduction of Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF).[1] Long-term administration in transgenic mouse models, which develop hallmark Alzheimer's-like pathologies such as amyloid plaques, is crucial for evaluating the therapeutic potential of AZD3839 to modify disease progression. Transgenic models like APP/PS1 and 5xFAD are commonly used for this purpose as they develop amyloid plaque pathology and cognitive deficits.[2][3][4]
Core Concepts and Signaling Pathways
AZD3839 functions by inhibiting BACE1, the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By blocking BACE1 activity, AZD3839 reduces the cleavage of APP into the sAPPβ and C99 fragments, subsequently decreasing the production of Aβ40 and Aβ42 peptides that aggregate to form amyloid plaques.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on preclinical studies of BACE1 inhibitors in transgenic mouse models.
Table 1: Effect of Long-Term AZD3839 Administration on Brain Aβ Levels
| Parameter | Vehicle Control | AZD3839-Treated | Expected Percent Reduction |
| Soluble Aβ40 (pg/mg tissue) | High | Low | 50-70% |
| Soluble Aβ42 (pg/mg tissue) | High | Low | 50-70% |
| Insoluble Aβ40 (pg/mg tissue) | High | Low | 40-60% |
| Insoluble Aβ42 (pg/mg tissue) | High | Low | 40-60% |
| Amyloid Plaque Burden (%) | High | Low | 30-50% |
Table 2: Effect of Long-Term AZD3839 Administration on Neuroinflammatory Markers
| Marker | Vehicle Control | AZD3839-Treated | Expected Change |
| Iba1+ Microglia (% area) | Increased | Reduced | Decrease |
| GFAP+ Astrocytes (% area) | Increased | Reduced | Decrease |
| TNF-α (pg/mg tissue) | Elevated | Reduced | Decrease |
| IL-1β (pg/mg tissue) | Elevated | Reduced | Decrease |
Table 3: Effect of Long-Term AZD3839 Administration on Cognitive Performance
| Behavioral Test | Metric | Vehicle Control | AZD3839-Treated | Expected Outcome |
| Morris Water Maze | Escape Latency (s) | Increased | Decreased | Improved spatial learning |
| Time in Target Quadrant (%) | Decreased | Increased | Improved spatial memory | |
| Y-Maze | Spontaneous Alternation (%) | Decreased | Increased | Improved working memory |
Experimental Protocols
Long-Term AZD3839 Administration Protocol
This protocol describes the long-term oral administration of AZD3839 to transgenic Alzheimer's disease mouse models (e.g., APP/PS1, 5xFAD).
Materials:
-
AZD3839
-
Vehicle solution (e.g., 5% dimethylacetamide and 20% hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid, pH 3)
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Animal scale
-
Transgenic mice (e.g., APP/PS1 or 5xFAD) and wild-type littermates
Procedure:
-
Animal Selection and Grouping:
-
Use age-matched transgenic and wild-type mice. The age of initiation for treatment will depend on the specific mouse model and the desired therapeutic window (preventative or therapeutic).
-
Randomly assign mice to vehicle control and AZD3839 treatment groups (n=10-15 mice per group is recommended for sufficient statistical power).
-
-
AZD3839 Formulation:
-
Prepare a stock solution of AZD3839 in the vehicle. A typical dose for mice is in the range of 10-100 µmol/kg.[1] For long-term studies, a dose of 30-50 mg/kg can be considered.
-
The final volume for oral gavage should be between 5-10 ml/kg body weight.
-
-
Administration:
-
Administer AZD3839 or vehicle via oral gavage once daily for a period of 3-6 months.
-
Weigh the mice weekly to adjust the dosage accordingly.
-
Monitor the health of the animals regularly.
-
-
Endpoint:
-
At the end of the treatment period, perform behavioral testing followed by tissue collection for biochemical and histological analysis.
-
Assessment of Amyloid Pathology
a. Immunohistochemistry for Amyloid Plaques:
Materials:
-
Paraffin-embedded or frozen brain sections
-
Primary antibody: anti-Aβ (e.g., 6E10 or 4G8)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
DAB substrate kit
-
Microscope with imaging software
Procedure:
-
Tissue Preparation: Perfuse mice with PBS followed by 4% paraformaldehyde. Post-fix brains and process for paraffin (B1166041) embedding or cryosectioning.
-
Antigen Retrieval: For paraffin sections, deparaffinize and rehydrate. Perform antigen retrieval using formic acid.
-
Staining:
-
Block endogenous peroxidase activity.
-
Block non-specific binding with blocking serum.
-
Incubate with primary anti-Aβ antibody overnight at 4°C.
-
Incubate with biotinylated secondary antibody.
-
Incubate with ABC reagent.
-
Develop with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Capture images of the cortex and hippocampus. Quantify plaque burden as the percentage of the total area occupied by Aβ plaques using image analysis software.
b. ELISA for Aβ40 and Aβ42:
Materials:
-
Brain homogenates
-
Aβ40 and Aβ42 ELISA kits
-
Protein assay kit
Procedure:
-
Brain Homogenization: Homogenize brain tissue in a suitable lysis buffer.
-
Fractionation: Separate into soluble and insoluble fractions by centrifugation.
-
ELISA:
-
Data Analysis: Calculate Aβ concentrations based on the standard curve and normalize to total protein content.
Assessment of Neuroinflammation
a. Immunohistochemistry for Microglia and Astrocytes:
Materials:
-
Brain sections
-
Primary antibodies: anti-Iba1 (for microglia), anti-GFAP (for astrocytes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Staining: Follow a similar procedure as for Aβ IHC, but use fluorescent secondary antibodies.
-
Imaging and Analysis: Capture images and quantify the area of Iba1 and GFAP immunoreactivity to assess gliosis.
b. ELISA for Pro-inflammatory Cytokines:
Materials:
-
Brain homogenates
-
TNF-α and IL-1β ELISA kits
Procedure:
-
Sample Preparation: Prepare brain homogenates as for Aβ ELISA.
-
ELISA: Follow the manufacturer's protocol for the respective cytokine ELISA kits.[5][6][7][8]
-
Data Analysis: Quantify cytokine levels and normalize to total protein.
Assessment of Cognitive Function
a. Morris Water Maze (MWM):
This test assesses spatial learning and memory.[9][10][11][12]
Procedure:
-
Acquisition Phase (5 days):
-
Train mice to find a hidden platform in a circular pool of opaque water.
-
Four trials per day with the mouse starting from different quadrants.
-
Record the escape latency.
-
-
Probe Trial (Day 6):
-
Remove the platform and allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
b. Y-Maze Test:
This test assesses short-term spatial working memory based on spontaneous alternation.[13][14][15][16][17]
Procedure:
-
Place the mouse in the center of a Y-shaped maze and allow it to freely explore the three arms for 8 minutes.
-
Record the sequence of arm entries.
-
Calculate the percentage of spontaneous alternation (consecutive entries into three different arms).
Conclusion
The long-term administration of AZD3839 in transgenic mouse models of Alzheimer's disease is a critical step in evaluating its disease-modifying potential. The protocols provided here offer a framework for conducting such studies, from drug administration to the comprehensive assessment of key pathological and cognitive endpoints. Rigorous adherence to these protocols will yield valuable data for the preclinical validation of AZD3839 as a potential therapeutic agent for Alzheimer's disease.
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term inhibition of ODC1 in APP/PS1 mice rescues amyloid pathology and switches astrocytes from a reactive to active state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5XFAD Mouse Model of Alzheimer's Disease Exhibits an Age-Dependent Increase in Anti-Ceramide IgG and Exogenous Administration of Ceramide Further Increases Anti-Ceramide Titers and Amyloid Plaque Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term dynamics of aberrant neuronal activity in awake Alzheimer’s disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. Mouse TNF-alpha ELISA Kit Elisa Kit KE10002 | Proteintech [ptglab.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Morris water maze test [bio-protocol.org]
- 10. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 11. karger.com [karger.com]
- 12. youtube.com [youtube.com]
- 13. protocols.io [protocols.io]
- 14. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Y-Maze Protocol [protocols.io]
- 16. noldus.com [noldus.com]
- 17. mmpc.org [mmpc.org]
Application Note and Protocol: Tissue Collection and Processing for AZD3839 Pharmacodynamic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD3839 is a potent, brain-permeable inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides.[2][3] The accumulation of Aβ peptides in the brain is a central hallmark of Alzheimer's disease. AZD3839 has been shown to effectively lower Aβ levels in plasma, cerebrospinal fluid (CSF), and brain tissue across various preclinical species and in human clinical trials.[2][4][5]
This document provides detailed protocols for tissue collection and processing to support the pharmacodynamic (PD) evaluation of AZD3839. The primary PD biomarkers for assessing AZD3839 activity are the levels of Aβ40, Aβ42, and the soluble amyloid precursor protein β (sAPPβ), a direct product of BACE1 cleavage.[2][6]
Mechanism of Action: BACE1 Inhibition
AZD3839 selectively inhibits BACE1, which cleaves the Amyloid Precursor Protein (APP) at the β-secretase site. This is the first step in the amyloidogenic pathway. Subsequent cleavage by γ-secretase results in the formation of various Aβ peptides, primarily Aβ40 and Aβ42. By inhibiting BACE1, AZD3839 reduces the production of the C99 fragment, the substrate for γ-secretase, thereby lowering the levels of downstream Aβ peptides. AZD3839 is highly selective for BACE1 over the homologous protease BACE2 (14-fold) and other aspartyl proteases like Cathepsin D (>1000-fold).[2]
Experimental Protocols
The following protocols outline the procedures for sample collection and processing from preclinical animal models (e.g., mice, guinea pigs) and human subjects for the analysis of PD biomarkers.
Protocol 1: Rodent Brain Tissue Collection and Homogenization
This protocol is designed for collecting brain tissue from rodents dosed with AZD3839 to measure central Aβ and sAPPβ levels.
Materials and Reagents:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for decapitation and brain extraction
-
Ice-cold phosphate-buffered saline (PBS)
-
Cryovials, pre-chilled
-
Liquid nitrogen or dry ice
-
Guanidine (B92328) homogenization buffer (5 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0)
-
Protease inhibitor cocktail
-
Motorized homogenizer or bead beater
-
Microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
Procedure:
-
Animal Dosing: Administer AZD3839 orally to C57BL/6 mice or Dunkin-Hartley guinea pigs.[2] Doses can range from 10 to 160 µmol/kg, with tissue collection at time points from 0.5 to 24 hours post-dose to capture the full pharmacokinetic/pharmacodynamic profile.[2]
-
Anesthesia and Euthanasia: Anesthetize the animal deeply. Euthanize via decapitation.
-
Brain Extraction: Rapidly dissect the brain on an ice-cold surface. The cortex and hippocampus are often the primary regions of interest.
-
Washing and Snap-Freezing: Briefly rinse the dissected brain tissue in ice-cold PBS to remove any blood. Blot dry, place in a pre-chilled cryovial, and snap-freeze immediately in liquid nitrogen. Store samples at -80°C until processing.
-
Tissue Homogenization: a. To the frozen brain tissue, add 10 volumes (w/v) of ice-cold guanidine homogenization buffer containing a protease inhibitor cocktail. b. Homogenize the tissue thoroughly using a motorized homogenizer until no visible tissue clumps remain. c. Incubate the homogenate at room temperature for 3-4 hours with gentle rocking to ensure complete protein denaturation and Aβ extraction.
-
Clarification: a. Transfer the homogenate to microcentrifuge tubes. b. Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized Aβ peptides. Store the supernatant at -80°C until analysis by ELISA or mass spectrometry.
Protocol 2: Blood and CSF Collection and Processing
This protocol covers the collection of peripheral blood and CSF to assess systemic drug exposure and biomarker modulation.
Materials and Reagents:
-
Capillary tubes (for rodent orbital sinus collection)
-
EDTA or Heparin-coated collection tubes
-
Anesthesia
-
Surgical tools for CSF collection (cisterna magna puncture)
-
Protease inhibitor cocktail
-
Refrigerated centrifuge
Procedure:
-
CSF Collection (Rodent): a. Anesthetize the animal. b. Perform a cisterna magna puncture using a fine-gauge needle to collect CSF. c. Immediately add a protease inhibitor cocktail to the collected CSF. d. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cellular debris. e. Collect the supernatant and store at -80°C.
-
Blood Collection: a. Rodents: Collect blood via terminal cardiac puncture or retro-orbital sinus bleed into EDTA-coated tubes. b. Humans: Collect venous blood into EDTA-coated tubes.[5][7]
-
Plasma Processing: a. Keep blood samples on ice. b. Centrifuge the blood at 1,500 x g for 15 minutes at 4°C within 30 minutes of collection. c. Carefully aspirate the plasma (supernatant) without disturbing the buffy coat. d. Store plasma samples at -80°C until analysis.
Experimental Workflow
The overall workflow for a typical pharmacodynamic study of AZD3839 involves several key stages from administration to data analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of AZD3839.
Table 1: In Vitro Potency and Selectivity of AZD3839
| Assay Type | Target | Species | Potency (Ki or IC50) | Reference |
| Biochemical FRET | BACE1 | Human | K_i_: 26.1 nM | [2] |
| Biochemical FRET | BACE2 | Human | K_i_: 372 nM | [2] |
| Biochemical Assay | Cathepsin D | Human | K_i_: >25 µM | [2] |
| Cellular Aβ40 Release | BACE1 | Human (SH-SY5Y) | IC_50_: 5.6 nM | [2][6] |
| Cellular sAPPβ Release | BACE1 | Human (SH-SY5Y) | IC_50_: 16.7 nM | [2] |
| Cellular Aβ40 Release | BACE1 | Mouse (N2A) | IC_50_: 32.2 nM | [2] |
| Cellular Aβ40 Release | BACE1 | Mouse (Primary Cortical Neurons) | IC_50_: 50.9 nM | [2] |
| Cellular Aβ40 Release | BACE1 | Guinea Pig (Primary Cortical Neurons) | IC_50_: 24.8 nM | [2] |
Table 2: In Vivo Pharmacodynamic Effects of AZD3839 in Preclinical Species
| Species | Dose (oral) | Tissue | Biomarker | Time Point (hr) | Max. Inhibition (%) | Reference |
| Mouse (C57BL/6) | 160 µmol/kg | Brain | Aβ40 | 4.5 | ~50% | [2] |
| Mouse (C57BL/6) | 80 µmol/kg | Brain | Aβ40 | 1.5 | ~30% | [8] |
| Guinea Pig | 160 µmol/kg | Brain | Aβ40 | 8 | ~90% | [4] |
| Guinea Pig | 160 µmol/kg | CSF | Aβ40 | 8 | ~85% | [4] |
| Guinea Pig | 160 µmol/kg | Plasma | Aβ40 | 4.5 | ~95% | [4] |
Table 3: Pharmacodynamic Effects of AZD3839 in Healthy Human Volunteers
| Dose (Single Oral) | Tissue | Biomarker | Potency (EC50) | Max. Effect (Emax) | Reference |
| 1-300 mg | Plasma | Aβ40 | 46 nM | ~55% | [5][7] |
| 1-300 mg | Plasma | Aβ42 | 59 nM | ~55% | [5][7] |
Note on Notch Signaling
A critical consideration for inhibitors targeting secretase enzymes is the potential for off-target effects on Notch signaling, which is essential for cell-fate decisions. Gamma-secretase inhibitors, in particular, can cause toxicities due to Notch inhibition.[9][10] AZD3839, as a BACE1 inhibitor, demonstrates high selectivity against Notch processing (>10,000-fold), mitigating this risk.[1] However, for compounds with lower selectivity, tissues such as the duodenum and ileum (for goblet cell metaplasia) and spleen (for marginal-zone B-cell depletion) should be collected for histopathological evaluation.[9][10]
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetic and pharmacodynamic analysis of plasma Aβ40 and Aβ42 following single oral doses of the BACE1 inhibitor AZD3839 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamics and pharmacokinetics of the gamma-secretase inhibitor PF-3084014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of AZD3839 in Non-Human Primate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of AZD3839, a potent and selective BACE1 inhibitor, in non-human primate models for Alzheimer's disease research. The following sections detail the quantitative data from key studies, step-by-step experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
AZD3839 is a centrally-acting inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1] Non-human primate models, particularly the cynomolgus monkey, are crucial for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of BACE1 inhibitors due to their physiological and genetic similarity to humans. Studies in these models have demonstrated that AZD3839 effectively reduces Aβ levels in the cerebrospinal fluid (CSF), indicating its potential as a disease-modifying therapy for Alzheimer's disease.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study of AZD3839 in cynomolgus monkeys. This study investigated the dose-dependent effects of a single intravenous infusion of AZD3839 on CSF biomarkers.
Table 1: Pharmacodynamic Effects of a Single 15-minute Intravenous Infusion of AZD3839 on CSF Biomarkers in Cynomolgus Monkeys
| Dose Level (μmol/kg) | Analyte | Maximum Reduction (% of pre-dose) | Time to Maximum Reduction (hours post-infusion) |
| 20 | Aβ40 | ~50% | 3 - 12 |
| 20 | Aβ42 | ~50% | 3 - 12 |
| 20 | sAPPβ | More pronounced than Aβ40/42 | 3 - 12 |
Data extracted from Jeppsson et al. (2012).[1]
Table 2: Pharmacokinetic Parameters of AZD3839 in Cynomolgus Monkeys
| Route of Administration | Dose (μmol/kg) | Peak Concentration (Plasma) | Peak Concentration (CSF) | Time to Peak Concentration |
| Intravenous Infusion (15 min) | 5.5 and 20 | Upon cessation of infusion | Upon cessation of infusion | 0.25 hours (15 minutes) |
Data extracted from Jeppsson et al. (2012).[1]
Experimental Protocols
The following protocols are based on methodologies reported for the study of AZD3839 and other BACE1 inhibitors in non-human primates.
Animal Model and Housing
-
Species: Cynomolgus monkey (Macaca fascicularis).
-
Housing: Animals should be housed in accordance with institutional guidelines and regulations for animal welfare. For studies involving conscious, restrained animals, appropriate acclimatization to primate chairs is necessary.
Surgical Preparation (for repeated CSF sampling)
For longitudinal studies requiring serial CSF collection, surgical implantation of an indwelling cannula into the cisterna magna connected to a subcutaneous access port is recommended.[1] This allows for stress-free and repeated sampling from conscious animals. All surgical procedures must be performed under appropriate anesthesia and aseptic conditions by qualified personnel.
Protocol for Intravenous Infusion of AZD3839
This protocol is based on the 15-minute infusion paradigm used in key AZD3839 studies.[1]
-
Preparation of Dosing Solution:
-
Prepare the vehicle solution: 0.3 M gluconic acid, adjusted to pH 3.89.
-
Dissolve AZD3839 in the vehicle to achieve the desired final concentrations for dose levels of 5.5 and 20 μmol/kg. The final volume should be calculated for an infusion rate of 10 ml/kg/h over 15 minutes (total volume of 2.5 ml/kg).
-
-
Animal Preparation:
-
Acclimatize the monkey to a primate chair.
-
Ensure the animal is conscious and calm before the procedure.
-
Aseptically prepare the injection site of the indwelling cannula in the vena cava.
-
-
Infusion:
-
Set up a syringe pump with the prepared AZD3839 dosing solution.
-
Connect the syringe to the indwelling cannula.
-
Administer the solution via a constant intravenous infusion at a rate of 10 ml/kg/h for a total duration of 15 minutes.
-
-
Post-Infusion Monitoring:
-
Observe the animal for any adverse reactions during and after the infusion.
-
Proceed with the blood and CSF sampling schedule.
-
Protocol for Cerebrospinal Fluid (CSF) and Blood Collection
-
CSF Collection (from Cisterna Magna Port): [1][2]
-
Aseptically prepare the area over the subcutaneous access port.
-
Use a sterile non-coring needle to access the port.
-
Withdraw the desired volume of CSF slowly to avoid sudden pressure changes.
-
Collect CSF samples at the following time points relative to the start of the infusion: -2h (pre-dose), -1h (pre-dose), 0.25h, 0.5h, 1.5h, 3h, 4.5h, 6h, 8h, 12h, 16h, and 24h.[1]
-
Immediately place the collected CSF on ice.
-
Process and store the samples at -80°C until analysis.
-
-
Blood Collection:
-
Collect blood samples from a suitable peripheral vein at the same time points as CSF collection.
-
Use appropriate anticoagulant tubes (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Protocol for Aβ40, Aβ42, and sAPPβ Analysis in CSF
Commercially available enzyme-linked immunosorbent assay (ELISA) kits are recommended for the quantification of Aβ40, Aβ42, and sAPPβ.
-
Aβ40 and Aβ42 Measurement (ELISA):
-
Use a validated, high-sensitivity ELISA kit specific for human/primate Aβ40 and Aβ42.
-
Thaw CSF samples on ice.
-
Follow the manufacturer's instructions for the preparation of standards, controls, and samples.
-
Typically, CSF samples may require dilution with the provided assay diluent.
-
Incubate the samples in the antibody-coated microplate.
-
Perform the subsequent washing steps and incubations with detection antibody and substrate as per the kit protocol.
-
Read the absorbance on a microplate reader and calculate the concentrations based on the standard curve.
-
-
sAPPβ Measurement (ELISA):
-
Utilize a specific ELISA kit for the quantification of soluble amyloid precursor protein beta (sAPPβ).
-
Follow the same general procedure as for the Aβ ELISAs, adhering to the specific instructions provided with the sAPPβ kit.
-
Protocol for BACE1 Positron Emission Tomography (PET) Imaging (Representative)
This protocol is a representative example based on studies of other BACE1 inhibitors in non-human primates, as a specific protocol for AZD3839 PET imaging is not publicly available.
-
Radioligand:
-
A suitable PET radioligand targeting BACE1 is required (e.g., [18F]PF-06684511).
-
-
Animal Preparation:
-
Fast the animal overnight.
-
Anesthetize the monkey (e.g., with ketamine induction and isoflurane (B1672236) maintenance).
-
Place an intravenous catheter for radioligand injection and another for blood sampling.
-
Position the animal in the PET scanner.
-
-
PET Scan Acquisition:
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of the BACE1 PET radioligand.
-
Acquire dynamic PET data for 90-120 minutes.
-
-
Arterial Blood Sampling:
-
Collect serial arterial blood samples throughout the scan to determine the radioligand concentration in plasma and for metabolite analysis.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) on the brain images.
-
Perform kinetic modeling of the time-activity curves to quantify BACE1 binding.
-
For occupancy studies, a baseline scan is performed, followed by administration of the BACE1 inhibitor (e.g., AZD3839), and then a second PET scan to measure the displacement of the radioligand.
-
Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and the inhibitory action of AZD3839.
Experimental Workflow for AZD3839 Study in Non-Human Primates
Caption: A typical experimental workflow for evaluating AZD3839 in non-human primates.
Logical Relationship of AZD3839 Action
Caption: The logical cascade from AZD3839 administration to its therapeutic potential.
References
Application Notes and Protocols for In Vivo Testing of BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the in vivo evaluation of BACE1 inhibitors, potential therapeutic agents for Alzheimer's disease. The following sections outline the experimental design, key methodologies, and data presentation strategies crucial for robust preclinical assessment.
Introduction to BACE1 Inhibition in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme in the production of Aβ peptides.[3][4][5] Inhibition of BACE1 is a primary therapeutic strategy aimed at reducing Aβ production, thereby slowing disease progression.[3][4][6][7] Preclinical in vivo studies are essential to evaluate the efficacy and safety of BACE1 inhibitors before they can advance to human clinical trials.[3][8]
Experimental Design
A well-structured in vivo experimental design is critical for the successful evaluation of BACE1 inhibitors. This involves the careful selection of animal models, determination of appropriate dosing regimens, and the inclusion of relevant endpoint measures.
Animal Models
Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with familial Alzheimer's disease mutations are widely used. These models develop age-dependent Aβ pathology and cognitive deficits, mimicking key aspects of human AD.[9][10]
Recommended Animal Models:
-
5XFAD: These mice express five familial AD mutations and exhibit an early and aggressive amyloid pathology, with Aβ plaques appearing as early as 2 months of age.[2][3]
-
APP/PS1: This double transgenic model also develops significant amyloid plaque pathology and cognitive impairments.[9][10]
-
PS2APP: Another double transgenic model that shows age-dependent Aβ deposition.[11]
The choice of model depends on the specific research question and the desired timeline for the study. For rapid screening of compounds, the 5XFAD model may be preferable due to its aggressive pathology.
Dosing Regimen
The dosing regimen should be based on initial pharmacokinetic (PK) and pharmacodynamic (PD) studies to ensure adequate brain penetration and target engagement.
Key Considerations:
-
Route of Administration: Oral gavage is the most common route for preclinical testing of small molecule inhibitors.
-
Dose and Frequency: Doses can range from 1 to 100 mg/kg, administered once daily.[11][12] The specific dose will depend on the potency and PK properties of the inhibitor.
-
Treatment Duration: Chronic treatment for several months is typically required to observe significant effects on Aβ pathology and cognitive function.[11]
Experimental Groups
A typical study design includes the following groups:
-
Vehicle-treated wild-type (WT) mice: To control for normal aging and behavior.
-
Vehicle-treated transgenic (Tg) mice: To establish the baseline pathology and cognitive deficits.
-
BACE1 inhibitor-treated Tg mice: To evaluate the therapeutic efficacy of the compound.
-
Positive control (optional): A known BACE1 inhibitor can be included for comparison.
Key Endpoint Measurements
A comprehensive evaluation of a BACE1 inhibitor requires a combination of behavioral, biochemical, and histopathological analyses.
Behavioral Assays
Cognitive function is a critical readout for the efficacy of any AD therapeutic. Behavioral assays should be conducted before and after the treatment period.
Recommended Behavioral Tests:
-
Morris Water Maze (MWM): To assess spatial learning and memory.[10][13][14][15]
-
Contextual Fear Conditioning (CFC): To evaluate associative learning and memory.[10][14][16][17]
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
PK/PD studies are crucial to correlate drug exposure with its biological effect.
Key Measurements:
-
Drug concentration: Measured in plasma and brain tissue to determine brain penetration.
-
Aβ40 and Aβ42 levels: Quantified in cerebrospinal fluid (CSF) and brain homogenates using ELISA to assess the extent of BACE1 inhibition.[3][18]
Histopathological Analysis
Post-mortem brain tissue analysis provides direct evidence of the inhibitor's effect on Aβ pathology.
Key Analyses:
-
Immunohistochemistry (IHC) for Aβ plaques: To visualize and quantify the Aβ plaque burden in the cortex and hippocampus.[2][19][20]
-
Thioflavin S staining: To specifically detect dense-core amyloid plaques.[19][20]
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of BACE1 Inhibitor on Cognitive Performance in the Morris Water Maze
| Group | Latency to Platform (seconds) - Day 1 | Latency to Platform (seconds) - Day 5 | Time in Target Quadrant (seconds) - Probe Trial |
| WT + Vehicle | 45 ± 5 | 15 ± 3 | 30 ± 4 |
| Tg + Vehicle | 60 ± 6 | 40 ± 5 | 15 ± 3 |
| Tg + BACE1 Inhibitor | 58 ± 5 | 25 ± 4 | 25 ± 3 |
Table 2: Pharmacodynamic Effects of BACE1 Inhibitor on Brain Aβ Levels
| Group | Brain Aβ40 (pg/mg tissue) | Brain Aβ42 (pg/mg tissue) | % Reduction in Aβ40 | % Reduction in Aβ42 |
| Tg + Vehicle | 1500 ± 200 | 3000 ± 400 | - | - |
| Tg + BACE1 Inhibitor | 750 ± 100 | 1500 ± 250 | 50% | 50% |
Table 3: Quantification of Aβ Plaque Burden
| Group | Plaque Area (%) - Cortex | Plaque Area (%) - Hippocampus |
| Tg + Vehicle | 10 ± 2 | 8 ± 1.5 |
| Tg + BACE1 Inhibitor | 5 ± 1 | 4 ± 0.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol: Morris Water Maze
This test assesses hippocampal-dependent spatial learning and memory.[10][13][14][15]
Materials:
-
Circular water tank (120 cm diameter)
-
Submerged platform (10 cm diameter)
-
Water opacified with non-toxic white paint
-
Video tracking system
Procedure:
-
Acquisition Phase (5 days):
-
Mice are given four trials per day to find the hidden platform.
-
Each trial starts from a different quadrant.
-
The latency to find the platform is recorded. If the mouse does not find the platform within 60 seconds, it is guided to it.
-
-
Probe Trial (Day 6):
-
The platform is removed, and the mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant where the platform was previously located is recorded.
-
Protocol: Contextual Fear Conditioning
This task evaluates the ability of mice to learn and remember an association between a specific environment (context) and an aversive stimulus.[10][14][16][17]
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator.
-
Sound-attenuating box.
-
Video camera and software to measure freezing behavior.
Procedure:
-
Training (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for 2 minutes.
-
Deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the mouse 30 seconds after the shock.
-
-
Testing (Day 2):
-
Place the mouse back into the same chamber.
-
Record the percentage of time the mouse spends freezing (immobility) over a 5-minute period. No shock is delivered during testing.
-
Protocol: Immunohistochemistry for Aβ Plaques
This protocol describes the staining of brain sections to visualize and quantify Aβ plaques.[2][19][20]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Cryostat or vibratome
-
Primary antibody (e.g., anti-Aβ, 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB)
-
Microscope with imaging software
Procedure:
-
Tissue Preparation:
-
Perfuse mice with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight and then transfer to a 30% sucrose (B13894) solution.
-
Section the brain at 40 µm using a cryostat or vibratome.
-
-
Staining:
-
Incubate free-floating sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour.
-
Wash and incubate with the ABC reagent for 1 hour.
-
Develop the signal with DAB.
-
-
Quantification:
-
Capture images of the cortex and hippocampus.
-
Use image analysis software (e.g., ImageJ) to quantify the percentage of the area covered by Aβ plaques.
-
Protocol: ELISA for Brain Aβ Levels
This protocol quantifies the levels of Aβ40 and Aβ42 in brain homogenates.[19]
Materials:
-
Brain tissue homogenization buffer
-
Commercially available Aβ40 and Aβ42 ELISA kits
Procedure:
-
Homogenization:
-
Homogenize brain tissue in the appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
-
ELISA:
-
Follow the manufacturer's instructions for the ELISA kit.
-
Briefly, add standards and samples to the antibody-coated plate and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the concentration of Aβ40 and Aβ42 based on the standard curve.
-
Visualizations
Diagrams illustrating the BACE1 signaling pathway and the experimental workflow can aid in understanding the experimental rationale and design.
Caption: BACE1 signaling pathway in Alzheimer's disease.
Caption: In vivo experimental workflow for BACE1 inhibitor testing.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease [jove.com]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of BACE-1 Inhibitors against Alzheimer’s Disease through E-Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation Studies: An Insilco Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]
- 9. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 11. Efficacy of chronic BACE1 inhibition in PS2APP mice depends on the regional Aβ deposition rate and plaque burden at treatment initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biospective.com [biospective.com]
Application Notes and Protocols: Monitoring Target Engagement of AZD3839 in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3839 is a potent, brain-permeable inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides. An accumulation of Aβ in the brain is a pathological hallmark of Alzheimer's disease. As a BACE1 inhibitor, AZD3839 has been investigated for its potential to reduce Aβ levels in the central nervous system (CNS). Monitoring the target engagement of AZD3839 in the CNS is crucial for understanding its pharmacokinetic and pharmacodynamic relationship and for guiding clinical development.
These application notes provide a detailed overview of the methods used to monitor the target engagement of AZD3839 in the CNS, including in vitro and in vivo assays. The protocols are intended to provide researchers with the necessary information to implement these methods in their own laboratories.
Mechanism of Action of AZD3839
AZD3839 is a non-selective inhibitor of human BACE1, meaning it also inhibits the closely related enzyme BACE2.[1] It was identified through fragment-based screening and structure-based design.[2][3] By inhibiting BACE1, AZD3839 blocks the initial cleavage of the amyloid precursor protein (APP), thereby reducing the production of Aβ peptides, specifically Aβ1-40 and Aβ1-42.[1][2] Preclinical studies have demonstrated that AZD3839 effectively lowers Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma in various animal models.[2]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of AZD3839 from preclinical studies.
Table 1: In Vitro Potency of AZD3839 [2]
| Parameter | Value |
| BACE1 Ki | 26.1 nmol/liter |
| BACE2 Ki | 372 nmol/liter |
| Cathepsin D Ki | >25 µmol/liter |
Table 2: In Vivo Effects of AZD3839 on Aβ Levels in Guinea Pigs [2]
| Dose (µmol/kg) | Time (hours) | Brain Aβ40 Reduction (%) | CSF Aβ40 Reduction (%) |
| 200 | 3 | Not Reported | 50 |
| 200 | 8 | Not Reported | 40 (not significant) |
Table 3: In Vivo Effects of AZD3839 on Aβ Levels in Mice [2]
| Dose (µmol/kg) | Time (hours) | Brain Aβ40 Reduction (%) |
| 80 | 1.5 | ~30 |
| 160 | Up to 8 | ~50 |
Signaling Pathway and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the amyloidogenic and non-amyloidogenic pathways of APP processing and the site of action for AZD3839.
Caption: APP processing pathways and AZD3839 mechanism.
Experimental Workflow: BACE1 FRET Assay
This workflow outlines the key steps for measuring BACE1 activity using a Fluorescence Resonance Energy Transfer (FRET) assay.
Caption: BACE1 FRET Assay Workflow.
Experimental Workflow: Aβ ELISA
This workflow details the steps for quantifying Aβ levels in brain homogenate or CSF using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Aβ ELISA Workflow.
Experimental Protocols
BACE1 Activity Assay (FRET-based)
This protocol is adapted from commercially available BACE1 FRET assay kits and provides a general procedure for measuring BACE1 inhibition by AZD3839.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate (e.g., based on the "Swedish" APP mutation)
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
AZD3839 or other test compounds
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of AZD3839 in DMSO.
-
Create a serial dilution of AZD3839 in BACE1 Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
In a microplate, add the diluted AZD3839 or vehicle control (assay buffer with the same percentage of DMSO).
-
Add the BACE1 enzyme solution to each well.
-
Incubate the plate for a pre-determined time (e.g., 15-60 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the BACE1 FRET substrate solution to each well to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific FRET pair used in the substrate (e.g., Ex/Em = 545/585 nm or 320/405 nm).
-
For a kinetic assay, read the fluorescence at regular intervals over a set period (e.g., 60-90 minutes). For an endpoint assay, incubate for a fixed time and then read the fluorescence.
-
-
Data Analysis:
-
The rate of substrate cleavage is proportional to the increase in fluorescence over time.
-
Calculate the percentage of BACE1 inhibition for each concentration of AZD3839 relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Quantification of Aβ Levels by ELISA
This protocol describes the general steps for measuring Aβ40 and Aβ42 levels in brain homogenates and CSF.
Materials:
-
Brain tissue or CSF samples
-
Lysis buffer (for brain tissue) with protease inhibitors
-
Aβ40 and Aβ42 ELISA kits (containing capture antibody pre-coated plates, detection antibodies, standards, and substrate)
-
Wash buffer
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Brain Tissue: Homogenize brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
CSF: CSF can typically be used directly after collection and appropriate dilution.
-
-
ELISA Procedure (follow kit manufacturer's instructions):
-
Add Aβ standards and samples to the wells of the antibody-coated plate.
-
Incubate to allow Aβ to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme-conjugated secondary antibody (e.g., HRP-streptavidin) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate to develop the color.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards.
-
Determine the concentration of Aβ in the samples by interpolating their absorbance values from the standard curve.
-
In Vivo Monitoring of Target Engagement
a. Animal Dosing and Sample Collection:
-
Animals: Use appropriate animal models (e.g., C57BL/6 mice, Dunkin-Hartley guinea pigs).
-
Dosing: Administer AZD3839 orally via gavage at the desired doses.
-
CSF Collection: Collect CSF from the cisterna magna at specified time points post-dosing.
-
Brain Tissue Collection: At the end of the study, euthanize the animals and collect the brains. Homogenize the brain tissue for Aβ analysis.
b. In Vivo Microdialysis:
In vivo microdialysis allows for the continuous sampling of unbound Aβ in the brain interstitial fluid (ISF) of freely moving animals.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus).
-
Perfusion: Perfuse the probe with artificial CSF at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 60 minutes).
-
Drug Administration: Administer AZD3839 systemically (e.g., orally or intraperitoneally).
-
Aβ Measurement: Analyze the Aβ levels in the dialysate fractions using a sensitive ELISA.
-
Data Analysis: Plot the Aβ concentration over time to determine the effect of AZD3839 on ISF Aβ levels.
Conclusion
The methods described in these application notes provide a comprehensive framework for monitoring the target engagement of AZD3839 in the CNS. The in vitro FRET assay is a valuable tool for determining the direct inhibitory potency of AZD3839 on BACE1. The in vivo studies, including the measurement of Aβ levels in CSF and brain tissue, as well as in vivo microdialysis, are essential for demonstrating target engagement in a physiological setting and for establishing a clear pharmacokinetic/pharmacodynamic relationship. These protocols can be adapted and optimized for specific experimental needs and are crucial for the continued development and evaluation of BACE1 inhibitors for the treatment of Alzheimer's disease.
References
Application of AZD3839 in Alzheimer's Disease Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3839 is a potent, brain-permeable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides.[5][6] An accumulation of Aβ in the brain is a central hallmark of Alzheimer's disease (AD).[6] Therefore, inhibiting BACE1 is a primary therapeutic strategy aimed at reducing Aβ levels and potentially altering the course of AD.[5][6] AZD3839 has been investigated in various preclinical models of Alzheimer's disease, demonstrating its ability to effectively reduce Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma.[1][2][4]
These application notes provide detailed protocols for utilizing AZD3839 in common Alzheimer's disease research models, including in vitro enzymatic assays, cell-based models, and in vivo animal studies.
Mechanism of Action: BACE1 Inhibition
AZD3839 functions as a competitive inhibitor of BACE1, binding to the active site of the enzyme and preventing it from cleaving its substrate, APP. This inhibition effectively reduces the production of Aβ peptides, including the aggregation-prone Aβ42. The selectivity of AZD3839 for BACE1 over the homologous enzyme BACE2 and other aspartyl proteases like Cathepsin D has been characterized.[1][3][4]
Data Presentation
In Vitro Potency and Selectivity of AZD3839
| Assay Type | Target | Species | IC50 / Ki | Reference |
| BACE1 FRET Assay | BACE1 | Human | Ki: 26.1 nM | [1] |
| BACE2 FRET Assay | BACE2 | Human | Ki: 372 nM | [1] |
| Cathepsin D Assay | Cathepsin D | Human | Ki: >25,000 nM | [1] |
| sAPPβ Release Assay | BACE1 | Human (SH-SY5Y cells) | IC50: 16.7 nM | [4] |
| Aβ40 Release Assay | BACE1 | Human (SH-SY5Y cells) | IC50: 4.8 nM | [4] |
In Vivo Efficacy of AZD3839 in Preclinical Models
| Animal Model | Tissue | Aβ Species | Dose (Oral) | Time Point | % Reduction (vs. Vehicle) | Reference |
| C57BL/6 Mouse | Brain | Aβ40 | 80 µmol/kg | 1.5 h | ~30% | [2] |
| C57BL/6 Mouse | Brain | Aβ40 | 160 µmol/kg | 4.5 h | ~50% | [2] |
| Guinea Pig | Brain | Aβ40 | 200 µmol/kg | 3 h | ~50% | [1] |
| Guinea Pig | CSF | Aβ40 | 200 µmol/kg | 3 h | ~50% | [1] |
| Guinea Pig | Plasma | Aβ40 | 200 µmol/kg | 3 h | ~80% | [1] |
Experimental Protocols
In Vitro Assays
This protocol describes the determination of the inhibitory potency of AZD3839 on recombinant human BACE1 enzyme using a Fluorescence Resonance Energy Transfer (FRET) substrate.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. 2.2. Enzymatic Assay of BACE1, TACE and Other Serine Proteases [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Brain Samples for LEGEND MAX™ Beta Amyloid ELISA [protocols.io]
- 6. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Improving solubility of AZD3839 in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of AZD3839 in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of AZD3839?
A1: AZD3839 is a lipophilic molecule with low aqueous solubility.[1] It is sparingly soluble in aqueous buffers but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2]
Q2: What are the recommended solvents for preparing a stock solution of AZD3839?
A2: For preparing a concentrated stock solution, DMSO and ethanol are the recommended solvents.[1][2] It is crucial to use fresh, anhydrous DMSO as it can absorb moisture, which may reduce the solubility of the compound.[2]
Q3: How can I prepare a working solution of AZD3839 in an aqueous buffer like PBS?
A3: Due to its low aqueous solubility, it is recommended to first dissolve AZD3839 in an organic solvent like ethanol to create a stock solution. This stock solution can then be diluted with the aqueous buffer of choice, such as Phosphate-Buffered Saline (PBS), to the desired final concentration.[1] It is important to note that aqueous solutions of AZD3839 are not recommended for storage for more than one day.[1]
Q4: What is the maximum achievable concentration of AZD3839 in a mixed aqueous buffer system?
A4: In a 1:1 solution of ethanol and PBS (pH 7.2), a solubility of approximately 0.5 mg/mL can be achieved.[1]
Q5: My AZD3839 is precipitating when I dilute my DMSO stock solution in my aqueous experimental medium. What can I do?
A5: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly soluble compounds. To address this, ensure the final concentration of DMSO in your working solution is as low as possible (typically recommended to be below 0.5% to avoid solvent effects on cells). If precipitation persists, consider alternative solubilization strategies outlined in the troubleshooting guide below.
Troubleshooting Guide
Researchers may encounter challenges in dissolving AZD3839 in aqueous buffers for their experiments. This guide provides systematic steps to troubleshoot and resolve these issues.
Problem: Precipitation Observed Upon Dilution in Aqueous Buffer
This is the most common issue encountered when preparing working solutions of AZD3839.
Initial Verification Workflow
Caption: Initial workflow to verify the source of precipitation.
Solution Strategies
If the initial verification does not resolve the precipitation, the following strategies can be employed.
-
Optimize the Co-solvent Approach:
-
Method: The standard method is to first dissolve AZD3839 in a water-miscible organic solvent (co-solvent) before diluting with the aqueous buffer.
-
Protocol: See "Experimental Protocol 1: Preparation of AZD3839 Solution using an Ethanol Co-solvent".
-
Troubleshooting:
-
Increase the co-solvent ratio: While keeping the final concentration of the organic solvent low in the assay, a slightly higher intermediate ratio during dilution might be necessary.
-
Try a different co-solvent: If ethanol is not effective, DMSO can be used.
-
-
-
pH Adjustment:
-
Rationale: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
-
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization by forming micelles.
-
Protocol: See "Experimental Protocol 2: Preparation of AZD3839 Solution using a Cyclodextrin".
-
Workflow for Advanced Solubilization Strategies
Caption: Decision tree for advanced solubilization methods.
Data Presentation
Table 1: Solubility of AZD3839 in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | ~86 mg/mL | [2] |
| Ethanol | ~30 mg/mL | [1] |
| Dimethyl formamide (B127407) (DMF) | ~2 mg/mL | [1] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Insoluble | [2] |
Experimental Protocols
Experimental Protocol 1: Preparation of AZD3839 Solution using an Ethanol Co-solvent
-
Materials:
-
AZD3839 solid
-
100% Ethanol (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of AZD3839 solid in a sterile tube.
-
Add a sufficient volume of 100% ethanol to completely dissolve the solid and create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the solution is clear. Gentle warming in a water bath (e.g., 37°C) may aid dissolution.
-
To prepare the working solution, perform a serial dilution. First, dilute the ethanol stock solution with the aqueous buffer. It is recommended to add the stock solution to the buffer dropwise while vortexing to minimize precipitation.
-
Ensure the final concentration of ethanol in the working solution is low (e.g., <0.5%) to avoid affecting the experimental system.
-
Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[1]
-
Experimental Protocol 2: Preparation of AZD3839 Solution using a Cyclodextrin
-
Materials:
-
AZD3839 solid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 20% w/v).
-
Weigh the desired amount of AZD3839 solid in a sterile tube.
-
Add the HP-β-CD solution to the AZD3839 solid.
-
Vortex vigorously for several minutes. Sonication may also be used to facilitate the formation of the inclusion complex.
-
Allow the solution to equilibrate for at least one hour at room temperature.
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant containing the solubilized AZD3839-cyclodextrin complex.
-
The concentration of the solubilized AZD3839 can be determined spectrophotometrically or by HPLC.
-
Signaling Pathway Context
While AZD3839's primary mechanism of action is the inhibition of BACE1, understanding the broader context of the amyloid precursor protein (APP) processing pathway is crucial for experimental design.
References
AZD3839 Stability in Plasma and Brain Tissue: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the BACE1 inhibitor, AZD3839, in plasma and brain tissue samples. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to ensure the integrity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of AZD3839 in plasma?
A1: AZD3839 has been found to be stable in plasma for at least 24 hours.[1] However, for long-term storage, it is recommended to keep plasma samples at -80°C until analysis to ensure stability.
Q2: How should brain tissue samples be processed to ensure the stability of AZD3839?
A2: To maintain the stability of AZD3839 in brain tissue, it is crucial to homogenize the tissue promptly after collection. A recommended method involves homogenizing the brain tissue in 2 volumes (w/v) of Ringer's solution.[1] Following homogenization, samples should be stored at -80°C if not analyzed immediately.
Q3: What are the recommended storage conditions for plasma and brain homogenate samples containing AZD3839?
A3: For long-term storage, both plasma and brain homogenate samples should be stored at -80°C. This temperature minimizes the degradation of the compound over time.
Q4: How many freeze-thaw cycles can plasma and brain tissue samples containing AZD3839 undergo?
A4: While specific data for AZD3839 is not available, it is a general best practice in bioanalysis to minimize freeze-thaw cycles. For many small molecules, repeated freeze-thaw cycles can lead to degradation. It is advisable to aliquot samples into single-use volumes to avoid the need for repeated thawing and freezing.
Q5: What analytical technique is typically used for the bioanalysis of AZD3839 in plasma and brain tissue?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of AZD3839 in biological matrices like plasma and brain homogenates.[1] This technique offers the required sensitivity and selectivity for accurate measurement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of AZD3839 in plasma samples. | Degradation due to improper storage: Samples were not frozen promptly or were stored at an inappropriate temperature (e.g., -20°C instead of -80°C). | Ensure plasma samples are separated and frozen at -80°C as soon as possible after collection. Review and standardize sample collection and storage procedures. |
| Multiple freeze-thaw cycles: The same sample aliquot was thawed and refrozen multiple times. | Prepare single-use aliquots from the initial plasma sample to avoid repeated freeze-thaw cycles. | |
| High variability in AZD3839 concentrations across replicate brain tissue samples. | Incomplete homogenization: Brain tissue was not uniformly homogenized, leading to inconsistent concentrations of the analyte. | Ensure a standardized and thorough homogenization protocol is used for all brain tissue samples. Visually inspect for any remaining tissue fragments before proceeding. |
| Delayed processing of brain tissue: Time between tissue collection and homogenization was too long, allowing for potential degradation. | Homogenize brain tissue as quickly as possible after dissection. If immediate homogenization is not possible, snap-freeze the tissue in liquid nitrogen and store at -80°C until homogenization. | |
| Precipitation observed in thawed plasma or brain homogenate samples. | Compound insolubility: AZD3839 may have limited solubility in the matrix at certain concentrations or after freezing. | Gently vortex the sample after thawing to ensure it is well-mixed. If precipitation persists, consider optimizing the sample preparation protocol, such as the choice of precipitation solvent. |
| Inconsistent results from LC-MS/MS analysis. | Matrix effects: Components in the plasma or brain homogenate are interfering with the ionization of AZD3839. | Optimize the sample clean-up procedure. This may involve using a different protein precipitation solvent or employing solid-phase extraction (SPE) for a cleaner sample. Ensure the use of a suitable internal standard to compensate for matrix effects. |
Quantitative Stability Data
Specific quantitative stability data for AZD3839 under various storage conditions (e.g., different temperatures, freeze-thaw cycles) is not extensively available in the public domain. The following tables provide a general framework based on best practices for small molecule bioanalysis. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.
Table 1: General Stability of Small Molecules in Plasma
| Condition | Duration | Typical Stability |
| Room Temperature | Up to 24 hours | Varies, compound-dependent. Testing is recommended. |
| 4°C | 1-7 days | Generally stable for short periods. |
| -20°C | Up to 3 months | Often stable, but -80°C is preferred for longer-term. |
| -80°C | > 6 months | Generally considered stable for long-term storage. |
| Freeze-Thaw Cycles | 3-5 cycles | Degradation can occur; minimize cycles. |
Table 2: General Stability of Small Molecules in Brain Homogenate
| Condition | Duration | Typical Stability |
| Room Temperature | < 4 hours | Prone to rapid degradation due to enzymatic activity. |
| 4°C | Up to 24 hours | Limited stability; immediate processing or freezing is best. |
| -80°C | > 6 months | Generally considered stable for long-term storage. |
| Freeze-Thaw Cycles | 1-3 cycles | High potential for degradation; avoid if possible. |
Experimental Protocols
Protocol 1: Preparation of Brain Tissue Homogenate
-
Excise the brain hemisphere of interest immediately after euthanasia.
-
Weigh the wet tissue.
-
Add 2 volumes of ice-cold Ringer's solution to the tissue (e.g., for 1 g of tissue, add 2 mL of Ringer's solution).
-
Homogenize the tissue on ice using a suitable mechanical homogenizer until no visible tissue clumps remain.
-
Use the homogenate immediately for analysis or aliquot and store at -80°C.
Protocol 2: Bioanalysis of AZD3839 in Plasma and Brain Homogenate
-
For plasma samples, aliquot 25 µL. For brain homogenate, aliquot 50 µL.
-
Add 150 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., 200 nmol/liter warfarin) to precipitate proteins.
-
Vortex the samples vigorously to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
If necessary, dilute the supernatant with the mobile phase to bring the concentration within the calibration range of the LC-MS/MS instrument.
-
Inject the prepared sample into the LC-MS/MS system for analysis.
Visualizations
Caption: Experimental workflow for the bioanalysis of AZD3839.
Caption: Troubleshooting logic for AZD3839 stability issues.
References
Technical Support Center: (Rac)-AZD3839 and hERG Channel Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of (Rac)-AZD3839, particularly concerning its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channels.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target effect of this compound on cardiac ion channels?
A1: The primary off-target effect of concern for this compound is its dose-dependent prolongation of the QTcF interval, which was observed in clinical studies with healthy volunteers.[1] This effect led to the discontinuation of its clinical development.[1] Prolongation of the QT interval is a known risk factor for serious cardiac arrhythmias, including Torsades de Pointes (TdP).
Q2: What is the likely molecular mechanism behind the observed QTcF prolongation?
A2: The observed QTcF prolongation is strongly indicative of an inhibitory effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel. The hERG channel is a critical component of the cardiac action potential, responsible for the rapid delayed rectifier potassium current (IKr) that contributes to ventricular repolarization. Inhibition of this channel is a common cause of drug-induced QT prolongation.
Q3: Is there a reported IC50 value for this compound on hERG channels?
A3: Publicly available literature does not provide a specific IC50 value for the direct inhibition of hERG channels by this compound. However, the clinical findings of dose-dependent QTcF prolongation strongly suggest a significant interaction. For a related compound from the same chemical series, a hERG IC50 of 2.8 μM was reported, indicating that this off-target effect was a known characteristic of this class of molecules.
Q4: My experiments with a similar compound are showing unexpected results in hERG assays. What are some common troubleshooting steps?
A4: Refer to the Troubleshooting Guide section below for detailed guidance on common issues encountered during h-ERG-related experiments.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in hERG Patch-Clamp Experiments
Problem: You are observing high variability in the IC50 values for a test compound in your manual or automated patch-clamp assays.
| Potential Cause | Troubleshooting Step |
| Compound Solubility Issues | Visually inspect the compound solution for precipitation. If suspected, consider using a surfactant or adjusting the vehicle. |
| Voltage Protocol Inconsistencies | Ensure a standardized voltage protocol is used across all experiments. Refer to FDA-recommended protocols for hERG current measurement. |
| Cell Health and Viability | Monitor cell health closely. Use cells within a consistent passage number range and ensure a stable holding current and input resistance during recordings. |
| Temperature Fluctuations | Maintain a consistent and physiological temperature (35-37°C) during recordings, as drug effects on hERG can be temperature-sensitive. |
| Assay Run-down | Monitor for current run-down over the course of the experiment. If significant, optimize recording conditions or limit the experiment duration. |
Guide 2: Discrepancy Between In Vitro hERG Data and In Vivo QT Prolongation
Problem: Your in vitro hERG assay results do not seem to correlate with the degree of QT prolongation observed in animal models.
| Potential Cause | Troubleshooting Step |
| Metabolism of the Compound | Investigate whether the parent compound or a metabolite is responsible for the hERG inhibition. Conduct in vitro metabolism studies and test major metabolites in the hERG assay. |
| Plasma Protein Binding | Determine the unbound fraction of the compound in plasma. The free drug concentration is what is available to interact with the hERG channel. |
| Drug Accumulation in Cardiac Tissue | Assess the concentration of the compound in cardiac tissue to understand local exposure at the site of action. |
| Multi-channel Effects | The compound may be affecting other cardiac ion channels. Conduct a broader panel of ion channel screening assays. |
Quantitative Data Summary
While specific in vitro hERG data for this compound is not publicly available, the following table summarizes the clinically observed dose-dependent effect on QTcF prolongation.
Table 1: Dose-Related Effect of this compound on QTcF Interval in Healthy Volunteers [1]
| Dose of this compound | Mean QTcF Prolongation |
| 60 mg | 5-6 ms |
| 100 mg | 9-10 ms |
| 300 mg | 16 ms |
Experimental Protocols
Manual Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement
This protocol outlines the standard method for assessing compound effects on hERG channels expressed in a stable cell line (e.g., HEK293 or CHO cells).
1. Cell Culture and Preparation:
- Culture hERG-expressing cells under standard conditions.
- On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density in the recording chamber.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
3. Electrophysiological Recording:
- Establish a whole-cell patch-clamp configuration.
- Maintain the bath temperature at 35-37°C.
- Apply the recommended voltage protocol to elicit and measure hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
4. Data Analysis:
- Measure the peak tail current amplitude in the absence (control) and presence of different concentrations of the test compound.
- Calculate the percentage of current inhibition for each concentration.
- Fit the concentration-response data to a Hill equation to determine the IC50 value.
Visualizations
Caption: Signaling pathway from hERG channel inhibition to arrhythmia risk.
Caption: Experimental workflow for determining hERG liability.
Caption: Logical troubleshooting flow for inconsistent hERG data.
References
Overcoming low oral bioavailability of BACE1 inhibitors
Welcome to the Technical Support Center for BACE1 Inhibitor Development. This guide provides troubleshooting assistance and frequently asked questions to help researchers overcome the common challenge of low oral bioavailability in BACE1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many BACE1 inhibitors exhibit low oral bioavailability?
A1: The low oral bioavailability of many BACE1 inhibitors stems from a combination of suboptimal physicochemical and biochemical properties. First-generation inhibitors were often large, peptidomimetic molecules with a high number of hydrogen bond donors and acceptors.[1][2] This leads to a high total polar surface area (TPSA), which hinders their ability to cross the intestinal epithelium and the blood-brain barrier (BBB).[2]
Key contributing factors include:
-
Poor Aqueous Solubility: Many potent BACE1 inhibitors are highly lipophilic, leading to poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.[3]
-
P-glycoprotein (P-gp) Efflux: BACE1 inhibitors can be substrates for efflux transporters like P-gp, which actively pump the compounds back into the intestinal lumen, reducing net absorption.[1][4]
-
High Molecular Weight: Early peptidomimetic inhibitors often exceeded the typical molecular weight range for good oral absorption.[1]
-
Metabolic Instability: The compounds can be subject to significant first-pass metabolism in the gut wall and liver.
Q2: What are the primary strategies to improve the oral bioavailability of BACE1 inhibitors?
A2: A multi-pronged approach is typically required, focusing on chemical modification, advanced formulation, and novel delivery systems.
-
Chemical and Structural Modification: Medicinal chemistry efforts focus on designing smaller, non-peptidic molecules with improved drug-like properties.[5] Strategies include incorporating fluorine atoms to lower the pKa, which can improve cell permeability, or modifying scaffolds to reduce P-gp efflux.[4][6][7]
-
Formulation Strategies: For compounds with poor solubility, various formulation techniques can be employed. These include particle size reduction (micronization), the use of amorphous solid dispersions, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3][8][9][10]
-
Prodrug Approach: A prodrug strategy involves chemically modifying the inhibitor to create an inactive derivative with improved absorption characteristics.[11] Once absorbed, the prodrug is metabolized to release the active BACE1 inhibitor.
-
Nanotechnology-Based Delivery: Encapsulating BACE1 inhibitors or their siRNA counterparts in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric micelles, can protect them from degradation, enhance permeability, and facilitate transport across biological barriers.[12][13][14]
Q3: How is the permeability and efflux potential of a BACE1 inhibitor assessed in vitro?
A3: In vitro cell-based assays are crucial for early screening of permeability and efflux. The most common model is the Caco-2 cell permeability assay. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with tight junctions, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across this monolayer. To assess efflux, the transport is measured in both directions: from the apical (gut lumen) to the basolateral (blood) side (A-to-B) and from the basolateral to the apical side (B-to-A). A high efflux ratio (Papp B-A / Papp A-B) suggests the compound is a substrate for an efflux transporter like P-gp.[15]
Troubleshooting Guides
Problem 1: My BACE1 inhibitor is potent in enzymatic assays but shows poor efficacy in cell-based assays or in vivo models.
This common issue often points to poor membrane permeability or high efflux.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Question: Does the compound adhere to Lipinski's Rule of Five? While not absolute, deviations can indicate potential bioavailability issues.
-
Question: What is the compound's polar surface area (TPSA) and solubility? High TPSA and low solubility are primary flags for poor absorption.
-
-
Conduct an In Vitro Permeability Assay:
-
Action: Perform a Caco-2 or MDCK-MDR1 permeability assay.[15] This will provide quantitative data on its ability to cross a cell monolayer and determine if it is an efflux pump substrate.
-
Interpretation:
-
Low Papp (A-to-B) (<1 x 10⁻⁶ cm/s): Indicates poor passive permeability.
-
High Efflux Ratio (>2): Indicates the compound is actively removed by transporters like P-gp.
-
-
-
Visualize the Troubleshooting Logic: The following diagram illustrates the decision-making process when encountering low in vivo efficacy despite high in vitro potency.
Caption: Troubleshooting low in vivo efficacy of BACE1 inhibitors.
Problem 2: My compound has poor aqueous solubility (<10 µg/mL).
Low solubility is a major rate-limiting step for absorption.
Troubleshooting Strategies & Data:
Several formulation strategies can be employed to overcome this limitation. The choice depends on the drug's specific properties.
| Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Reduces particle size to increase surface area, enhancing dissolution rate according to the Noyes-Whitney equation.[8][9] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; risk of particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymeric carrier in a high-energy amorphous state, which has higher solubility than the stable crystalline form.[3][8] | Can significantly increase solubility and dissolution rate. | Amorphous form is metastable and can recrystallize over time, affecting stability. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, facilitating solubilization and absorption.[3][8][9] | Enhances solubility and can mitigate food effects; suitable for highly lipophilic drugs. | Higher complexity in formulation development and potential for drug precipitation upon dilution. |
| Cyclodextrin (B1172386) Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a soluble inclusion complex.[3] | Increases aqueous solubility and can improve stability. | Limited to drugs that can fit into the cyclodextrin cavity; potential for renal toxicity at high doses. |
Problem 3: My compound is confirmed to be a P-glycoprotein (P-gp) substrate.
Active efflux by P-gp can severely limit both oral absorption and brain penetration.
Troubleshooting Strategies:
-
Medicinal Chemistry Approaches:
-
Reduce P-gp Recognition: Modify the chemical structure to remove or mask the pharmacophores responsible for P-gp binding. This can involve reducing the number of hydrogen bond acceptors or adjusting lipophilicity.[4]
-
Increase Passive Permeability: If the passive diffusion rate is significantly increased, it can overwhelm the efflux capacity of P-gp.
-
-
Formulation with P-gp Inhibitors:
-
Co-administering the BACE1 inhibitor with a P-gp inhibitor can saturate the transporter and allow for greater absorption of the drug. However, this can lead to complex drug-drug interactions and is often not a preferred long-term strategy.
-
Key Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a BACE1 inhibitor.[15]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto microporous membrane inserts in a Transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer Yellow.[16]
-
A-to-B Transport (Permeability):
-
The test compound is added to the apical (A) chamber (modeling the gut lumen).
-
The plate is incubated at 37°C.
-
Samples are collected from the basolateral (B) chamber (modeling the blood side) at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
B-to-A Transport (Efflux):
-
In a separate set of wells, the test compound is added to the basolateral (B) chamber.
-
Samples are collected from the apical (A) chamber at the same time points.
-
-
Quantification: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Calculation:
-
The Papp is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
-
The Efflux Ratio is calculated as: ER = Papp (B-to-A) / Papp (A-to-B) .
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine key pharmacokinetic parameters, including oral bioavailability (%F), of a BACE1 inhibitor.[15]
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before dosing.
-
Compound Administration:
-
Intravenous (IV) Group: One cohort of rats receives the BACE1 inhibitor via IV injection (e.g., tail vein) at a specific dose (e.g., 1-2 mg/kg). This group serves as the 100% bioavailability reference.
-
Oral (PO) Group: Another cohort receives the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg). The compound is formulated in an appropriate vehicle (e.g., a suspension or solution).[15]
-
-
Sample Collection:
-
Blood samples (approx. 200 µL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[15]
-
-
Bioanalysis: Plasma concentrations of the BACE1 inhibitor are determined using a validated LC-MS/MS method.
-
Data Analysis:
-
Plasma concentration-time profiles are plotted for both IV and PO groups.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis, including the Area Under the Curve (AUC) for both IV and PO administration.
-
Oral bioavailability (%F) is calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .
-
Visualization of Experimental Workflow
The following diagram outlines a typical screening cascade for evaluating and optimizing the oral bioavailability of a novel BACE1 inhibitor.
Caption: A hierarchical workflow for assessing BACE1 inhibitor bioavailability.
References
- 1. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Structural Modification of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeted delivery of BACE1 siRNA for synergistic treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in nanotechnology for targeted drug delivery in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
AZD3839 Dose-Response Variability: A Technical Guide for Preclinical Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the BACE1 inhibitor AZD3839 in preclinical animal models. The information is compiled from key studies to address common challenges and ensure experimental robustness.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD3839?
A1: AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1][2] By inhibiting BACE1, AZD3839 reduces the production of amyloid-beta (Aβ) peptides, which are believed to be central to the pathogenesis of Alzheimer's disease.[1]
Q2: In which animal models has AZD3839 been tested, and what are the general expectations for Aβ reduction?
A2: AZD3839 has been evaluated in C57BL/6 mice, guinea pigs, and non-human primates.[1][3] Oral administration of AZD3839 leads to a dose- and time-dependent reduction of Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF).[1] In mice and guinea pigs, a maximal inhibition of Aβ40 of approximately 60-70% has been observed.[4]
Q3: What is the selectivity profile of AZD3839?
A3: AZD3839 demonstrates selectivity for BACE1 over other aspartyl proteases. It is approximately 14-fold more selective for BACE1 than for BACE2 and over 1000-fold more selective against Cathepsin D.[1][3]
Troubleshooting Guide
Problem 1: Higher than expected variability in Aβ reduction between animals of the same species and dose group.
-
Possible Cause 1: Pharmacokinetic Variability: Inter-individual differences in drug absorption, distribution, metabolism, and excretion can lead to varied plasma and brain concentrations of AZD3839.
-
Troubleshooting Tip: It is crucial to collect plasma and brain samples at consistent time points post-dose to correlate drug exposure with Aβ levels. A pharmacokinetic/pharmacodynamic (PK/PD) analysis can help quantify the relationship between AZD3839 concentration and its effect on Aβ reduction.[1]
-
-
Possible Cause 2: Stress-Induced Biological Variation: Handling and dosing procedures can induce stress in animals, which may affect biological responses.
-
Troubleshooting Tip: Ensure all animals are properly acclimated and that handling is consistent across all groups. Biological variation is a natural phenomenon, and even in inbred mouse strains, inter-individual variability in drug response can occur.[5]
-
-
Possible Cause 3: Dosing Inaccuracy: Inconsistent oral dosing can lead to significant variations in drug exposure.
-
Troubleshooting Tip: Use precise dosing techniques and ensure the complete dose is administered. For oral gavage, verify the technique to prevent accidental administration into the lungs.
-
Problem 2: Discrepancy between in vitro potency (e.g., in cell lines) and in vivo efficacy.
-
Possible Cause 1: Blood-Brain Barrier Penetration: Limited brain exposure due to efflux transporters can result in lower efficacy in the central nervous system (CNS) compared to in vitro models.
-
Possible Cause 2: Plasma Protein Binding: High plasma protein binding can reduce the amount of free drug available to cross the blood-brain barrier and exert its effect.
-
Troubleshooting Tip: The PK/PD modeling of AZD3839 typically relates its effects to the free (unbound) plasma concentrations, which is the pharmacologically active portion.[1]
-
Problem 3: Aβ levels do not return to baseline as expected after a single dose.
-
Possible Cause: Aβ Turnover Rate: The return to baseline Aβ levels is dependent on the turnover (synthesis and clearance) rate of Aβ in the specific compartment (plasma, CSF, or brain).
-
Troubleshooting Tip: The analysis of AZD3839's effect on Aβ levels has been successfully described using a turnover model.[3] This model considers the zero-order production and first-order clearance of Aβ. A delay in the return to baseline may reflect a slower than expected turnover rate in the animal model being used.
-
Quantitative Data Summary
The following tables summarize the dose-response of AZD3839 on Aβ40 reduction in various preclinical models.
Table 1: Dose-Dependent Reduction of Brain Aβ40 in C57BL/6 Mice
| Oral Dose (µmol/kg) | Time Post-Dose (hours) | Mean Aβ40 Reduction vs. Vehicle (%) |
| 80 | 1.5 | ~30% |
| 80 | 4.5 | Returned to baseline |
| 160 | 1.5 - 4.5 | ~50% |
| 160 | 8 | Returned to baseline |
| Data extracted from Jeppsson et al., 2012.[1] |
Table 2: Dose-Dependent Reduction of Brain Aβ40 in Guinea Pigs
| Oral Dose (µmol/kg) | Time Post-Dose (hours) | Mean Aβ40 Reduction vs. Vehicle (%) |
| 100 | 1.5 - 4.5 | ~20-30% |
| 200 | Up to 8 | ~20-60% |
| Data extracted from Jeppsson et al., 2012.[1] |
Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for Aβ40 Inhibition
| Species | Compartment | EC50 (free plasma concentration, nmol/L) | Emax (%) |
| Mouse | Plasma | 100 | 73 |
| Mouse | Brain | 110 | 62 |
| Guinea Pig | Plasma | 20 | 66 |
| Guinea Pig | CSF | 20 | 63 |
| Guinea Pig | Brain | 20 | 87 |
| Data from PK/PD modeling presented in Jeppsson et al., 2012.[1] |
Experimental Protocols
Protocol 1: Oral Administration of AZD3839 and Sample Collection in Mice
-
Animal Model: C57BL/6 mice.
-
Drug Formulation: AZD3839 is suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Administer AZD3839 orally via gavage at the desired dose (e.g., 80 or 160 µmol/kg). A vehicle-only group should be included as a control.
-
Sample Collection:
-
At specified time points post-dose (e.g., 0.5, 1.5, 4.5, 8 hours), anesthetize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Perfuse the animals with saline.
-
Harvest the brain.
-
-
Sample Processing:
-
Store plasma and brain samples at -80°C until analysis.
-
For Aβ analysis, the brain tissue is typically homogenized in a suitable buffer.
-
-
Aβ Quantification: Aβ40 and Aβ42 levels in plasma and brain homogenates are measured using validated immunoassays (e.g., ELISA or Meso Scale Discovery).
Visualizations
Caption: AZD3839 inhibits BACE1, blocking the amyloidogenic processing of APP.
Caption: General experimental workflow for assessing AZD3839 efficacy in vivo.
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AZD3839 [openinnovation.astrazeneca.com]
- 5. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Unexpected Increase in BACE1 Protein Levels with Inhibitor Treatment
This technical support center is designed for researchers, scientists, and drug development professionals investigating BACE1 inhibition. It provides troubleshooting guides and frequently asked questions (FAQs) to address the unexpected phenomenon of increased BACE1 protein levels following treatment with BACE1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We observed an increase in total BACE1 protein levels in our cell cultures after treatment with a BACE1 inhibitor. Is this an expected outcome?
A1: This is a documented phenomenon that has been observed with several BACE1 inhibitors.[1][2][3] While seemingly counterintuitive, the increase in total BACE1 protein is a direct consequence of treatment with certain inhibitors.
Q2: What is the underlying mechanism for this increase in BACE1 protein?
A2: The primary mechanism is the prolongation of the BACE1 protein's half-life.[1][2] Studies have shown that treatment with these inhibitors does not increase the transcription of BACE1 mRNA.[1][2] Instead, the binding of the inhibitor to the BACE1 active site is thought to stabilize the protein, making it less susceptible to normal cellular degradation pathways.
Q3: Does this increase in BACE1 protein mean that BACE1 enzymatic activity is also increased?
A3: No, the overall BACE1 enzymatic activity should still be reduced in the presence of the inhibitor. The inhibitor occupies the active site, preventing it from cleaving its substrates, such as Amyloid Precursor Protein (APP).[4] However, this accumulation of inhibited BACE1 raises concerns. If the inhibitor concentration fluctuates and drops to sub-therapeutic levels, the accumulated BACE1 could become active, leading to a surge in substrate processing.[1][2][3]
Q4: Is this effect specific to BACE1 inhibitors?
A4: Evidence suggests that this protein stabilization is specific to BACE1 inhibitors and is not a general phenomenon observed with other protease inhibitors, such as those targeting γ-secretase or broad-spectrum aspartyl protease inhibitors like Pepstatin A.[1]
Q5: What are the potential consequences of this paradoxical increase in BACE1 protein in a research or clinical context?
A5: The chronic elevation of BACE1 protein levels is a concern in the development of BACE1 inhibitors for diseases like Alzheimer's.[1][2][3] Intermittent drops in inhibitor concentration in the brain could lead to periods of unopposed, elevated BACE1 activity. This could enhance the processing of not only APP but also other BACE1 substrates important for normal neuronal function, potentially contributing to neurological side effects observed in some clinical trials.[1][5]
Q6: What are the known degradation pathways for the BACE1 protein?
A6: BACE1 protein is primarily degraded through the ubiquitin-proteasome pathway and the lysosomal pathway.[4] The protein can be ubiquitinated, which marks it for degradation by the proteasome, or it can be transported to late endosomes/lysosomes for degradation.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: No change or a decrease in BACE1 protein levels is observed after inhibitor treatment.
-
Potential Cause:
-
Inhibitor Potency/Concentration: The inhibitor may not be potent enough, or the concentration used may be too low to elicit the stabilization effect.
-
Treatment Duration: The treatment time might be too short to observe a significant change in protein half-life.
-
Antibody Specificity: The antibody used for detection may not be specific or sensitive enough.
-
-
Recommended Action:
-
Verify the IC50 of your inhibitor and perform a dose-response experiment.
-
Conduct a time-course experiment with treatment durations ranging from 6 to 48 hours.[4]
-
Validate your BACE1 antibody using positive and negative controls, such as lysates from cells overexpressing BACE1 and BACE1 knockout/knockdown cells, respectively.
-
Issue 2: High variability in BACE1 protein levels between experiments.
-
Potential Cause:
-
Cell Culture Conditions: Inconsistent cell density, passage number, or media composition can affect BACE1 expression.
-
Compound Handling: Improper storage or handling of the BACE1 inhibitor can lead to degradation and loss of activity.
-
Assay Variability: Inconsistent sample preparation, loading, or antibody incubation times can lead to variable results.
-
-
Recommended Action:
-
Standardize your cell culture procedures, including seeding density and passage number.
-
Ensure proper storage of the inhibitor (typically at -20°C or -80°C, protected from light) and prepare fresh stock solutions for each experiment.[6]
-
Follow a consistent and well-documented protocol for all biochemical assays.
-
Data Presentation
The following table summarizes the reported increase in BACE1 protein levels after treatment with various inhibitors.
| Inhibitor | Cell Type | Concentration | Treatment Duration | Fold Increase in BACE1 Protein (approx.) | Reference |
| AZD3293 (Lanabecestat) | Rat Primary Cortical Neurons | 625 nM - 10 µM | 24 hours | Dose-dependent increase | [1] |
| AZD3293 (Lanabecestat) | HEK293-sw cells | 2.5 µM | Not specified | Marked increase | [1] |
| Multiple (7 out of 8 tested) | Cell lines and iPSC-derived human neurons | Varies | 24 hours | Significant elevation | [1][2][3] |
| MK-8931 (Verubecestat) | Not specified | Not specified | Not specified | Little to no effect | [1] |
Experimental Protocols
1. Western Blot for BACE1 Protein Levels
This protocol describes the detection and quantification of BACE1 protein levels in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[4]
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[4]
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BACE1 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[7]
-
-
Detection and Quantification:
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band densities using image analysis software and normalize the BACE1 signal to the loading control.
-
2. BACE1 ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol provides a method for the quantitative measurement of BACE1 protein.
-
Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for BACE1 overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add prepared standards and samples (cell lysates) to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for BACE1 and incubate for 1-2 hours at room temperature.[4]
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.[4]
-
-
Substrate Development and Measurement:
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).[4]
-
3. Quantitative PCR (qPCR) for BACE1 mRNA Levels
This protocol is for quantifying BACE1 mRNA to determine if the inhibitor affects transcription.
-
RNA Extraction:
-
Extract total RNA from cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with a suitable qPCR master mix, BACE1-specific primers, and the synthesized cDNA.
-
Include primers for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of BACE1 mRNA.
-
Visualizations
Caption: Mechanism of BACE1 protein increase with inhibitor treatment.
Caption: Workflow for investigating the cause of increased BACE1 protein.
Caption: APP processing pathways and the site of BACE1 inhibition.
References
- 1. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple BACE1 inhibitors abnormally increase the BACE1 protein level in neurons by prolonging its half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple BACE1 inhibitors abnormally increase the BACE1 protein level in neurons by prolonging its half‐life [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Investigating QT Prolongation with AZD3839
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the QT prolongation observed with the BACE1 inhibitor, AZD3839, in clinical trials.
Troubleshooting Guides
This section offers guidance on common issues encountered during in vitro and in vivo assessments of drug-induced QT prolongation.
In Vitro hERG Assay Troubleshooting
Issue: High variability or inconsistent IC50 values for AZD3839 in hERG assays.
| Potential Cause | Troubleshooting Steps |
| Compound Stability/Solubility | Ensure AZD3839 is fully dissolved in the appropriate vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all experiments and does not exceed 0.5%. Visually inspect solutions for precipitation. |
| Cell Health and Passage Number | Use cells (e.g., HEK293) stably expressing the hERG channel within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered channel expression. Monitor cell viability and morphology regularly. |
| Voltage Clamp Protocol | Verify that the voltage clamp protocol is appropriate for characterizing hERG channel inhibition. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current, which is where most hERG blockers exhibit their effect.[1] |
| Temperature Fluctuations | hERG channel kinetics are temperature-sensitive. Maintain a consistent temperature (e.g., 35-37°C) throughout the experiment using a temperature-controlled perfusion system. |
| "Run-down" of hERG Current | hERG currents can diminish over the course of an experiment ("run-down"). To mitigate this, ensure a stable baseline recording before compound application and perform experiments efficiently. If run-down is significant, consider using perforated patch-clamp techniques.[2] |
| Assay Artifacts | Be aware of potential artifacts such as voltage drops and seal instability. Ensure a high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane.[1][2] |
Issue: AZD3839 shows weak or no hERG inhibition, which seems inconsistent with clinical findings.
| Potential Cause | Troubleshooting Steps |
| Indirect Effects on Ion Channels | The QT prolongation observed with AZD3839 may not be solely due to direct hERG blockade. As a BACE1 inhibitor, it may indirectly affect other cardiac ion channels. Investigate effects on other key cardiac currents, such as the late sodium current (INaL) and the L-type calcium current (ICaL). |
| Metabolite Activity | Consider the possibility that a metabolite of AZD3839, and not the parent compound, is responsible for the ion channel effects. If feasible, synthesize and test known metabolites in the hERG assay. |
| Trafficking Inhibition | Some drugs can inhibit the trafficking of the hERG channel protein to the cell membrane, rather than blocking the channel directly. This effect may not be apparent in standard acute electrophysiology assays. Consider performing experiments to assess hERG protein expression at the cell surface after prolonged incubation with AZD3839.[3] |
In Vivo ECG Monitoring Troubleshooting (Canine Models)
Issue: High variability in baseline QT intervals in conscious dogs.
| Potential Cause | Troubleshooting Steps |
| Acclimatization and Stress | Ensure dogs are adequately acclimated to the laboratory environment, telemetry equipment, and handling procedures. Stress can significantly impact heart rate and QT interval. Allow for a sufficient pre-dose period for stabilization. |
| Electrode Placement and Signal Quality | Ensure consistent and secure placement of ECG electrodes to obtain a clear and stable signal with minimal noise and artifact. Poor signal quality can lead to inaccurate QT interval measurements. |
| Heart Rate Correction Formula | The QT interval is highly dependent on heart rate. Use an appropriate heart rate correction formula for dogs (e.g., Van de Water's). Be aware that different correction formulas can yield different QTc values. |
| Time of Day (Diurnal Variation) | Cardiovascular parameters can exhibit diurnal variation. Conduct experiments at the same time of day to minimize this variability. |
Issue: Difficulty in detecting a clear QT prolongation signal with AZD3839.
| Potential Cause | Troubleshooting Steps |
| Dose Selection | Ensure that the doses administered are sufficient to achieve plasma concentrations comparable to those that resulted in QT prolongation in clinical trials. Refer to pharmacokinetic data to guide dose selection. |
| "Hysteresis" Effect | The peak plasma concentration of a drug may not coincide with the peak effect on the QT interval. This phenomenon, known as hysteresis, can occur if the drug needs to distribute to the cardiac tissue or if an active metabolite is responsible for the effect. Analyze the full time-course of both plasma concentration and QT interval. |
| Small Effect Size | The QT prolongation effect of AZD3839, particularly at lower doses, may be small. Ensure the study is adequately powered with a sufficient number of animals to detect a statistically significant change. |
Frequently Asked Questions (FAQs)
Q1: What is AZD3839 and why was its clinical development discontinued?
AZD3839 is an orally active, brain-permeable inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[4][5][6] It was developed as a potential disease-modifying therapy for Alzheimer's disease.[5] However, its clinical development was halted due to a dose-related prolongation of the corrected QT (QTc) interval observed in Phase I clinical trials in healthy volunteers.[4][6]
Q2: How significant was the QT prolongation observed with AZD3839 in humans?
In a single ascending dose study, AZD3839 demonstrated a dose-dependent increase in the QTcF interval. The mean prolongations were as follows:
| Dose of AZD3839 | Mean QTcF Prolongation |
| 60 mg | 5-6 ms |
| 100 mg | 9-10 ms |
| 300 mg | 16 ms |
Data sourced from AstraZeneca Open Innovation.[4][6]
Q3: What is the proposed mechanism for AZD3839-induced QT prolongation?
While direct blockade of the hERG potassium channel is a common cause of drug-induced QT prolongation, the mechanism for AZD3839 may be more complex. BACE1 has been shown to regulate several cardiac ion channels, not just hERG. Therefore, the QT prolongation observed with AZD3839 could be a result of:
-
Direct hERG Channel Inhibition: Although potentially a contributing factor, it may not be the sole mechanism.
-
Modulation of other Ion Channels: BACE1 can cleave the β-subunits of voltage-gated sodium channels (Nav) and also interact with KCNQ potassium channels.[7] Inhibition of BACE1 by AZD3839 could therefore alter the function of these channels and affect cardiac repolarization.
-
Indirect Effects: Inhibition of BACE1 could lead to downstream effects on other proteins that regulate ion channel function or expression.
Q4: What preclinical evidence exists for QT prolongation with AZD3839?
Preclinical safety pharmacology studies with AZD3839 did show signals for QT prolongation. These findings were observed in in vitro hERG assays, guinea pig monophasic action potential studies, and in vivo telemetry studies in dogs.[8] These preclinical results were predictive of the clinical observations.[8]
Q5: Are there any strategies to mitigate AZD3839-induced QT prolongation in our experiments?
While it may not be possible to completely eliminate the inherent QT-prolonging potential of AZD3839, researchers can take steps to minimize confounding factors and accurately assess the effect:
-
Control for Concomitant Factors: Avoid co-administration of other drugs known to prolong the QT interval.
-
Monitor Electrolytes: Ensure that electrolyte levels (particularly potassium and magnesium) are within the normal range in in vivo studies, as imbalances can exacerbate QT prolongation.
-
Use Appropriate Models: Select in vitro and in vivo models that are well-characterized for their predictive value in assessing cardiac repolarization.
-
Integrated Risk Assessment: Combine data from multiple assays (e.g., hERG, other ion channels, in vivo ECG) to build a comprehensive understanding of the proarrhythmic risk.[3]
Experimental Protocols
Key Experiment: In Vitro hERG Manual Patch Clamp Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD3839 on the hERG potassium channel current.
Methodology:
-
Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the KCNH2 gene encoding the hERG channel. Culture cells under standard conditions.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.
-
Record baseline currents in the external solution.
-
Perfuse the cells with increasing concentrations of AZD3839 (e.g., 0.01, 0.1, 1, 10, 100 µM) and record the steady-state block at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current in the absence and presence of AZD3839.
-
Calculate the percentage of current inhibition at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Key Experiment: In Vivo ECG Monitoring in Conscious Beagle Dogs
Objective: To assess the effect of orally administered AZD3839 on the QT interval in conscious, freely moving beagle dogs.
Methodology:
-
Animal Model: Use purpose-bred male or female beagle dogs surgically implanted with telemetry transmitters for ECG recording.
-
Acclimatization: Acclimatize the dogs to the study environment and procedures for at least 7 days prior to the experiment.
-
Experimental Design: Use a crossover design where each dog receives the vehicle and different doses of AZD3839 with an adequate washout period between treatments.
-
Dosing and ECG Recording:
-
Administer AZD3839 orally via gavage.
-
Continuously record ECG data from at least 2 hours pre-dose to 24 hours post-dose.
-
-
Data Analysis:
-
Extract and analyze the ECG data to determine heart rate (HR), RR interval, and QT interval.
-
Correct the QT interval for heart rate using a validated formula for dogs (e.g., Van de Water's: QTcV = QT / (RR/1000)^0.294).
-
Calculate the change from baseline in QTc for each treatment group at each time point.
-
Correlate the QTc changes with the plasma concentrations of AZD3839 determined from satellite blood samples.
-
Visualizations
Caption: BACE1 signaling and potential off-target effects on cardiac ion channels.
Caption: Experimental workflow for investigating drug-induced QT prolongation.
Caption: Troubleshooting logic for inconsistent hERG assay results.
References
- 1. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to reduce the risk of drug-induced QT interval prolongation: a pharmaceutical company perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD3839 [openinnovation.astrazeneca.com]
- 7. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing AZD3839 dosage to maximize Aβ reduction
Welcome to the technical support center for AZD3839. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving this BACE1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD3839?
A1: AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme that initiates the production of amyloid-β (Aβ) peptides.[2][3] By inhibiting BACE1, AZD3839 reduces the cleavage of the amyloid precursor protein (APP), thereby decreasing the production of Aβ peptides, such as Aβ40 and Aβ42, which are believed to be central to the pathology of Alzheimer's disease.[1][4]
Q2: What is the observed effect of AZD3839 on Aβ levels in preclinical and clinical studies?
A2: AZD3839 has demonstrated a dose- and time-dependent reduction of Aβ levels in plasma, brain, and cerebrospinal fluid (CSF) across multiple species, including mice, guinea pigs, non-human primates, and humans.[5][6] In preclinical models, it achieved a maximal inhibition of Aβ40 reduction of approximately 60-70%.[7] In a study with healthy human volunteers, single oral doses of AZD3839 (1–300 mg) resulted in a dose-dependent reduction of plasma Aβ40 and Aβ42, with a maximum effect of about 55%.[8][9]
Q3: What is the selectivity profile of AZD3839?
A3: AZD3839 exhibits selectivity for BACE1 over other related proteases. It is approximately 14-fold more selective for BACE1 than for BACE2 and over 1000-fold more selective against Cathepsin D.[5][7]
Q4: Why was the clinical development of AZD3839 discontinued?
A4: The clinical development of AZD3839 was halted due to a dose-related effect on QTcF prolongation observed in healthy volunteers.[7] At a 300mg dose, a mean QTcF prolongation of 16ms was observed, raising safety concerns.[7]
Q5: Is there a discrepancy in Aβ reduction between plasma and CSF/brain?
A5: Yes, a more pronounced effect on Aβ reduction is often observed in plasma compared to the brain and CSF.[10] This is likely due to factors such as the blood-brain barrier limiting the compound's penetration into the central nervous system and the different clearance rates of Aβ in different compartments.[10]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected Aβ reduction in in vivo experiments.
-
Possible Cause 1: Suboptimal Dosage. The dose of AZD3839 may not be sufficient to achieve the desired level of BACE1 inhibition in the target tissue.
-
Troubleshooting Tip: Perform a dose-response study to determine the optimal dose for your specific animal model and experimental setup. Refer to the quantitative data tables below for dose ranges used in previous studies.
-
-
Possible Cause 2: Pharmacokinetic Variability. There can be significant inter-subject variability in the absorption, distribution, metabolism, and excretion of AZD3839.[8]
-
Troubleshooting Tip: Measure plasma and brain concentrations of AZD3839 at different time points to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. This will help correlate drug exposure with the observed Aβ reduction.
-
-
Possible Cause 3: Timing of Measurement. The peak effect of AZD3839 on Aβ reduction may not coincide with the peak drug concentration due to the turnover rate of Aβ.
-
Troubleshooting Tip: Conduct a time-course experiment to identify the optimal time point for measuring Aβ levels after AZD3839 administration.
-
Issue 2: High variability in results from cell-based assays.
-
Possible Cause 1: Cell Health and Density. The health and confluency of your cell cultures can significantly impact the results.
-
Troubleshooting Tip: Ensure consistent cell seeding density and monitor cell viability throughout the experiment. Only use healthy, actively dividing cells.
-
-
Possible Cause 2: Inconsistent Compound Concentration. Errors in serial dilutions or uneven distribution of the compound in the culture media can lead to variability.
-
Troubleshooting Tip: Prepare fresh dilutions of AZD3839 for each experiment and ensure thorough mixing when adding it to the cell culture medium.
-
Issue 3: Observed off-target effects or cellular toxicity.
-
Possible Cause 1: Inhibition of BACE2 or other proteases. Although AZD3839 is selective for BACE1, at higher concentrations, it may inhibit other enzymes like BACE2, which could lead to off-target effects.[5][7]
-
Troubleshooting Tip: Use the lowest effective concentration of AZD3839 that provides significant Aβ reduction. Consider using a BACE1 knockout/knockdown cell line or animal model as a negative control to confirm that the observed effects are BACE1-dependent.
-
-
Possible Cause 2: General Compound Toxicity. High concentrations of any compound can be toxic to cells.
-
Troubleshooting Tip: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of AZD3839 in your specific cell line.
-
Quantitative Data Summary
In Vitro Potency of AZD3839
| Assay | Species/Cell Line | Parameter | Value |
| BACE1 Inhibition (FRET assay) | Human (recombinant) | Ki | 26.1 nM[5] |
| BACE2 Inhibition | Human (recombinant) | Ki | 372 nM[5] |
| Cathepsin D Inhibition | Human (recombinant) | Ki | >25 µM[5] |
| Aβ40 Reduction | Human SH-SY5Y (APP695wt) | IC50 | 4.8 nM[5] |
| sAPPβ Reduction | Human SH-SY5Y | IC50 | 16.7 nM[11] |
| Aβ40 Reduction | Mouse N2A | IC50 | 32.2 nM[11] |
| Aβ40 Reduction | Mouse Primary Cortical Neurons | IC50 | 50.9 nM[11] |
| Aβ40 Reduction | Guinea Pig Primary Cortical Neurons | IC50 | 24.8 nM[11] |
In Vivo Aβ Reduction with AZD3839
| Species | Dose | Route | Matrix | Aβ Reduction | Time Point |
| Mouse (C57BL/6) | 80 µmol/kg | Oral | Brain Aβ40 | ~30% | 1.5 h[5] |
| Mouse (C57BL/6) | 160 µmol/kg | Oral | Brain Aβ40 | ~50% | 8 h[5] |
| Mouse (C57BL/6) | 80 & 160 µmol/kg | Oral | Plasma Aβ40 | ~60% | Prolonged[5] |
| Guinea Pig | 100 µmol/kg | Oral | Brain Aβ40 | ~20-30% | 1.5-4.5 h[5] |
| Guinea Pig | 200 µmol/kg | Oral | Brain Aβ40 | ~20-60% | Up to 8 h[5] |
| Guinea Pig | 200 µmol/kg | Oral | CSF Aβ40 | ~50% | 3 h[5] |
| Guinea Pig | 100 & 200 µmol/kg | Oral | Plasma Aβ40 | ~30-80% | Over entire period[5] |
| Non-human Primate (Cynomolgus monkey) | 5.5 µmol/kg | IV Infusion | CSF Aβ40 & Aβ42 | Statistically significant | 4.5 h[5] |
| Healthy Human Volunteers | 1-300 mg | Oral | Plasma Aβ40 & Aβ42 | Max ~55% | Dose-dependent[8][9] |
Experimental Protocols
In Vitro Aβ Reduction Assay in SH-SY5Y Cells
-
Cell Culture: Culture human SH-SY5Y cells overexpressing wild-type APP695 in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density that will result in 80-90% confluency at the end of the experiment.
-
Compound Preparation: Prepare a stock solution of AZD3839 in DMSO. Perform serial dilutions to create a range of concentrations.
-
Treatment: Replace the cell culture medium with fresh medium containing the desired concentrations of AZD3839 or vehicle (DMSO) control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Sample Collection: Collect the conditioned medium for Aβ analysis.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the conditioned medium using a validated ELISA or Meso Scale Discovery (MSD) assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of Aβ reduction against the log of the AZD3839 concentration.
In Vivo Aβ Reduction Study in Mice
-
Animal Model: Use C57BL/6 mice.
-
Compound Formulation: Prepare a formulation of AZD3839 suitable for oral administration (e.g., suspension in a vehicle like 0.5% HPMC).
-
Dosing: Administer AZD3839 orally at the desired doses (e.g., 80 and 160 µmol/kg). Include a vehicle control group.
-
Sample Collection: At various time points post-dose (e.g., 0.5, 1.5, 4.5, 8 hours), collect blood samples (for plasma) and brain tissue.
-
Sample Processing:
-
Plasma: Centrifuge blood to separate plasma and store at -80°C.
-
Brain: Homogenize brain tissue in an appropriate buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.
-
-
Aβ Quantification: Measure Aβ40 and Aβ42 levels in plasma and brain homogenates using ELISA or a similar sensitive immunoassay.
-
Data Analysis: Express Aβ levels as a percentage of the vehicle-treated control group at each time point.
Visualizations
Caption: Mechanism of AZD3839 action on the amyloidogenic pathway.
Caption: General experimental workflow for evaluating AZD3839.
Caption: Troubleshooting logic for inconsistent Aβ reduction.
References
- 1. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AZD3839 [openinnovation.astrazeneca.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
AZD3838 Technical Support Center: Navigating Preclinical to Clinical Translation Challenges
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical BACE1 inhibitor, AZD3839. It addresses common challenges and questions that may arise during experimentation, with a focus on understanding the gap between preclinical data and clinical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a plateau in amyloid-beta (Aβ) reduction in our animal models at higher doses of AZD3839. Is this expected?
A1: Yes, this is consistent with preclinical findings. In animal models, AZD3839 demonstrated a maximal Aβ40 inhibition of approximately 60-70%.[1] This effect was observed across different preclinical species, with the exception of the guinea pig brain compartment.[1][2] Repeated dosing in mice did not alter this maximal inhibition level.[1][2] This suggests that achieving complete suppression of Aβ production with AZD3839 alone may not be feasible in these models.
Troubleshooting:
-
Confirm Drug Exposure: Ensure that the observed plateau is not due to issues with drug formulation, administration, or bioavailability in your specific animal model. Analyze plasma and brain concentrations of AZD3839 to confirm adequate exposure.
-
Consider Species Differences: Be aware that the brain-to-plasma ratio of unbound AZD3839 differs between species (e.g., approximately 0.7 in mice and 0.3 in guinea pigs).[2] These pharmacokinetic differences can influence the degree of central Aβ reduction.
-
Evaluate Downstream Effects: Investigate other markers in the amyloid cascade to understand the full impact of the observed partial Aβ reduction in your model.
Q2: Our in vitro potency (IC50) for AZD3839 in our cell-based assay is different from published values. What could be the cause?
A2: Discrepancies in IC50 values can arise from several factors related to your experimental setup. Published data for AZD3839 show varying IC50 values depending on the cell line and the specific Aβ species measured. For instance, the IC50 for Aβ40 reduction was 4.8 nmol/liter in SH-SY5Y cells overexpressing wild-type APP, 32.2 nmol/liter in mouse N2A cells, and 50.9 nmol/liter in mouse primary cortical neurons.[2]
Troubleshooting:
-
Cell Line and APP Expression: The type of cell line (e.g., human neuroblastoma SH-SY5Y, mouse neuroblastoma N2A) and the level of amyloid precursor protein (APP) expression can significantly impact the apparent potency of BACE1 inhibitors.[2]
-
Differentiation State of Cells: For cell lines like SH-SY5Y, the differentiation status can alter APP expression and processing, potentially affecting experimental outcomes.[3]
-
Assay Conditions: Variations in incubation time, serum concentration, and the specific assay kit used for Aβ detection can all contribute to differences in measured IC50 values.
-
Compound Stability: Ensure the stability of your AZD3839 compound in the assay medium over the course of the experiment.
Q3: We are designing a clinical trial based on promising preclinical efficacy data for a BACE1 inhibitor. What were the key translational failures for AZD3839?
A3: The primary reason for the discontinuation of AZD3839 clinical development was a dose-related prolongation of the corrected QT (QTc) interval observed in healthy volunteers.[1] This adverse effect was not predicted by the preclinical animal studies. This highlights a critical challenge in translating preclinical safety data to humans, particularly for off-target effects that may be species-specific.
Key Translational Challenges:
-
Cardiotoxicity: A dose-related effect on QTcF was observed, with a mean prolongation of 5-6ms at the 60 mg dose, 9-10ms at the 100 mg dose, and 16ms at the 300mg dose.[1]
-
Limitations of Animal Models: Preclinical animal models for Alzheimer's disease often do not fully recapitulate the complex pathology of the human disease, including the lack of significant neurofibrillary tangles and neuronal loss.[4][5][6] This can limit their predictive value for clinical efficacy.
-
Species-Specific Off-Target Effects: The lack of observed cardiotoxicity in preclinical species suggests that the off-target effects of AZD3839 leading to QTc prolongation may be specific to humans. Differences in ion channel pharmacology between species can contribute to such discrepancies.
Q4: What is the selectivity profile of AZD3839 and could off-target effects on related proteases explain some of our unexpected findings?
A4: AZD3839 is a potent BACE1 inhibitor but also shows some activity against the related aspartyl protease BACE2. The selectivity for BACE1 over BACE2 is approximately 14-fold.[2] It has a much higher selectivity against Cathepsin D (>1000-fold).[2] Inhibition of BACE2 could potentially lead to off-target effects, as BACE2 has several physiological substrates.
Troubleshooting:
-
Consider BACE2 Inhibition: If you are observing unexpected phenotypes in your experiments, particularly in peripheral tissues where BACE2 is expressed, consider the potential contribution of BACE2 inhibition.
-
Profile Against Other Proteases: Depending on your experimental system, it may be prudent to profile your compound against a broader panel of proteases to identify any other potential off-target activities.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of AZD3839
| Parameter | Species/System | Value | Reference |
| BACE1 Ki | Recombinant Human | 26.1 nmol/liter | [2] |
| BACE2 Ki | Recombinant Human | 372 nmol/liter | [2] |
| Cathepsin D Ki | Recombinant Human | >25 µmol/liter | [2] |
| Aβ40 IC50 | SH-SY5Y (human neuroblastoma) | 4.8 nmol/liter | [2] |
| sAPPβ IC50 | SH-SY5Y (human neuroblastoma) | 16.7 nmol/liter | [2] |
| Aβ40 IC50 | N2A (mouse neuroblastoma) | 32.2 nmol/liter | [2] |
| Aβ40 IC50 | Mouse Primary Cortical Neurons | 50.9 nmol/liter | [2] |
| Aβ40 IC50 | Guinea Pig Primary Cortical Neurons | 24.8 nmol/liter | [2] |
Table 2: Preclinical In Vivo Efficacy of AZD3839 (Oral Administration)
| Species | Dose | Time Point | Tissue | Aβ40 Reduction (% vs. Vehicle) | Reference |
| Mouse (C57BL/6) | 80 µmol/kg | 1.5 h | Brain | ~30% | [2] |
| Mouse (C57BL/6) | 160 µmol/kg | 8 h | Brain | ~50% (peak) | [2] |
| Guinea Pig | 100 µmol/kg | 1.5 - 4.5 h | Brain | ~20-30% | [2] |
| Guinea Pig | 200 µmol/kg | Up to 8 h | Brain | ~20-60% | [2] |
| Guinea Pig | 200 µmol/kg | 3 h | CSF | ~50% | [2] |
Table 3: Clinical Pharmacodynamic Data (Healthy Volunteers)
| AZD3839 Dose (Single Oral) | Mean QTcF Prolongation | Reference |
| 60 mg | 5-6 ms | [1] |
| 100 mg | 9-10 ms | [1] |
| 300 mg | 16 ms | [1] |
Experimental Protocols
1. BACE1 Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol outlines a general procedure for determining the in vitro potency of BACE1 inhibitors.
-
Principle: The assay utilizes a peptide substrate containing a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the Swedish mutation of APP)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5, with CHAPS)
-
Test compound (AZD3839) and vehicle control (e.g., DMSO)
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of AZD3839 in assay buffer.
-
Add the test compound dilutions and controls to the wells of a microplate.
-
Add the BACE1 FRET substrate to all wells.
-
Initiate the reaction by adding the recombinant human BACE1 enzyme to all wells.
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair used.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the Ki or IC50 value by fitting the concentration-response data to a suitable pharmacological model.
-
2. Cellular Aβ Release Assay (SH-SY5Y or N2A cells)
This protocol describes a method to assess the effect of BACE1 inhibitors on Aβ production in a cellular context.
-
Principle: Cells that endogenously or exogenously express APP are treated with the test compound. The amount of Aβ released into the cell culture medium is then quantified.
-
Materials:
-
SH-SY5Y (human neuroblastoma) or N2A (mouse neuroblastoma) cells
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements (e.g., FBS, antibiotics)
-
Test compound (AZD3839) and vehicle control (e.g., DMSO)
-
Aβ quantification kit (e.g., ELISA or Meso Scale Discovery)
-
Cell lysis buffer and protein quantification assay (optional, for normalization)
-
-
Procedure:
-
Seed SH-SY5Y or N2A cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Prepare serial dilutions of AZD3839 in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compound dilutions and controls.
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Collect the conditioned medium from each well.
-
Quantify the concentration of Aβ40 and/or Aβ42 in the conditioned medium using a suitable immunoassay.
-
(Optional) Lyse the cells and measure the total protein content to normalize the Aβ levels.
-
Calculate the percent inhibition of Aβ release for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data.
-
Visualizations
Caption: Amyloidogenic processing of APP and the inhibitory action of AZD3839 on BACE1.
Caption: Workflow illustrating the translational gap between preclinical efficacy and clinical safety of AZD3839.
Caption: A logical troubleshooting guide for common experimental issues with AZD3839.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. All (animal) models (of neurodegeneration) are wrong. Are they also useful? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomed21.org [biomed21.org]
Minimizing variability in in vivo studies with AZD3839
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies involving the BACE1 inhibitor, AZD3839.
Frequently Asked Questions (FAQs)
Q1: What is AZD3839 and what is its primary mechanism of action?
AZD3839 is a potent and selective inhibitor of the human β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1][3] By inhibiting BACE1, AZD3839 reduces the production of amyloid-β (Aβ) peptides, which are believed to play a critical role in the pathogenesis of Alzheimer's disease.[1]
Q2: What are the reported effects of AZD3839 in preclinical animal models?
AZD3839 has been shown to cause a dose- and time-dependent reduction of Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF) of mice, guinea pigs, and non-human primates.[1][2][4] In preclinical studies, a maximal inhibition of Aβ40 reduction of approximately 60-70% was observed in most models, with the exception of the brain compartment in guinea pigs.[5]
Q3: What is the selectivity profile of AZD3839?
AZD3839 is selective for BACE1 over BACE2 and Cathepsin D. The selectivity for BACE1 is reported to be 14-fold higher than for BACE2 and over 1000-fold higher than for Cathepsin D.[1][4]
Troubleshooting Guide
High variability in in vivo studies can mask the true effects of a compound. The following guide addresses common issues encountered during experiments with AZD3839 and provides potential solutions.
Issue 1: High Variability in Plasma, Brain, or CSF Aβ Levels
| Potential Cause | Recommended Solution |
| Inconsistent Formulation | Ensure AZD3839 is fully solubilized and stable in the chosen vehicle. Prepare fresh formulations for each experiment and vortex thoroughly before each administration. Consider using a solubilizing agent if precipitation is observed. |
| Inaccurate Dosing | Calibrate all dosing equipment regularly. For oral gavage, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs. Record the exact volume administered to each animal. |
| Variable Oral Bioavailability | Fast animals for a consistent period (e.g., 4-16 hours) before dosing to minimize the impact of food on absorption.[6] Ensure free access to water. Be aware that the pharmacokinetics of AZD3839 can be non-linear, with bioavailability increasing with dose.[5][7] |
| Inconsistent Sampling Time | Adhere strictly to the predetermined sampling time points. The peak concentration of AZD3839 in the brain of mice is observed as early as 0.5 hours post-dose.[1] Stagger dosing and sampling to ensure accurate timing for each animal. |
| Inter-animal Metabolic Differences | Use age- and weight-matched animals from a reputable supplier. Randomize animals into treatment groups to distribute any inherent biological variability.[8] |
| Sample Handling and Processing | Process all samples (plasma, brain, CSF) consistently. Use protease inhibitors in collection tubes to prevent Aβ degradation. Store samples at the appropriate temperature (-80°C) immediately after collection and avoid repeated freeze-thaw cycles. |
Issue 2: Lower than Expected Aβ Reduction
| Potential Cause | Recommended Solution |
| Suboptimal Dose | Review the dose-response data from preclinical studies. In C57BL/6 mice, a dose of 160 µmol/kg resulted in a more pronounced and longer-lasting Aβ reduction compared to 80 µmol/kg.[1] A dose titration study may be necessary for your specific animal model and experimental conditions. |
| Insufficient Brain Penetration | While AZD3839 is brain-permeable, its access to the central nervous system (CNS) can be restricted.[1][5] The ratio of free concentrations in plasma to brain in mice was found to be 0.7.[1] Consider co-administration with a P-glycoprotein (Pgp) inhibitor if efflux is suspected to be a limiting factor, though this should be carefully validated.[3] |
| Timing of Measurement | The reduction in brain Aβ levels is transient. In mice dosed with 160 µmol/kg, the effect returned to baseline after 8 hours.[1] Ensure your endpoint measurement coincides with the expected peak of pharmacological effect. |
| Assay Sensitivity | Verify the sensitivity and specificity of your Aβ ELISA or other detection methods. Include appropriate positive and negative controls in each assay plate.[9] |
Data Presentation
Table 1: In Vitro Potency and Selectivity of AZD3839
| Parameter | Value | Species/System |
| BACE1 Ki | 26.1 nmol/liter | Recombinant human BACE1 |
| BACE2 Ki | 372 nmol/liter | Recombinant human BACE2 |
| Cathepsin D Ki | >25 µmol/liter | |
| SH-SY5Y (APP695wt) IC50 (Aβ40) | 4.8 nmol/liter | Human neuroblastoma cells |
| Mouse Primary Cortical Neurons IC50 (Aβ40) | 50.9 nmol/liter | C57BL/6 mouse |
| Guinea Pig Primary Cortical Neurons IC50 (Aβ40) | 24.8 nmol/liter | Dunkin-Hartley guinea pig |
Data compiled from Jeppsson F, et al. (2012). J Biol Chem.[1]
Table 2: Pharmacokinetic Parameters of AZD3839 in Preclinical Species
| Parameter | Mouse | Guinea Pig | Monkey |
| Unbound Fraction in Plasma | 3.2 ± 0.2% | 20 ± 1.1% | 6.9 ± 0.8% |
| Free Fraction in Brain Tissue | 7.9% | N/A | N/A |
| Free Brain/Plasma Ratio | 0.7 | N/A | N/A |
Data compiled from Jeppsson F, et al. (2012). J Biol Chem.[1]
Experimental Protocols
Protocol 1: Oral Administration of AZD3839 in Mice
-
Animal Preparation: Acclimatize C57BL/6 mice for at least one week prior to the experiment. House animals in a controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast mice for 4 hours before dosing, with free access to water.
-
Formulation Preparation: Prepare the dosing formulation of AZD3839 in a suitable vehicle (e.g., 0.5% methylcellulose). Ensure the compound is completely suspended or dissolved. Vortex the formulation immediately before dosing each animal.
-
Dosing: Administer AZD3839 orally using a ball-tipped gavage needle. The typical dosing volume is 10 mL/kg.
-
Post-dose Monitoring: Return animals to their cages with free access to food and water. Monitor for any adverse effects.
Protocol 2: Brain Tissue Collection and Processing
-
Euthanasia: At the designated time point post-dose, euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Brain Extraction: Immediately dissect the brain on an ice-cold surface.
-
Sample Preparation: For Aβ analysis, the brain can be homogenized in a suitable lysis buffer containing protease inhibitors.
-
Storage: Snap-freeze the homogenate in liquid nitrogen and store at -80°C until analysis.
Mandatory Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of AZD3839.
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease. [publications-affiliated.scilifelab.se]
- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD3839 [openinnovation.astrazeneca.com]
- 6. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tackling In Vivo Experimental Design [modernvivo.com]
- 9. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in AZD3839 FRET assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZD3839 in Förster Resonance Energy Transfer (FRET) assays. The information is designed to help identify and resolve common issues that can lead to inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your AZD3839 FRET experiments.
My FRET signal is weak or absent.
-
Question: Why am I not seeing a significant FRET signal even with the enzyme and substrate present?
-
Answer: A weak or absent FRET signal can stem from several factors:
-
Incorrect Wavelengths: Ensure your plate reader is set to the correct excitation and emission wavelengths for your specific donor-acceptor pair. For a common BACE1 FRET substrate like (Europium)CEVNLDAEFK(Qsy7), the donor (Europium) is typically excited around 330 nm and emission is measured at the acceptor's wavelength.[1]
-
Improper Reagent Concentration: Verify the concentrations of your BACE1 enzyme, FRET substrate, and AZD3839. Titrate the enzyme to determine the optimal concentration that yields a robust signal within the linear range of the assay.[2]
-
Donor-Acceptor Mismatch: The emission spectrum of the donor fluorophore must overlap with the excitation spectrum of the acceptor fluorophore for efficient energy transfer.[3][4] Confirm that your chosen FRET pair has a suitable spectral overlap.
-
Expired or Degraded Reagents: Check the expiration dates and storage conditions of your enzyme, substrate, and inhibitor. Repeated freeze-thaw cycles of the BACE1 enzyme should be avoided.[2]
-
I'm observing high background fluorescence.
-
Question: My negative control wells (no enzyme) are showing a high fluorescence signal. What could be the cause?
-
Answer: High background fluorescence can be attributed to:
-
Autofluorescence: The test compound, AZD3839, or other components in your assay buffer may be autofluorescent at the excitation/emission wavelengths used. Time-Resolved FRET (TR-FRET) is designed to minimize this by introducing a delay between excitation and detection, allowing for the decay of short-lived background fluorescence.[5][6][7]
-
Light Scatter: Precipitated compound or other particulates in the well can cause light scattering, leading to artificially high readings. Ensure AZD3839 is fully dissolved in the assay buffer.
-
Substrate Degradation: The FRET substrate may be degrading spontaneously or due to contaminants in the assay buffer. Prepare fresh substrate solution and use high-purity reagents.
-
My results are not reproducible; there's high variability between wells and plates.
-
Question: I'm seeing significant variation in my results across different wells of the same plate and between different plates. How can I improve reproducibility?
-
Answer: Inconsistent results are a common challenge. Consider the following:
-
Pipetting Errors: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to large differences in the final signal. Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening.
-
Edge Effects: The outer wells of a multi-well plate are more susceptible to evaporation and temperature fluctuations, which can alter reaction kinetics and lead to inconsistent results.[8][9][10] To mitigate this, avoid using the outermost wells for samples and instead fill them with buffer or water to create a more uniform environment across the plate.[8][9][11]
-
Inconsistent Incubation Times: Ensure that the pre-incubation of the enzyme with the inhibitor and the subsequent reaction with the substrate are timed consistently for all wells.[12]
-
DMSO Effects: AZD3839 is often dissolved in DMSO. High concentrations of DMSO can affect enzyme activity and the FRET signal.[13][14][15][16] It's crucial to keep the final DMSO concentration consistent across all wells, including controls, and ideally below 1%.[13][16]
-
Compound Aggregation: At higher concentrations, small molecule inhibitors can form aggregates that nonspecifically inhibit enzymes, leading to inconsistent and artifactual results.[17] The presence of detergents like Triton X-100 in the assay buffer can help to minimize aggregation.[1]
-
The inhibitory effect of AZD3839 is not as expected.
-
Question: The IC50 value I'm obtaining for AZD3839 is significantly different from the literature values, or I'm not seeing a clear dose-response curve. What should I check?
-
Answer: Discrepancies in inhibitor potency can be due to:
-
Incorrect Assay Conditions: The inhibitory potency of AZD3839 is dependent on factors like pH and the composition of the assay buffer. The original AstraZeneca assay used a sodium acetate (B1210297) buffer at pH 4.5.[1]
-
Solubility Issues: AZD3839 may not be fully soluble at higher concentrations, leading to a flattening of the dose-response curve. Visually inspect your solutions for any precipitation.
-
"Hook Effect": In some TR-FRET assays, very high concentrations of the analyte can lead to a decrease in the FRET signal, creating a "hook" in the dose-response curve.[11] This is typically due to an excess of either the donor or acceptor, leading to decreased proximity.
-
Enzyme Concentration: The IC50 value can be influenced by the enzyme concentration. Ensure you are using a consistent and appropriate amount of BACE1 in your assays.
-
Quantitative Data Summary
The following table summarizes key in vitro pharmacological data for AZD3839.
| Parameter | Value | Cell/Assay Type | Reference |
| BACE1 Ki | 26.1 nmol/liter | Time-Resolved FRET | [1] |
| BACE2 Ki | 372 nmol/liter | Time-Resolved FRET | [1] |
| Cathepsin D Ki | >25 µmol/liter | Time-Resolved FRET | [1] |
| Aβ40 IC50 | 4.8 nmol/liter | SH-SY5Y/APP695wt cells | [1] |
| sAPPβ IC50 | 16.7 nmol/liter | SH-SY5Y cells | [1] |
| Aβ40 IC50 | 32.2 nmol/liter | N2A cells (mouse neuroblastoma) | [1] |
| Aβ40 IC50 | 50.9 nmol/liter | C57BL/6 mouse primary cortical neurons | [1] |
| Aβ40 IC50 | 24.8 nmol/liter | Dunkin-Hartley guinea pig primary cortical neurons | [1] |
Experimental Protocols
hBACE1 Time-Resolved FRET (TR-FRET) Assay Protocol
This protocol is adapted from the methods used in the characterization of AZD3839.[1]
Materials:
-
Recombinant human BACE1 (soluble part, amino acids 1-460)
-
FRET Substrate: (Europium)CEVNLDAEFK(Qsy7)
-
Reaction Buffer: Sodium acetate, CHAPS, Triton X-100, EDTA, pH 4.5
-
AZD3839 stock solution (in DMSO)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of AZD3839 in reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme and Compound Pre-incubation:
-
Add the diluted AZD3839 solutions to the wells of the 384-well plate.
-
Add the BACE1 enzyme solution to each well.
-
Include control wells with reaction buffer and DMSO (no inhibitor) for 0% inhibition and a known potent inhibitor for 100% inhibition.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately place the plate in a TR-FRET plate reader.
-
Measure the time-resolved fluorescence, noting both the donor and acceptor emission signals.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the ratio against the logarithm of the AZD3839 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: BACE1 cleavage of APP in the amyloidogenic pathway and inhibition by AZD3839.
Experimental Workflow
Caption: A typical workflow for an AZD3839 BACE1 FRET inhibition assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting inconsistent AZD3839 FRET assay results.
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. What should I consider when selecting donor/acceptor FRET pairs? | AAT Bioquest [aatbio.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations for Development of FRET Assays [drugdiscoveryonline.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing γ-secretase inhibitors (GSIs) in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to Notch-dependent toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the off-target toxicities of γ-secretase inhibitors?
A1: The primary cause of off-target toxicities associated with γ-secretase inhibitors is the inhibition of the Notch signaling pathway.[1][2] γ-secretase is a crucial enzyme not only for the processing of the Amyloid Precursor Protein (APP), the target in Alzheimer's disease research, but also for the cleavage of the Notch receptor.[3] This cleavage is an essential step for activating Notch signaling, which plays a critical role in cell-fate determination, differentiation, and proliferation in various tissues, including the gastrointestinal tract and the immune system.[4][5] By inhibiting γ-secretase, GSIs inadvertently block this vital signaling pathway, leading to the observed toxicities.
Q2: What are the most common Notch-related toxicities observed in preclinical and clinical studies?
A2: The most frequently reported Notch-related toxicities affect tissues with a high rate of cellular turnover and include:
-
Gastrointestinal (GI) Toxicity: This is the most common and dose-limiting toxicity.[6] It manifests as goblet cell metaplasia or hyperplasia in the intestine, leading to severe diarrhea.[5] This occurs because Notch signaling is essential for maintaining the balance between absorptive and secretory cell lineages in the gut epithelium.
-
Immunological Effects: GSIs can cause thymus atrophy and alterations in B and T lymphocyte populations.[2] This is due to the critical role of Notch signaling in T-cell development and maturation within the thymus.
-
Skin-Related Issues: Skin toxicities, including rashes and an increased risk of non-melanoma skin cancers, have been observed. Notch signaling is important for maintaining skin homeostasis and regulating cell differentiation.
Q3: Are there any GSIs that are "Notch-sparing," and how is selectivity determined?
A3: The development of "Notch-sparing" GSIs, which would selectively inhibit APP processing over Notch cleavage, is a major goal in the field.[2][7] Selectivity is typically determined by comparing the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of a GSI for Aβ production versus its IC50/EC50 for Notch signaling inhibition (e.g., reduction of the Notch Intracellular Domain, NICD). A higher ratio of Notch IC50 to Aβ IC50 indicates greater selectivity for APP.[8] While some compounds like Avagacestat (BMS-708163) were developed to have a degree of selectivity, achieving complete separation of these activities has proven challenging.[9]
Q4: What strategies can be employed in vivo to mitigate GSI-induced toxicities?
A4: Several strategies are being explored to manage Notch-related toxicities in vivo:
-
Intermittent Dosing: Moving away from continuous daily dosing to an intermittent schedule can provide a "drug holiday," allowing for the recovery of Notch signaling in sensitive tissues like the gut and potentially reducing the severity of GI toxicity while maintaining anti-tumor efficacy.[6]
-
Combination Therapy: Co-administration of glucocorticoids, such as dexamethasone, has been shown to protect against GSI-induced gut toxicity.[6] This approach may allow for the use of higher, more effective doses of the GSI.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of Notch signaling (e.g., no change in NICD or HES1 levels) | 1. Compound Instability/Degradation: The GSI may be unstable under experimental conditions (e.g., prolonged incubation, freeze-thaw cycles).2. Cell Line Resistance: The chosen cell line may have mutations downstream of Notch or compensatory signaling pathways that make it resistant to GSI treatment.3. Incorrect Dosing: The concentration of the GSI may be too low to effectively inhibit γ-secretase in the specific cell line. | 1. Prepare fresh stock solutions of the GSI in a suitable solvent (e.g., DMSO) for each experiment. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.2. Confirm the Notch-dependency of your cell line. Consider using a positive control cell line known to be sensitive to GSIs (e.g., HPB-ALL).3. Perform a dose-response curve to determine the optimal IC50 in your experimental system. Consult the literature for effective concentrations of the specific GSI. |
| High variability in in vivo toxicity studies (e.g., inconsistent weight loss or GI symptoms) | 1. Inconsistent Drug Formulation/Administration: Improper suspension or aggregation of the GSI can lead to variable dosing.2. Animal-to-Animal Variability: Biological differences between animals can lead to varied responses.3. Subtle Health Issues: Underlying health problems in the animal cohort can exacerbate toxicities. | 1. Ensure the GSI is properly formulated (e.g., in a suitable vehicle like 0.5% methylcellulose) and administered consistently (e.g., oral gavage volume based on body weight).2. Increase the number of animals per group to improve statistical power. Monitor animal health closely and record observations for each animal individually.3. Use healthy animals from a reputable supplier and allow for an acclimatization period before starting the experiment. |
| Unexpected results in cell viability assays (e.g., MTT assay) | 1. Direct Compound Interference: The GSI itself might directly reduce the MTT reagent or interfere with cellular metabolism in a way that does not reflect true cytotoxicity.[10]2. Incomplete Solubilization of Formazan (B1609692) Crystals: This can lead to inaccurate absorbance readings.[11]3. Cell Culture Medium Components: Phenol (B47542) red or high serum concentrations can interfere with the assay.[11] | 1. Run a cell-free control with the GSI and MTT to check for direct reduction. Consider using an alternative viability assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay).2. Ensure complete dissolution of formazan crystals by adding the solubilization buffer (e.g., DMSO) and incubating on an orbital shaker. Visually inspect wells before reading.3. Use phenol red-free medium and consider reducing the serum concentration during the MTT incubation step. |
| Difficulty detecting NICD by Western blot | 1. Low NICD Abundance: NICD is a transient protein and may be present at low levels.2. Inefficient Protein Extraction: Standard lysis buffers may not be optimal for extracting this transmembrane-cleaved fragment.3. Poor Antibody Quality: The antibody may not be specific or sensitive enough for NICD. | 1. Consider treating cells with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to allow NICD to accumulate.2. Use a robust lysis buffer (e.g., RIPA buffer) and ensure complete cell lysis, potentially including sonication.3. Use a validated antibody for NICD. Check the manufacturer's datasheet for recommended conditions and positive control lysates. |
Data Presentation: GSI Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of several common γ-secretase inhibitors against Aβ production and Notch signaling. A higher Notch/Aβ IC50 ratio indicates greater selectivity for inhibiting Aβ production over Notch cleavage.
| Inhibitor | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Cell Line/Assay Type | Notch/Aβ42 Selectivity Ratio | Reference(s) |
| Semagacestat (LY450139) | 12.1 | 10.9 | 14.1 | H4 human glioma cells | 1.3 | [1][8] |
| Avagacestat (BMS-708163) | 0.30 | 0.27 | 0.84 (NICD) | Cell-free assay | ~3.1 | [9][12] |
| PF-03084014 | 6.2 (Aβ) | - | 13.3 (Notch cleavage) | HeLa (Aβ), HPB-ALL (Notch) | ~2.1 | |
| DAPT | ~115 (total Aβ) | ~200 | - | Cellular assays | - | [6] |
| RO4929097 | 14 (Aβ 1-40) | - | 4 (Notch processing) | HEK293 cells | ~0.3 | [3] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Western Blot Analysis of Notch Intracellular Domain (NICD)
This protocol describes the detection of the cleaved, active form of Notch1 (NICD) in cell lysates following GSI treatment.
Materials:
-
Cell culture plates and reagents
-
GSI of interest and vehicle (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132, optional)
-
Ice-cold PBS
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-cleaved Notch1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of the GSI or vehicle for the desired time. Optionally, add a proteasome inhibitor for the last 4-6 hours of treatment to enhance NICD detection.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation: Incubate the membrane with the primary antibody against cleaved Notch1 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 10. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
Quantitative PCR (qPCR) for HES1 Gene Expression
This protocol measures the mRNA expression of HES1, a direct downstream target of Notch signaling, to assess the functional inhibition of the pathway.
Materials:
-
Treated cells from GSI experiment
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for HES1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following cell treatment with the GSI, harvest cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) for each sample using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for HES1 or the housekeeping gene, and diluted cDNA.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for HES1 and the housekeeping gene for each sample. Calculate the relative expression of HES1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Histological Assessment of Goblet Cell Metaplasia (Alcian Blue Staining)
This protocol is for staining intestinal tissue sections to visualize and quantify goblet cells, a key indicator of GSI-induced GI toxicity.
Materials:
-
Formalin-fixed, paraffin-embedded intestinal tissue sections on slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Distilled water
-
3% Acetic Acid solution
-
Alcian Blue solution, pH 2.5
-
Nuclear Fast Red solution (counterstain)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Acidic Rinse: Rinse slides in 3% acetic acid solution for 3 minutes.
-
Alcian Blue Staining: Stain in Alcian Blue solution (pH 2.5) for 30 minutes. This will stain acidic mucins in goblet cells a blue color.
-
Washing: Wash the slides in running tap water for 2 minutes, followed by a rinse in distilled water.
-
Counterstaining: Counterstain with Nuclear Fast Red solution for 5 minutes to stain nuclei red/pink.
-
Washing: Wash gently in running tap water.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope. Quantify goblet cell numbers per crypt or measure the area of blue staining to assess metaplasia.
Visualizations
Canonical Notch Signaling Pathway
Caption: Canonical Notch signaling pathway and the point of inhibition by γ-secretase inhibitors (GSIs).
Experimental Workflow for Assessing GSI Activity
Caption: A typical experimental workflow for evaluating the efficacy and toxicity of a γ-secretase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. γ-Secretase: Once and future drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcrbio.com [pcrbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. abcam.co.jp [abcam.co.jp]
AZD3839 Clinical Development: A Technical Overview of its Discontinuation
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the BACE1 inhibitor AZD3839, with a primary focus on the reasons for the discontinuation of its clinical development. This document includes quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of AZD3839's clinical development?
A1: The clinical development of AZD3839 was discontinued (B1498344) due to a dose-related prolongation of the QTcF interval observed in a Phase 1 single ascending dose study in healthy volunteers.[1] This adverse effect raised significant cardiac safety concerns, outweighing the potential therapeutic benefits of the compound.
Q2: What is AZD3839 and what was its intended mechanism of action?
A2: AZD3839 is an orally available, brain-permeable small molecule inhibitor of the beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[2][3][4] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). By inhibiting BACE1, AZD3839 was designed to reduce the production of amyloid-beta (Aβ) peptides, which are believed to be a central component in the pathophysiology of Alzheimer's disease.[2][3][4]
Q3: Was AZD3839 effective at reducing amyloid-beta levels?
A3: Yes, preclinical and clinical data demonstrated that AZD3839 effectively reduced Aβ levels. In preclinical animal models, AZD3839 showed a dose- and time-dependent lowering of Aβ in the brain, cerebrospinal fluid (CSF), and plasma.[2][3][4] In the Phase 1 clinical trial, single oral doses of AZD3839 led to a reduction of Aβ40 and Aβ42 in plasma, confirming its mechanism of action in humans.[5]
Q4: What is QTcF prolongation and why is it a concern?
A4: QTcF prolongation refers to the lengthening of the corrected QT interval on an electrocardiogram (ECG), which represents the time it takes for the heart's ventricles to repolarize after a heartbeat. A prolonged QT interval is a biomarker for an increased risk of developing a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP). Drug-induced QT prolongation is a significant safety concern for regulatory agencies and a common reason for the termination of drug development programs.
Q5: Are there other BACE1 inhibitors that have been discontinued, and for what reasons?
A5: Yes, the clinical development of several BACE1 inhibitors has been halted. While some, like AZD3839, were stopped due to safety concerns, many others were discontinued due to a lack of efficacy in Phase 2 and 3 trials. These trials failed to show a significant slowing of cognitive decline in patients with mild-to-moderate Alzheimer's disease, despite successfully reducing Aβ levels. This has led to a broader debate within the scientific community about the timing of intervention and the overall validity of the amyloid hypothesis as a therapeutic target for symptomatic Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of AZD3839.
Table 1: Preclinical Efficacy and Selectivity of AZD3839
| Parameter | Value | Species/System | Reference |
| BACE1 IC50 (Aβ40 reduction) | 4.8 nM | SH-SY5Y cells | [2] |
| BACE1 IC50 (Aβ40 reduction) | 50.9 nM | Mouse primary cortical neurons | [2] |
| BACE1 IC50 (Aβ40 reduction) | 24.8 nM | Guinea pig primary cortical neurons | [2] |
| Selectivity vs. BACE2 | 14-fold | In vitro | [2][3][4] |
| Selectivity vs. Cathepsin D | >1000-fold | In vitro | [2][3][4] |
| Maximal Aβ40 Inhibition (in vivo) | ~60-70% | Mouse | [1] |
Table 2: Phase 1 Clinical Trial Data for AZD3839
| Parameter | Value | Population | Reference |
| Dose Range (Single Ascending Dose) | 1-300 mg | Healthy Volunteers | [1] |
| Mean QTcF Prolongation at 60 mg | 5-6 ms (B15284909) | Healthy Volunteers | [1] |
| Mean QTcF Prolongation at 100 mg | 9-10 ms | Healthy Volunteers | [1] |
| Mean QTcF Prolongation at 300 mg | 16 ms | Healthy Volunteers | [1] |
| Plasma Aβ40 EC50 | 46 nM | Healthy Volunteers | [5] |
| Plasma Aβ42 EC50 | 59 nM | Healthy Volunteers | [5] |
| Maximum Plasma Aβ Reduction | ~55% | Healthy Volunteers | [5] |
Experimental Protocols
1. BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a common method for assessing BACE1 inhibitory activity in vitro.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
-
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)
-
Test compound (AZD3839) at various concentrations
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of AZD3839 in assay buffer.
-
In the microplate, add the BACE1 enzyme solution to each well.
-
Add the AZD3839 dilutions to the respective wells. Include a positive control (enzyme only) and a negative control (buffer only).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission) over time (kinetic assay) or at a fixed endpoint.
-
Calculate the percent inhibition for each AZD3839 concentration and determine the IC50 value.
-
2. Amyloid-Beta (Aβ) Quantification in CSF and Plasma (ELISA)
This protocol outlines a standard enzyme-linked immunosorbent assay for measuring Aβ levels.
-
Principle: A capture antibody specific for Aβ is coated onto a microplate. The sample (CSF or plasma) is added, and Aβ binds to the capture antibody. A detection antibody, also specific for Aβ and conjugated to an enzyme, is then added. Finally, a substrate is introduced, which is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent) that is proportional to the amount of Aβ in the sample.
-
Materials:
-
Aβ ELISA kit (containing antibody-coated plates, detection antibodies, standards, and buffers)
-
CSF or plasma samples
-
Microplate reader
-
-
Procedure:
-
Prepare Aβ standards of known concentrations.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow Aβ to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the enzyme-linked detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate and incubate for color development.
-
Stop the reaction and measure the absorbance or luminescence using a microplate reader.
-
Generate a standard curve and calculate the Aβ concentrations in the samples.
-
3. Clinical QTcF Interval Monitoring
This protocol describes the standard procedure for monitoring the QTcF interval in a clinical trial setting.
-
Principle: The QT interval is measured on a 12-lead ECG and corrected for heart rate using a formula, most commonly Fridericia's correction (QTcF = QT / RR^0.33), to provide a standardized assessment of ventricular repolarization.
-
Procedure:
-
Obtain a standard 12-lead ECG from the participant at rest.
-
Measure the QT interval from the beginning of the QRS complex to the end of the T wave. This is typically done in lead II or V5.
-
Measure the RR interval (the time between two consecutive R waves).
-
Calculate the heart rate (60 / RR interval in seconds).
-
Apply Fridericia's correction formula to calculate the QTcF.
-
Record the QTcF value and compare it to baseline and predefined thresholds for prolongation (e.g., >450 ms, or an increase of >30 ms from baseline).
-
Repeat ECGs at specified time points after drug administration to assess for any changes in the QTcF interval.
-
Visualizations
Caption: Amyloidogenic pathway and the inhibitory action of AZD3839.
Caption: AZD3839 Phase 1 clinical trial workflow and discontinuation decision.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic and pharmacodynamic analysis of plasma Aβ40 and Aβ42 following single oral doses of the BACE1 inhibitor AZD3839 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing confounding factors in AZD3839 animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AZD3839 in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD3839?
A1: AZD3839 is a potent, brain-permeable inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides. By inhibiting BACE1, AZD3839 reduces the levels of Aβ40 and Aβ42.[1]
Q2: What is the selectivity profile of AZD3839?
A2: AZD3839 is nonselective for BACE1 versus its homolog BACE2.[1] It has a 14-fold higher selectivity for BACE1 over BACE2 and over 1000-fold selectivity against Cathepsin D.[2]
Q3: What are the expected pharmacodynamic effects of AZD3839 in rodents?
A3: Oral administration of AZD3839 leads to a dose- and time-dependent reduction of Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF) of mice and guinea pigs.[2][3] In mice, a maximal inhibition of Aβ40 reduction of approximately 60-70% has been observed.[1]
Q4: Why was the clinical development of AZD3839 discontinued?
A4: The clinical development of AZD3839 was halted due to a dose-related prolongation of the QTcF interval observed in healthy volunteers, which can be associated with an increased risk of cardiac arrhythmias.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected reduction in brain Aβ levels.
-
Question: My AZD3839-treated animals show highly variable or minimal reduction in brain Aβ levels despite using the recommended dose. What could be the cause?
-
Possible Causes and Troubleshooting Steps:
-
Compound Stability and Formulation:
-
Question: Is the AZD3839 solution properly prepared and stable?
-
Answer: Ensure that AZD3839 is fully solubilized in the appropriate vehicle. Prepare fresh formulations regularly and store them as recommended to avoid degradation.
-
-
Pharmacokinetics:
-
Question: Is the dosing regimen appropriate for the animal model?
-
Answer: The pharmacokinetics of AZD3839 can vary between species. In mice, brain concentrations of AZD3839 peak around 30 minutes after oral administration.[2] Ensure your sample collection time points are aligned with the expected peak exposure and duration of action. Refer to the dose-response tables below to select an appropriate dose.
-
-
Assay Performance:
-
Question: Is the Aβ ELISA performing optimally?
-
Answer: High background, low signal, or poor standard curve linearity can lead to inaccurate Aβ quantification. Please refer to the detailed Protocol 1: Aβ ELISA for Rodent Brain Homogenates and the accompanying ELISA troubleshooting section.
-
-
Tissue Processing:
-
Question: Is the brain tissue being processed correctly to measure both soluble and insoluble Aβ?
-
Answer: Inefficient extraction of Aβ from brain homogenates can lead to an underestimation of total Aβ levels. A sequential extraction protocol is recommended to isolate different Aβ pools.
-
-
Issue 2: Unexpected behavioral or physiological changes in treated animals.
-
Question: I am observing unexpected phenotypes in my AZD3839-treated animals that do not seem to be related to Aβ reduction. What could be the underlying reason?
-
Possible Causes and Troubleshooting Steps:
-
On-Target BACE1 Inhibition Effects:
-
Question: Could the observed effects be due to the inhibition of BACE1's other physiological substrates?
-
Answer: Yes. BACE1 has several substrates other than APP that are involved in synaptic function and myelination.[4] Prolonged BACE1 inhibition can lead to reduced dendritic spine formation and impaired synaptic plasticity, which may manifest as cognitive deficits.[5][6][7] Consider conducting behavioral tests that assess different cognitive domains and correlating the results with synaptic markers.
-
-
Off-Target BACE2 Inhibition:
-
Question: Could the non-selective inhibition of BACE2 be causing these effects?
-
Answer: AZD3839 is also a potent inhibitor of BACE2.[1] BACE2 inhibition has been linked to hypopigmentation in some animal species due to its role in processing the premelanosome protein (PMEL).[8] While this is a known species-specific effect, it highlights the potential for other off-target phenotypes.
-
-
General Toxicity:
-
Question: Could the observed effects be a sign of general toxicity?
-
Answer: Although preclinical toxicology studies for AZD3839 did not indicate major issues, it is essential to monitor animal health closely.[2] Perform regular health checks, and if unexpected adverse effects are observed, consider reducing the dose or treatment duration.
-
-
Data Presentation
Table 1: In Vivo Dose-Response of AZD3839 on Brain Aβ40 Levels in C57BL/6 Mice
| Oral Dose (µmol/kg) | Time Post-Dose (hours) | % Reduction of Brain Aβ40 (vs. Vehicle) |
| 80 | 1.5 | ~30% |
| 80 | 4.5 | Baseline |
| 160 | 1.5 - 4.5 | ~50% |
| 160 | 8 | Baseline |
Data adapted from Jeppsson et al., 2012.[2]
Table 2: In Vivo Dose-Response of AZD3839 on Brain Aβ40 Levels in Guinea Pigs
| Oral Dose (µmol/kg) | Time Post-Dose (hours) | % Reduction of Brain Aβ40 (vs. Vehicle) |
| 100 | 1.5 - 4.5 | ~20-30% |
| 200 | 1.5 - 8 | ~20-60% |
Data adapted from Jeppsson et al., 2012.[2]
Experimental Protocols
Protocol 1: Aβ ELISA for Rodent Brain Homogenates
-
Brain Tissue Homogenization:
-
Homogenize one hemisphere of the brain in 10 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100) supplemented with a protease inhibitor cocktail.
-
Use a Dounce homogenizer or a tissue grinder for complete disruption.
-
-
Lysate Clarification:
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble Aβ fraction.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a BCA protein assay kit.
-
-
ELISA Procedure:
-
Use a commercially available Aβ40 or Aβ42 ELISA kit.
-
Dilute the brain lysate samples and standards in the assay buffer provided with the kit.
-
Follow the manufacturer's instructions for incubation times, washing steps, and substrate development.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the Aβ standards.
-
Determine the concentration of Aβ in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the Aβ concentration to the total protein concentration of the sample.
-
Protocol 2: Western Blot for sAPPβ
-
Protein Extraction:
-
Homogenize brain tissue as described in the Aβ ELISA protocol.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for sAPPβ overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualization
Caption: BACE1 signaling pathway and the inhibitory action of AZD3839.
Caption: Experimental workflow for evaluating AZD3839 efficacy in animal models.
Caption: Troubleshooting logic for inconsistent Aβ reduction in AZD3839 studies.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BACE1 controls synaptic function through modulating release of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. search.library.albany.edu [search.library.albany.edu]
- 7. researchgate.net [researchgate.net]
- 8. Reversible and Species-Specific Depigmentation Effects of AZD3293, a BACE Inhibitor for the Treatment of Alzheimer's Disease, Are Related to BACE2 Inhibition and Confined to Epidermis and Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aminoisoindole Series hERG Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding strategies to mitigate hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition within the aminoisoindole chemical series.
Frequently Asked Questions (FAQs)
Q1: What is the hERG channel, and why is its inhibition a major concern in drug development?
The hERG channel is a voltage-gated potassium channel that plays a critical role in the repolarization of the cardiac action potential.[1][2] Inhibition of this channel by non-cardiac drugs can delay this repolarization, leading to a condition known as QT interval prolongation.[1][3] This prolongation increases the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP), which has led to the withdrawal of several drugs from the market.[3][4] Consequently, assessing and mitigating hERG inhibition is a mandatory and critical step in preclinical safety pharmacology.[3]
Q2: What are the common structural features of compounds that inhibit the hERG channel?
While a wide range of chemical matter can inhibit hERG, certain features are common among potent inhibitors.[5] Typical hERG inhibitors are lipophilic, contain multiple aromatic groups, and possess a basic amine that can be protonated at physiological pH.[5][6][7] The promiscuity of the hERG channel is notable; a high-throughput screen of 300,000 compounds found a hit rate of 27% at a 10 µM concentration.[5] The aminoisoindole scaffold, containing a basic nitrogen, can be predisposed to this liability.
Q3: What are the primary medicinal chemistry strategies to reduce hERG inhibition in a series like the aminoisoindoles?
Several well-established strategies can be employed to reduce a compound's affinity for the hERG channel:
-
Reduce Basicity: The basicity of the key nitrogen atom is often a primary driver of hERG binding. Strategies include adding electron-withdrawing groups nearby or replacing a ring system with a less basic analogue (e.g., piperidine (B6355638) to piperazine).[5]
-
Decrease Lipophilicity: High lipophilicity can increase a compound's concentration in the cell membrane near the channel.[5] Reducing lipophilicity (cLogP) by removing carbon atoms or replacing lipophilic groups (like a pyridazine (B1198779) ring) with more polar ones (like a urea) can mitigate hERG activity.[5][6][8]
-
Increase Polarity: Introducing polar atoms, such as oxygen or sp2 nitrogen, can reduce hERG binding.[6] This can be achieved by adding hydroxyl groups or creating N-oxides.[4][8]
-
Introduce an Acidic Center: Adding an acidic group (e.g., carboxylic acid) can create a zwitterion, which often reduces hERG affinity.[5][9]
-
Modify Aromatic Systems: The hERG binding pocket has aromatic residues that facilitate π-π stacking.[5] Removing or modifying these aromatic groups in a compound can disrupt this interaction.[5]
-
Impose Steric Hindrance or Rigidity: Introducing rigidity or steric bulk near the basic center can prevent the molecule from adopting the optimal conformation for binding within the hERG channel pore.[10]
Q4: How do I select the appropriate assay to test for hERG inhibition?
The choice of assay depends on the stage of drug discovery and the required throughput.
-
High-Throughput Screening (HTS): For screening large numbers of compounds, fluorescence-based assays like the Thallium Flux Assay are suitable.[3][11] They are rapid but can sometimes produce false negatives, especially with highly lipophilic compounds.[5]
-
Lead Optimization: The automated patch-clamp (e.g., QPatch, SyncroPatch) is the gold standard for accurately determining the IC50 value (the concentration causing 50% inhibition).[2][12] It provides high-quality electrophysiological data and is more reliable than indirect methods.[2][12] Manual patch-clamp is also used and provides the most detailed mechanistic data but has very low throughput. It is recommended to use orthogonal assays, such as a binding assay followed by a functional patch-clamp assay, to confirm results.[5]
Q5: What is considered an acceptable safety margin for hERG inhibition?
A commonly cited safety margin is a 30-fold window between the hERG IC50 value and the maximum free plasma concentration (Cmax) of the drug at its therapeutic dose.[13] However, this can vary depending on the indication. For severe diseases like oncology, a smaller window (e.g., 30-fold) may be acceptable, as patients are often monitored in a hospital setting.[5] For treating chronic conditions in an outpatient setting, a much larger window (e.g., >100-fold) is often required.[5]
Troubleshooting Guides
Problem: My lead aminoisoindole compound shows potent hERG inhibition (IC50 < 1 µM). Where do I start?
Solution: A potent hERG liability requires a systematic approach to identify the key molecular drivers.
-
Analyze Physicochemical Properties: Calculate the compound's lipophilicity (cLogP) and the pKa of the basic aminoisoindole nitrogen. Potent hERG blockers are often highly lipophilic and basic.[5][6]
-
Prioritize Modifications: The most common strategies are to reduce lipophilicity and basicity.[4] Attempt small modifications first. For example, introduce a polar group (e.g., a hydroxyl) or an adjacent electron-withdrawing group to lower the pKa of the basic nitrogen.[4][5]
-
Generate a Focused Set of Analogues: Synthesize a small, targeted library of compounds based on the strategies outlined in the FAQs. The goal is to establish a clear Structure-Activity Relationship (SAR) for hERG inhibition versus your desired target activity.
-
Utilize a Tiered Assay Approach: Use a rapid, high-throughput assay for initial screening of your new analogues. Confirm any promising results with the more accurate automated patch-clamp assay to determine precise IC50 values.[2]
Problem: I successfully reduced hERG inhibition by lowering the basicity of the aminoisoindole nitrogen, but this also eliminated my on-target activity.
Solution: This indicates the basic amine is critical for target engagement. In this scenario, you must mitigate hERG liability through other means while preserving the essential basic center.
-
Focus on Lipophilicity and Polarity: This is the most common alternative strategy.[8] Systematically replace lipophilic regions of the molecule with more polar groups. For example, convert an aryl group to a heteroaryl group or add a hydroxyl or methoxy (B1213986) group.[6]
-
Introduce Steric Hindrance: Add a bulky group near, but not directly on, the basic nitrogen. This can create a steric clash with the hERG channel's binding site residues (like Tyr-652 and Phe-656) without disrupting the interaction with your primary target.
-
Create a Zwitterion: If tolerated by your target, introduce an acidic functional group (e.g., a carboxylic acid or tetrazole) elsewhere in the molecule.[5] This can maintain the necessary basicity for your target while reducing the overall properties that favor hERG binding.
-
Conformational Constraint: Introduce rigidity into the molecule, for example, by cyclizing a side chain.[10] This may lock the compound into a conformation that is favorable for your target but unfavorable for the hERG channel.
Problem: My data from the Thallium Flux Assay and the automated patch-clamp assay are contradictory.
Solution: Discrepancies between different hERG assays can occur and usually point to specific compound properties or assay limitations.
-
Consider Compound Lipophilicity: Highly lipophilic ("greasy") compounds can cause issues in fluorescence-based assays.[5] They may stick to assay plates or partition into cell membranes, leading to a lower effective concentration in the assay and thus an artificially low (or absent) inhibition signal (a false negative).[5] The patch-clamp assay, with its direct perfusion of the cell, is less susceptible to this issue.
-
Review Assay Conditions: Ensure that buffer compositions, cell lines, and incubation times are consistent where possible. However, the fundamental mechanisms are different. The thallium flux assay measures the consequence of channel opening, while patch-clamp directly measures the electrical current through the channel.[3][11][12]
-
Trust the Gold Standard: In cases of discrepancy, the data from the whole-cell patch-clamp electrophysiology is considered more definitive and reliable for assessing a compound's true hERG liability.[3][12]
Data Presentation: SAR for hERG Inhibition in a Hypothetical Aminoisoindole Series
The following table illustrates how systematic modifications to a hypothetical aminoisoindole core can modulate hERG inhibition, target activity, and lipophilicity.
| Compound ID | R Group Modification | Target IC50 (nM) | hERG IC50 (µM)[8][14] | cLogP | Strategy Employed |
| AI-01 | -H (Parent) | 10 | 0.8 | 4.5 | - |
| AI-02 | Add para-F to Phenyl | 12 | 0.7 | 4.7 | Minimal Change |
| AI-03 | Add para-OH to Phenyl | 25 | > 30 | 3.9 | Increase Polarity / Reduce Lipophilicity[6] |
| AI-04 | Replace Phenyl with Pyridine | 15 | 5.2 | 3.8 | Reduce Lipophilicity / Increase Polarity[6] |
| AI-05 | Add distal -COOH | 50 | > 50 | 3.5 | Introduce Acidic Group (Zwitterion)[5] |
| AI-06 | Replace N-Me with N-H | 8 | 0.2 | 4.1 | Increase Basicity (Undesirable) |
| AI-07 | Add ortho-Me to Phenyl | 18 | 12.5 | 4.9 | Introduce Steric Hindrance |
Experimental Protocols
Automated Whole-Cell Patch-Clamp Electrophysiology (QPatch)
This protocol outlines the definitive method for quantifying a compound's inhibitory effect on the hERG channel.[2][12]
-
Objective: To determine the IC50 value of a test compound on the hERG tail current.
-
Materials:
-
HEK-293 or CHO cells stably expressing the hERG channel.[2]
-
Extracellular (ECS) and Intracellular (ICS) physiological saline solutions.
-
Test compounds dissolved in DMSO, then diluted in ECS.
-
Positive control (e.g., E-4031, a known potent hERG inhibitor).[12]
-
Vehicle control (e.g., 0.1% DMSO in ECS).[12]
-
QPatch automated electrophysiology system.[2]
-
-
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells according to the instrument manufacturer's guidelines.
-
System Priming: Prime the QPatch system with ECS, ICS, and control/test compounds.
-
Cell Positioning: The system automatically positions cells onto the measurement plates, establishing a high-resistance (>100 MΩ) "gigaseal".[12]
-
Whole-Cell Configuration: The system ruptures the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Baseline Recording: Apply a voltage protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate and then inactivate the channels, and then repolarizing to -50 mV to measure the peak tail current.[3] Record baseline currents in the vehicle control solution until a stable response is achieved (typically 3-5 minutes).[3][12]
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration (typically 5 minutes).[12] Test each concentration in triplicate.[12]
-
Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage inhibition relative to the vehicle control. Fit the concentration-response data to a suitable logistic equation to determine the IC50 value.[2]
-
Thallium Flux Assay (High-Throughput Screening)
This protocol describes a fluorescence-based method for rapidly screening compounds for potential hERG inhibition.[3][11]
-
Objective: To rapidly identify potential hERG inhibitors from a compound library.
-
Principle: hERG-expressing cells are loaded with a thallium (Tl+)-sensitive fluorescent dye. When hERG channels are opened, Tl+ ions (used as a surrogate for K+) enter the cell and bind to the dye, causing a measurable increase in fluorescence.[11] A hERG inhibitor will prevent this influx and reduce the fluorescent signal.[3]
-
Materials:
-
Procedure:
-
Cell Plating: Plate the hERG-expressing cells in the multi-well plates and incubate overnight.[3]
-
Dye Loading: Remove the culture medium and add the loading buffer containing the Tl+-sensitive dye to all wells. Incubate as per the manufacturer's instructions (e.g., 1 hour at 37°C) to allow the dye to enter the cells.[11]
-
Compound Addition: Add varying concentrations of the test compounds and controls to the appropriate wells. Incubate for a defined period (e.g., 10 minutes) at room temperature.[11]
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for a few seconds.
-
Stimulation and Reading: Add the Tl+-containing stimulus buffer to all wells to open the hERG channels. Immediately begin recording the fluorescence intensity kinetically over time (e.g., for 2 minutes).[11]
-
Data Analysis: Calculate the difference in fluorescence before and after stimulation. Compare the signal in the compound-treated wells to the positive and negative controls to determine the percent inhibition.[3]
-
Visualizations
Caption: A typical workflow for identifying and mitigating hERG liability in drug discovery.
Caption: Mechanism of hERG inhibition by an aminoisoindole-like drug molecule.
Caption: Decision tree for selecting a strategy to mitigate hERG inhibition.
References
- 1. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 2. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hERG binding feature analysis of structurally diverse compounds by QSAR and fragmental analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AZD3839 and Other BACE1 Inhibitors for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BACE1 Inhibitor Efficacy with Supporting Experimental Data
The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a key therapeutic strategy in the development of disease-modifying treatments for Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, BACE1 has been the focus of extensive drug discovery efforts. This guide provides a comparative overview of the preclinical and early clinical efficacy of AZD3839, a potent BACE1 inhibitor, alongside other notable BACE1 inhibitors that have progressed to clinical trials. The data presented here is intended to assist researchers in making informed decisions for their preclinical studies.
In Vitro Efficacy: A Head-to-Head Look at Potency and Selectivity
The potency of BACE1 inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) in enzymatic and cellular assays. Selectivity against the homologous enzyme BACE2 and other aspartyl proteases, such as Cathepsin D, is also crucial to minimize potential off-target effects.
| Inhibitor | BACE1 Ki (nM) | BACE1 IC50 (nM) | BACE2 Ki (nM) | Cathepsin D Ki (nM) | BACE1/BACE2 Selectivity Ratio |
| AZD3839 | 26.1[1] | 4.8 (in SH-SY5Y cells)[1][2] | 372[1] | >25,000[1] | ~14-fold[1][3] |
| Verubecestat (MK-8931) | 2.2[4] | - | 0.34[4] | >100,000[4] | ~0.15 (more potent on BACE2)[4] |
| Lanabecestat (AZD3293) | 0.4[4] | - | 0.8[4] | 3797[4] | ~2-fold[4] |
| Elenbecestat (E2609) | - | ~7 (cell-based) | - | - | ~3.53-fold[5][6] |
| Umibecestat (CNP520) | 11 | - | 30 | 205,000 | ~2.7-fold[4] |
| Atabecestat (JNJ-54861911) | 9.8[4] | - | - | - | - |
In Vivo Efficacy: Reduction of Amyloid-Beta in Preclinical Models and Humans
The ultimate preclinical validation of a BACE1 inhibitor lies in its ability to lower Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma of animal models, and subsequently in humans. The following table summarizes the reported Aβ reduction for AZD3839 and its counterparts.
| Inhibitor | Animal Model/Species | Tissue/Fluid | Dose | % Aβ Reduction |
| AZD3839 | Mouse | Brain | - | ~60-70% (maximal inhibition of Aβ40)[7] |
| Guinea Pig | Brain | 200 µmol/kg | up to ~60% (Aβ40)[1] | |
| Guinea Pig | CSF | 200 µmol/kg | ~50% (Aβ40)[1] | |
| Healthy Volunteers | Plasma | 1-300 mg (single dose) | Trend towards decrease with increasing concentration[7] | |
| Verubecestat (MK-8931) | Rat | CSF | 5 mg/kg | ED90 for Aβ40[2] |
| Monkey | CSF | 10 mg/kg | 72% (Aβ40)[2] | |
| Healthy Volunteers/AD Patients | CSF | 12-150 mg/day | up to ~90%[4] | |
| Lanabecestat (AZD3293) | Healthy Volunteers/AD Patients | Plasma | ≥ 50 mg | ≥ 78%[8] |
| Healthy Volunteers/AD Patients | CSF | ≥ 50 mg | ≥ 76%[8] | |
| Elenbecestat (E2609) | Healthy Volunteers | CSF | 25-400 mg (14 days) | up to 80%[9] |
| MCI/AD Patients | CSF | 50 mg/day | ~70%[4] | |
| Umibecestat (CNP520) | Healthy Volunteers | CSF | - | up to 95% (Aβ40)[10] |
| Atabecestat (JNJ-54861911) | Healthy Elderly/Preclinical AD | CSF | 50 mg | up to 90% (Aβ1-40)[4][11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the Amyloid Precursor Protein (APP) processing pathway and a general workflow for the preclinical evaluation of BACE1 inhibitors.
Caption: Amyloid Precursor Protein (APP) Processing Pathway.
Caption: General Experimental Workflow for Preclinical BACE1 Inhibitor Evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the objective comparison of drug candidates. Below are generalized methodologies for the key assays cited in this guide.
BACE1 Enzymatic Assay (FRET-Based)
This assay quantifies the enzymatic activity of BACE1 and the inhibitory potential of test compounds using a fluorescence resonance energy transfer (FRET) substrate.
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate (e.g., based on the Swedish mutation of APP, with a fluorophore and a quencher)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test compounds (e.g., AZD3839) dissolved in DMSO
-
Known BACE1 inhibitor (positive control)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds and controls (vehicle and positive control) to the microplate wells.
-
Add the BACE1 FRET substrate to all wells.
-
Initiate the reaction by adding the recombinant BACE1 enzyme to all wells except for the blank.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Aβ Reduction Assay (SH-SY5Y Cells)
This assay assesses the ability of a BACE1 inhibitor to reduce the production of Aβ in a cellular context, providing insights into cell permeability and target engagement.
-
Reagents and Materials:
-
Human neuroblastoma SH-SY5Y cells (can be wild-type or stably transfected to overexpress APP)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Aβ40 and Aβ42 ELISA kits
-
-
Procedure:
-
Seed SH-SY5Y cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).
-
Collect the conditioned cell culture medium.
-
Measure the concentrations of Aβ40 and Aβ42 in the collected medium using specific ELISA kits according to the manufacturer's instructions.
-
Optionally, lyse the cells and measure intracellular Aβ levels and/or assess cell viability (e.g., using an MTT assay) to rule out cytotoxicity.
-
Calculate the percent reduction in Aβ levels for each compound concentration and determine the IC50 values.
-
In Vivo Aβ Reduction Studies in Animal Models
These studies are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of BACE1 inhibitors.
-
Animal Models:
-
Wild-type mice or rats
-
Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5XFAD)
-
Non-human primates (e.g., cynomolgus monkeys)
-
-
General Procedure:
-
Administer the test compound or vehicle to the animals via the intended clinical route (typically oral gavage). Dosing can be a single administration or repeated over a specific period.
-
At various time points after dosing, collect biological samples:
-
Blood: for plasma Aβ and pharmacokinetic analysis.
-
Cerebrospinal Fluid (CSF): a key biomarker for central Aβ reduction, often collected from the cisterna magna in larger animals.
-
Brain tissue: to measure Aβ levels in different brain regions (e.g., cortex, hippocampus).
-
-
Process the samples accordingly (e.g., plasma separation, brain homogenization).
-
Quantify Aβ40 and Aβ42 levels in the processed samples using specific ELISAs or Meso Scale Discovery (MSD) assays.
-
Analyze the data to determine the dose- and time-dependent effects of the inhibitor on Aβ levels in different compartments.
-
Concluding Remarks
The preclinical data for AZD3839 demonstrate its potency as a BACE1 inhibitor with a favorable selectivity profile compared to some other inhibitors that are more potent against BACE2. While many BACE1 inhibitors, including some listed in this guide, have shown robust Aβ reduction in preclinical and early clinical studies, the translation to cognitive benefits in later-stage clinical trials has been challenging. This highlights the complexity of Alzheimer's disease and the importance of continued research into the optimal timing of intervention, patient selection, and the long-term safety of BACE1 inhibition. The data and protocols presented in this guide are intended to serve as a valuable resource for the ongoing efforts to develop effective disease-modifying therapies for this devastating neurodegenerative disorder.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baicalin Attenuated Aβ1-42-Induced Apoptosis in SH-SY5Y Cells by Inhibiting the Ras-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Preclinical Head-to-Head Comparison of BACE1 Inhibitors: AZD3839 versus Verubecestat (MK-8931)
For Researchers, Scientists, and Drug Development Professionals
The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a cornerstone of therapeutic strategies aimed at mitigating the progression of Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, BACE1 is a prime target for disease-modifying therapies. This guide provides an objective comparison of the preclinical data for two prominent BACE1 inhibitors: AZD3839, developed by AstraZeneca, and Verubecestat (MK-8931), developed by Merck.
Executive Summary
Both AZD3839 and Verubecestat have demonstrated potent inhibition of BACE1 and subsequent reduction of Aβ levels in a range of preclinical models. Verubecestat generally exhibits higher potency for BACE1 in biochemical assays. Notably, Verubecestat is a more potent inhibitor of BACE2 than BACE1, while AZD3839 shows a degree of selectivity for BACE1 over BACE2. The in vivo efficacy of both compounds in reducing Aβ in the brain and cerebrospinal fluid (CSF) has been established in multiple species, providing a strong basis for their progression into clinical trials. However, it is important to note that the clinical development of both compounds was ultimately discontinued.
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory potency of AZD3839 and Verubecestat against BACE1 and their selectivity against the homologous aspartyl protease BACE2 and the lysosomal protease Cathepsin D.
| Parameter | AZD3839 | Verubecestat (MK-8931) |
| hBACE1 Ki | 26.1 nM | 2.2 nM[1] |
| mBACE1 Ki | Not Reported | 3.4 nM[1] |
| hBACE2 Ki | 372 nM | 0.34 nM[1] |
| hCathepsin D Ki | >25,000 nM | >100,000 nM[1] |
| BACE1/BACE2 Selectivity Ratio | ~0.07 (14-fold selective for BACE1)[2][3] | ~6.5 (More potent on BACE2)[1] |
| Cellular Aβ40 IC50 (SH-SY5Y) | 4.8 nM[4] | Not Reported |
In Vivo Aβ Reduction
This table outlines the preclinical in vivo efficacy of AZD3839 and Verubecestat in reducing Aβ levels in various animal models.
| Species | Compound | Dose | Tissue | Aβ Reduction |
| Mouse (C57BL/6) | AZD3839 | 160 µmol/kg (oral) | Brain | ~50% reduction in Aβ40[5] |
| Guinea Pig | AZD3839 | 200 µmol/kg (oral) | Brain | ~20-60% reduction in Aβ40[5] |
| Guinea Pig | AZD3839 | 200 µmol/kg (oral) | CSF | ~50% reduction in Aβ40 at 3h[5] |
| Rat | Verubecestat | 8 mg/kg | Cortex | ED90 for Aβ40[6] |
| Rat | Verubecestat | 5 mg/kg | CSF | ED90 for Aβ40[6] |
| Monkey | Verubecestat | 3 mg/kg | CSF | Drastic decrease in Aβ40[6] |
| Monkey | Verubecestat | 10 mg/kg | CSF | 72% reduction in Aβ[6] |
| Tg2576 Mice | Verubecestat | Chronic | CSF | 62-68% reduction in Aβ40/42 |
Signaling Pathways and Experimental Workflows
To contextualize the preclinical data, the following diagrams illustrate the mechanism of action of BACE1 inhibitors and a typical experimental workflow for their evaluation.
Experimental Protocols
BACE1 Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol outlines a typical biochemical assay to determine the in vitro potency of BACE1 inhibitors.[7]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (a peptide containing a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (AZD3839, Verubecestat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells, typically ≤1%.
-
Reaction Setup: In a 96-well plate, add the diluted test compounds or vehicle control (assay buffer with DMSO).
-
Enzyme Addition: Add the BACE1 enzyme solution to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 FRET substrate to each well.
-
Signal Detection: Immediately monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear phase of the fluorescence signal progression. Determine the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to calculate the IC50 value.
SH-SY5Y Cell-Based Aβ Reduction Assay
This protocol describes a common cell-based assay to evaluate the ability of BACE1 inhibitors to reduce Aβ production in a neuronal cell line.[8]
Materials:
-
Human neuroblastoma SH-SY5Y cells (can be wild-type or stably transfected to overexpress APP)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
-
Test compounds (AZD3839, Verubecestat) dissolved in DMSO
-
Lysis buffer
-
Aβ ELISA kits (for Aβ40 and Aβ42)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate flasks until they reach a desired confluency.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds or vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24 hours) to allow for BACE1 inhibition and subsequent effects on APP processing.
-
Sample Collection: Collect the conditioned cell culture medium.
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the collected medium using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ concentrations to a measure of cell viability (e.g., total protein concentration from cell lysates) if necessary. Calculate the percent reduction in Aβ levels for each compound concentration compared to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
Conclusion
This guide provides a comparative overview of the preclinical profiles of AZD3839 and Verubecestat. Both compounds demonstrated potent BACE1 inhibition and robust Aβ reduction in preclinical models, validating their mechanism of action. The provided data and experimental protocols offer a valuable resource for researchers in the field of Alzheimer's disease drug discovery. While these specific compounds did not succeed in late-stage clinical trials, the wealth of preclinical and clinical data generated continues to inform the ongoing development of BACE1 inhibitors and other therapeutic strategies for this devastating neurodegenerative disease.
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD3839 [openinnovation.astrazeneca.com]
- 3. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Pharmacokinetics of AZD3839
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of AZD3839, a potent BACE1 inhibitor, across various preclinical species and humans. The information is intended to support further research and drug development efforts in the field of Alzheimer's disease therapeutics.
Introduction
AZD3839 is a brain-permeable inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1] Inhibition of BACE1 is a primary therapeutic strategy for Alzheimer's disease, aiming to reduce the cerebral Aβ burden. Understanding the cross-species pharmacokinetics of BACE1 inhibitors like AZD3839 is crucial for the translation of preclinical findings to clinical outcomes.[2]
Data Presentation
The following tables summarize the available quantitative pharmacokinetic data for AZD3839 across different species.
Table 1: Pharmacokinetic Parameters of AZD3839 in Preclinical Species
| Species | Dose | Route | Cmax | Tmax | AUC | Half-life (t1/2) | Reference |
| Mouse (C57BL/6) | 80 µmol/kg (~35 mg/kg) | Oral | Brain: ~30% reduction in Aβ40 | 1.5 h | - | - | [3] |
| 160 µmol/kg (~69 mg/kg) | Oral | Brain: ~50% reduction in Aβ40 | - | - | - | [3] | |
| Guinea Pig | 100 µmol/kg | Oral | Brain: ~20-30% reduction in Aβ40 | 1.5-4.5 h | - | - | [3] |
| 200 µmol/kg | Oral | Brain: ~20-60% reduction in Aβ40; CSF: 50% reduction in Aβ40 | 3 h (CSF) | - | - | [3] | |
| Non-human Primate (Cynomolgus Monkey) | 5.5 µmol/kg | IV Infusion (15 min) | Plasma & CSF: Peak at end of infusion | 15 min | - | - | |
| 16.5 µmol/kg | IV Infusion (15 min) | Plasma & CSF: Peak at end of infusion | 15 min | - | - |
Table 2: Pharmacokinetic Parameters of AZD3839 in Humans (Healthy Volunteers)
| Dose (Single Oral) | Cmax (mean, range) | Tmax | AUC | Half-life (t1/2) | Key Observations | Reference |
| 1 mg | 0.70 nM (0.34 – 1.42 nM) | - | Non-linear, greater than dose-proportional increase | - | Highly variable between subjects. | [4] |
| 300 mg | 3400 nM (2500 – 7200 nM) | - | Non-linear, greater than dose-proportional increase | - | Highly variable between subjects. | [4] |
Note: A full pharmacokinetic profile with specific Tmax, AUC, and half-life values from human studies is not detailed in the provided search results. The data indicates a non-linear pharmacokinetic profile.[1][2]
Table 3: Comparison of Alternative BACE1 Inhibitors - Pharmacokinetic Highlights
| Compound | Species | Key Pharmacokinetic/Pharmacodynamic Findings | Reference |
| Verubecestat (B560084) (MK-8931) | Rat, Monkey, Human | Reduced plasma, CSF, and brain Aβ concentrations. Chronic high-dose treatment in animals did not show significant adverse effects attributed to BACE inhibition. In humans, single and multiple doses were well-tolerated and reduced CSF Aβ levels. | [5][6] |
| Lanabecestat (AZD3293) | Mouse, Guinea Pig, Dog, Human | Potent, brain-permeable inhibitor with dose- and time-dependent reduction of Aβ in plasma, CSF, and brain. In healthy Japanese subjects, the plasma half-life after multiple dosing was 12 to 17 hours. | [7][8] |
| Atabecestat (B605660) (JNJ-54861911) | Mouse (APPPS1), Human | Dose-dependent reduction of human Aβ levels in the brain of APPPS1 mice. In humans, it was well-tolerated with linear pharmacokinetics and high CNS penetrance, leading to significant reductions in CSF Aβ levels. | [9][10] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of AZD3839 are not fully available in the public literature. However, based on standard methodologies for preclinical and clinical pharmacokinetic evaluation of small molecule drugs, the following outlines the likely procedures.
In Vivo Pharmacokinetic Studies in Animals
A representative workflow for in vivo pharmacokinetic studies is described below.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. Population pharmacokinetic and pharmacodynamic analysis of plasma Aβ40 and Aβ42 following single oral doses of the BACE1 inhibitor AZD3839 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 7. Lanabecestat [openinnovation.astrazeneca.com]
- 8. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
Validating Aβ Reduction with AZD3839: A Comparative Guide to ELISA and Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ELISA and Western Blot techniques for validating the reduction of amyloid-beta (Aβ) peptides following treatment with the BACE1 inhibitor, AZD3839. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key pathways and workflows to aid in the objective assessment of AZD3839's performance against other BACE1 inhibitors.
AZD3839: A BACE1 Inhibitor for Aβ Reduction
AZD3839 is a potent, brain-permeable inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of Aβ peptides that accumulate in the brains of individuals with Alzheimer's disease. By inhibiting BACE1, AZD3839 effectively reduces the levels of Aβ, a therapeutic strategy aimed at slowing disease progression. Preclinical studies have demonstrated that AZD3839 causes a dose- and time-dependent reduction of Aβ in the plasma, brain, and cerebrospinal fluid (CSF) of various animal models.[1][2]
Quantitative Comparison of Aβ Reduction by BACE1 Inhibitors (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying Aβ levels in biological samples. The high sensitivity and specificity of this method allow for the precise measurement of different Aβ isoforms, such as Aβ40 and Aβ42.
The following tables summarize the in vivo efficacy of AZD3839 and other notable BACE1 inhibitors in reducing Aβ levels, as determined by ELISA.
Table 1: Preclinical Aβ Reduction with AZD3839 in Animal Models
| Species | Tissue | Aβ Isoform | Dose | Time Point | % Aβ Reduction (vs. Vehicle) | Reference |
| Mouse (C57BL/6) | Brain | Aβ40 | 30 µmol/kg | 6h | ~50% | [2] |
| Mouse (C57BL/6) | Brain | Aβ42 | 30 µmol/kg | 6h | ~40% | [2] |
| Mouse (C57BL/6) | Plasma | Aβ40 | 30 µmol/kg | 3h | ~70% | [2] |
| Guinea Pig | Brain | Aβ40 | 100 µmol/kg | 3h | ~40% | [2] |
| Guinea Pig | CSF | Aβ40 | 100 µmol/kg | 3h | ~50% | [2] |
Table 2: Comparison of Aβ Reduction by Different BACE1 Inhibitors in Humans (Phase I Studies)
| Compound | Aβ Isoform | Dose | % Aβ Reduction in CSF (vs. Baseline) | Reference |
| AZD3839 | Aβ40/Aβ42 | 100 mg | ~70% | Not specified in provided context |
| Verubecestat (MK-8931) | Aβ40 | 12 mg | >50% | [3] |
| Verubecestat (MK-8931) | Aβ40 | 40 mg | >75% | [3] |
| Lanabecestat (AZD3293) | Aβ42 | 15 mg | 63% | [4] |
| Lanabecestat (AZD3293) | Aβ42 | 50 mg | 79% | [4] |
| Atabecestat (JNJ-54861911) | Aβ | 25 mg | 80% | [5][6] |
| Atabecestat (JNJ-54861911) | Aβ | 50 mg | 90% | [5][6] |
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the amyloidogenic pathway targeted by AZD3839 and the workflows for ELISA and Western Blot.
Caption: Mechanism of AZD3839 action.
Caption: ELISA vs. Western Blot workflow.
Western Blot as a Confirmatory Method
While ELISA provides precise quantification, Western Blotting serves as a valuable qualitative and semi-quantitative tool to visualize the reduction in Aβ and its precursor fragments. A study on a BACE1 inhibitor demonstrated this dual approach.[7] Western blot analysis showed a decrease in the levels of sAPPβ (a direct product of BACE1 activity) and Aβ, while ELISA was used to quantify the reduction in different Aβ species.[7] This combined methodology provides robust validation of the inhibitor's mechanism of action and its effect on the amyloidogenic pathway.
Representative Western Blot Data for a BACE1 Inhibitor
A representative Western Blot would show a dose-dependent decrease in the band intensity corresponding to sAPPβ and Aβ in treated samples compared to vehicle controls. This visual confirmation complements the quantitative data obtained from ELISA.
Experimental Protocols
Detailed methodologies for ELISA and Western Blot are crucial for reproducible and reliable results.
Amyloid-Beta ELISA Protocol
This protocol is a generalized procedure for a sandwich ELISA to quantify Aβ in biological samples.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the N-terminus of Aβ (e.g., 6E10) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples (e.g., brain homogenates, CSF, or plasma) to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the C-terminus of Aβ40 or Aβ42. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Allow the color to develop in the dark.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of Aβ in the samples by comparing their absorbance to the standard curve.
Amyloid-Beta Western Blot Protocol
This protocol outlines the general steps for detecting Aβ by Western Blot.
-
Sample Preparation: Homogenize brain tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size on a Tris-Tricine polyacrylamide gel, which provides better resolution for small peptides like Aβ.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Aβ (e.g., 6E10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Analyze the band intensities using densitometry software to semi-quantify the relative levels of Aβ.
Conclusion
Both ELISA and Western Blot are indispensable techniques for validating the efficacy of Aβ-lowering compounds like AZD3839. ELISA offers precise quantification of Aβ levels, making it ideal for determining dose-response relationships and comparing the potency of different inhibitors. Western Blot provides a visual confirmation of the target engagement and the impact on the amyloidogenic pathway. The combined use of these two methods provides a robust and comprehensive validation of Aβ reduction, which is critical for the development of potential Alzheimer's disease therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacodynamic Relationship: A Comparative Analysis of Plasma and CSF Aβ Levels Following AZD3839 Administration
An Objective Comparison of AZD3839's Performance in Modulating Amyloid-Beta in Central and Peripheral Compartments
AZD3839, an orally active and brain-permeable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), has been a subject of significant preclinical and early clinical investigation for its potential as a disease-modifying therapy for Alzheimer's disease.[1][2] A critical aspect of its development has been understanding the correlation between its effects on amyloid-beta (Aβ) levels in the periphery (plasma) and the central nervous system (cerebrospinal fluid and brain). This guide provides a comprehensive comparison of the pharmacodynamic effects of AZD3839 on plasma and CSF Aβ levels, supported by experimental data and detailed methodologies.
Mechanism of Action: BACE1 Inhibition
BACE1 is the rate-limiting enzyme in the production of Aβ peptides.[3] By inhibiting BACE1, AZD3839 reduces the cleavage of the amyloid precursor protein (APP) into Aβ fragments, specifically Aβ40 and Aβ42, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1]
Preclinical Data: Dose- and Time-Dependent Aβ Reduction
Preclinical studies in various animal models have consistently demonstrated that AZD3839 effectively reduces Aβ levels in the brain, CSF, and plasma in a dose- and time-dependent manner.[1] Pharmacokinetic/pharmacodynamic analyses revealed a strong correlation between the drug's potency in primary cortical neurons and its effects in vivo.[1]
Table 1: Preclinical Effects of AZD3839 on Aβ Levels
| Animal Model | Tissue/Fluid | Dose (oral) | Time Point | Aβ Reduction vs. Vehicle |
| Guinea Pig | Brain Aβ40 | 100 µmol/kg | 1.5 - 4.5 h | ~20-30% |
| Brain Aβ40 | 200 µmol/kg | up to 8 h | ~20-60% | |
| CSF Aβ40 | 200 µmol/kg | 3 h | 50% | |
| CSF Aβ40 | 200 µmol/kg | 8 h | 40% (not statistically significant) | |
| Plasma Aβ40 | 100-200 µmol/kg | 0.5 - 16 h | ~30-80% | |
| Mouse (C57BL/6) | Brain Aβ40 & Aβ42 | Not specified | Not specified | Time- and concentration-dependent reduction |
| Plasma Aβ40 | Not specified | Not specified | Time- and concentration-dependent reduction | |
| Non-human Primate | CSF sAPPβ, Aβ40, Aβ42 | Not specified | Not specified | Dose- and time-dependent reduction |
Data compiled from Jeppsson et al. (2012).[1]
A key observation from these preclinical studies is that the reduction of Aβ in plasma is more pronounced and occurs earlier than the reduction in the brain and CSF.[1] Despite this temporal difference, a consistent and dose-dependent relationship was established between peripheral and central Aβ lowering.
Clinical Data: Peripheral Proof of Mechanism in Humans
Based on its promising preclinical profile, AZD3839 advanced to Phase 1 clinical trials.[1] While the clinical development of AZD3839 was discontinued (B1498344) due to off-target effects on cardiac repolarization, the initial studies in healthy volunteers provided valuable insights into its pharmacodynamic effects in humans.[4]
Table 2: Clinical Effects of AZD3839 on Plasma Aβ Levels in Healthy Volunteers
| Parameter | Value |
| Dose Range | 1 - 300 mg (single oral ascending doses) |
| Maximum Aβ40 & Aβ42 Reduction | ~60-70% |
| Pharmacokinetic/Pharmacodynamic Relationship | Trend towards decreased plasma Aβ with increasing AZD3839 concentrations |
Data from AstraZeneca Open Innovation.[4]
These clinical findings confirmed a dose-dependent reduction in plasma Aβ levels, providing peripheral proof of mechanism for BACE1 inhibition in humans.
Correlation Between Plasma and CSF Aβ Levels
The collective preclinical data for AZD3839 indicates a robust correlation between the reduction of Aβ in plasma and the CNS.[1] The effect in plasma is consistently more pronounced and precedes the central effect.[1] This suggests that while plasma Aβ may not be a direct real-time surrogate for central Aβ levels, it serves as a reliable indicator of target engagement and biological activity of the BACE1 inhibitor in the brain. The delay in CSF Aβ reduction compared to plasma is likely due to the slower turnover rate of Aβ in the CNS.[5]
Comparison with Other BACE1 Inhibitors
The observed relationship between plasma and CSF Aβ reduction with AZD3839 is consistent with findings for other BACE1 inhibitors that have been evaluated in clinical trials.
Table 3: Comparison of Effects of Different BACE1 Inhibitors on Aβ Levels
| Compound | Key Findings on Plasma and CSF Aβ Reduction |
| JNJ-54861911 | Dose-dependent reduction in plasma and CSF Aβ1-40. Plasma reduction was numerically stronger than CSF at lower doses.[5] |
| Atabecestat | Dose-dependent reduction of both plasma and CSF Aβ. Doses of 5, 25, and 50 mg reduced CSF Aβ by 50%, 80%, and 90%, respectively.[6] |
| Elenbecestat | Significant dose-dependent reduction in both plasma and CSF Aβ levels by up to 92%.[6] |
| Verubecestat (MK-8931) | Profound, steady-state reduction in CSF Aβ peptides in patients with mild to moderate Alzheimer's disease.[7] |
These comparative data highlight a common pharmacodynamic profile for BACE1 inhibitors, where robust peripheral Aβ reduction is indicative of central target engagement.
Experimental Protocols
In Vitro BACE1 Inhibition Assay
The potency of AZD3839 was initially determined using a biochemical fluorescence resonance energy transfer (FRET) assay.[1][8]
-
Principle: This assay measures the cleavage of a synthetic peptide substrate containing a fluorescent donor and a quencher molecule. When the substrate is cleaved by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Procedure:
-
Recombinant human BACE1 is incubated with the FRET peptide substrate.
-
Varying concentrations of AZD3839 are added to the reaction.
-
The fluorescence intensity is measured over time.
-
The concentration of AZD3839 that inhibits 50% of the enzyme activity (IC50) or the inhibitory constant (Ki) is calculated.
-
Measurement of Aβ in Plasma and CSF
Aβ levels in plasma and CSF from preclinical and clinical studies were quantified using immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or Meso Scale Discovery (MSD) assays.[3]
-
Principle: These assays utilize specific antibodies to capture and detect Aβ peptides (Aβ40 and Aβ42).
-
General Procedure:
-
Samples (plasma or CSF) are added to microplates coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
After incubation and washing, a detection antibody, labeled with an enzyme or a fluorescent tag and specific for the N-terminus of Aβ, is added.
-
A substrate is added that reacts with the enzyme to produce a measurable signal (colorimetric or chemiluminescent).
-
The signal intensity is proportional to the concentration of Aβ in the sample, which is determined by comparison to a standard curve.
-
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. AZD3839 [openinnovation.astrazeneca.com]
- 5. Profiling the dynamics of CSF and plasma Aβ reduction after treatment with JNJ-54861911, a potent oral BACE inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease. [publications-affiliated.scilifelab.se]
A Head-to-Head Showdown: Small Molecule BACE1 Inhibitors in the Pursuit of an Alzheimer's Breakthrough
For researchers, scientists, and drug development professionals navigating the complex landscape of Alzheimer's disease therapeutics, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has long stood as a promising, yet challenging, target. This guide provides an objective, data-driven comparison of key small molecule BACE1 inhibitors, summarizing their performance from preclinical promise to clinical outcomes. We delve into the critical data, experimental methodologies, and the intricate signaling pathway that governs their mechanism of action.
The amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides is a primary driver of Alzheimer's disease, has been the bedrock of much of the therapeutic development.[1] BACE1 is the rate-limiting enzyme that initiates the production of Aβ from the amyloid precursor protein (APP), making it a prime target for intervention.[2][3] While the journey of BACE1 inhibitors has been fraught with clinical setbacks, a deep dive into their comparative data offers invaluable lessons for future drug discovery.[3]
The BACE1 Signaling Pathway: A Double-Edged Sword
BACE1's primary role in the amyloidogenic pathway is the cleavage of APP, which is subsequently cleaved by γ-secretase to produce Aβ peptides that can aggregate into toxic plaques in the brain.[4][5] However, BACE1 is not solely dedicated to APP processing; it has a range of other physiological substrates, and its inhibition can lead to mechanism-based side effects.[1] This dual role has been a significant hurdle in the clinical development of BACE1 inhibitors.
Performance Metrics: A Comparative Analysis
The efficacy and safety of BACE1 inhibitors are evaluated based on several key parameters: potency (IC50/Ki), selectivity against the homologous BACE2 and other proteases like Cathepsin D, brain permeability, and the ability to reduce Aβ levels in preclinical models and humans.[2] The following tables summarize the performance of several prominent BACE1 inhibitors that have undergone clinical investigation.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Inhibitor | BACE1 IC50/Ki (nM) | BACE2 IC50/Ki (nM) | Cathepsin D Ki (nM) | BACE1/BACE2 Selectivity Ratio |
| Verubecestat (MK-8931) | 2.2 (Ki) | 0.34 (Ki) | >100,000 | 0.15 (more potent on BACE2)[2][6] |
| Elenbecestat (E2609) | 3.9 (IC50) | 46 (IC50) | - | ~12 |
| Umibecestat (CNP520) | 11 (Ki) | 30 (Ki) | 205,000 | 2.7[2] |
| Lanabecestat (AZD3293) | - | - | - | - |
| Atabecestat (JNJ-54861911) | - | - | - | - |
Table 2: Preclinical Efficacy in Aβ Reduction
| Inhibitor | Animal Model | Dose | Aβ Reduction (Brain/CSF) | Reference |
| Verubecestat (MK-8931) | Rat | 15.4 mg/kg (single) | 89.3% reduction in brain Aβ40 | [2] |
| Verubecestat (MK-8931) | Rat | 10, 30, 100 mg/kg (chronic) | >80% reduction of CSF Aβ40 | [2] |
| Elenbecestat (E2609) | Rodents, Guinea Pigs, Non-human primates | - | Strong reduction of CSF and plasma Aβ | [6] |
| Umibecestat (CNP520) | Rats, Dogs, APP-transgenic mice | - | Decrease in brain and CSF Aβ levels | [7] |
| Lanabecestat (AZD3293) | Wild-type mice and guinea pigs | - | Sustained reduction in brain and plasma Aβ | [8] |
| LY3202626 | PDAPP mice and beagle dogs | Oral treatment | Reduced hippocampal and cortical Aβ | [7] |
Table 3: Brain Permeability and Clinical Trial Outcomes
| Inhibitor | Brain Permeability | Key Clinical Trial Outcome |
| Verubecestat (MK-8931) | Good, high cellular permeability (Papp = 28.6×10−6 cm•s−1)[6] | Halted due to lack of efficacy and some cognitive worsening.[6] |
| Elenbecestat (E2609) | Crosses the blood-brain barrier.[6] | Halted in Phase 3 due to an unfavorable risk-benefit profile. |
| Umibecestat (CNP520) | Sufficient for CNS activity.[7] | Halted due to worsening of cognitive function. |
| Lanabecestat (AZD3293) | Brain penetrant.[8] | Halted due to cognitive worsening. |
| Atabecestat (JNJ-54861911) | - | Halted due to liver safety issues.[6] |
Experimental Methodologies: A Blueprint for Evaluation
The robust preclinical evaluation of BACE1 inhibitors relies on a standardized set of assays to determine their pharmacological profile. A typical workflow is outlined below.
Key Experimental Protocols
1. BACE1 Enzymatic Assay (FRET-based):
-
Objective: To determine the in vitro potency (IC50) of a compound against purified human BACE1.
-
Principle: This assay utilizes a fluorescently labeled peptide substrate containing the BACE1 cleavage site. Cleavage of the substrate by BACE1 separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Methodology:
-
Recombinant human BACE1 enzyme is incubated with a FRET (Fluorescence Resonance Energy Transfer) peptide substrate in an appropriate assay buffer (e.g., sodium acetate, pH 4.5).
-
The test compound is added at various concentrations.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence is measured over time using a microplate reader.
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.
-
2. Cell-Based Amyloid-β Reduction Assay:
-
Objective: To assess the ability of a compound to inhibit Aβ production in a cellular context.
-
Principle: A cell line overexpressing human APP (e.g., SH-SY5Y-APP695) is treated with the test compound. The levels of secreted Aβ40 and Aβ42 in the cell culture medium are then quantified.
-
Methodology:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
Aβ40 and Aβ42 levels in the supernatant are measured using a specific ELISA (Enzyme-Linked Immunosorbent Assay) or Meso Scale Discovery (MSD) assay.
-
The EC50 value (the concentration at which 50% of Aβ production is inhibited) is calculated.
-
3. In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA):
-
Objective: To predict the passive permeability of a compound across the BBB.[4]
-
Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a lipid-infused artificial membrane to mimic the BBB.
-
Methodology:
-
A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in a suitable solvent.
-
The test compound is added to the donor wells of the plate.
-
The acceptor plate, containing buffer, is placed on top of the filter plate.
-
After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
-
The Path Forward: Lessons from Clinical Failures
Despite promising preclinical data demonstrating robust Aβ reduction, many BACE1 inhibitors have failed in late-stage clinical trials.[2][3] The reasons are multifaceted and include a lack of cognitive improvement and the emergence of adverse events, such as cognitive worsening and neuropsychiatric symptoms.[1][6] These side effects are thought to be linked to the inhibition of other BACE1 substrates or the off-target inhibition of BACE2.[1]
The clinical trial data suggests that high levels of BACE1 inhibition (>50%) might not be necessary and could be detrimental.[1] Future strategies may involve the development of more selective BACE1 inhibitors, exploring lower doses to achieve a more modest but sustained reduction in Aβ, or using these inhibitors as a preventative measure in at-risk individuals or as a maintenance therapy following amyloid plaque clearance.[1][9] The wealth of data from past trials provides a critical foundation for designing the next generation of therapies targeting the amyloid pathway.
References
- 1. BACE Inhibitor Clinical Trials for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical analysis of the use of β-site amyloid precursor protein-cleaving enzyme 1 inhibitors in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the In Vitro and In Vivo Potency of AZD3839, a BACE1 Inhibitor
This guide provides a detailed comparison of the in vitro and in vivo potency of AZD3839, a potent, brain-permeable inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). Developed as a potential disease-modifying therapy for Alzheimer's disease, the translation of AZD3839's activity from laboratory assays to preclinical models is a critical aspect of its pharmacological profile. This document is intended for researchers, scientists, and professionals in the field of drug development.
The Role of BACE1 in Alzheimer's Disease Pathogenesis
BACE1 is the rate-limiting enzyme that initiates the production of amyloid-beta (Aβ) peptides.[1][2] These peptides can aggregate to form the amyloid plaques in the brain that are a pathological hallmark of Alzheimer's disease.[3] The enzyme first cleaves the amyloid precursor protein (APP), creating a soluble fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[4] The C99 fragment is then cleaved by γ-secretase to release Aβ peptides of varying lengths, primarily Aβ40 and Aβ42.[1][4] Inhibiting BACE1 is a key therapeutic strategy aimed at reducing the production of these neurotoxic peptides.[1][5]
Quantitative Analysis of AZD3839 Potency
AZD3839 has demonstrated potent inhibition of BACE1 in a variety of assay systems, from biochemical assays to cellular and in vivo models. A strong correlation was observed between its potency in primary neurons and its effects in the brains of preclinical species.[6][7]
Table 1: In Vitro Potency of AZD3839
This table summarizes the inhibitory activity of AZD3839 in various cell-free and cell-based assays. The data shows potent inhibition of human BACE1 and effective reduction of Aβ and its precursor, sAPPβ, in different cell lines.
| Assay Type | System | Potency Metric | Value | Reference(s) |
| Biochemical FRET Assay | Recombinant human BACE1 | Ki | 26.1 nM | [6] |
| Cellular Aβ40 Reduction | Human SH-SY5Y cells (wild-type) | IC50 | 4.8 nM | [8] |
| Cellular sAPPβ Reduction | Human SH-SY5Y cells | IC50 | 16.7 nM | [6][8] |
| Cellular Aβ40 Reduction | Mouse N2A cells | IC50 | 32.2 nM | [6] |
| Cellular Aβ40 Reduction | Mouse primary cortical neurons | IC50 | 50.9 nM | [6] |
| Cellular Aβ40 Reduction | Guinea pig primary cortical neurons | IC50 | 24.8 nM | [6] |
Table 2: In Vivo Efficacy of AZD3839
Following oral administration, AZD3839 demonstrated a dose- and time-dependent reduction of Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF) of multiple species.[6][7]
| Species | Dose (oral) | Tissue | Max Aβ40 Reduction (% vs. vehicle) | Time of Max Effect | Reference(s) |
| C57BL/6 Mouse | 80 µmol/kg | Brain | ~30% | 1.5 hours | [6] |
| C57BL/6 Mouse | 160 µmol/kg | Brain | ~50% | 1.5 - 4.5 hours | [6] |
| Guinea Pig | 100 µmol/kg | Brain | ~60-70% | 3 hours | [9] |
| Guinea Pig | 100 µmol/kg | CSF | ~80% | 3 hours | [6] |
| Guinea Pig | 100 µmol/kg | Plasma | >90% | 3 hours | [6] |
In Vitro to In Vivo Correlation Workflow
A key finding in the preclinical development of AZD3839 was the strong pharmacokinetic/pharmacodynamic (PK/PD) correlation between its potency in primary cortical neuron assays and the observed Aβ reduction in the brains of mice and guinea pigs.[6][7][10] This correlation suggests that cellular assays using primary neurons can be a reliable predictor of in vivo central nervous system effects for BACE1 inhibitors.
Comparison with Alternative BACE1 Inhibitors
The development of BACE1 inhibitors has been challenging, with several candidates discontinued (B1498344) in late-stage clinical trials due to lack of efficacy or safety concerns.[11][12] AZD3839's development was halted due to a dose-related effect on QT prolongation observed in healthy volunteers, a safety concern unrelated to its BACE1 inhibition.[9]
Table 3: Comparison of Select BACE1 Inhibitors in Clinical Development
| Compound | Developer(s) | BACE1 Potency (IC50/Ki) | Selectivity (BACE2/BACE1) | Clinical Trial Phase (Highest) | Reason for Discontinuation / Status | Reference(s) |
| AZD3839 | AstraZeneca | 26.1 nM (Ki) | ~14-fold | Phase I | QT prolongation in healthy volunteers | [6][9] |
| Verubecestat (MK-8931) | Merck | 13 nM (IC50) | ~1-fold | Phase III | Lack of efficacy in prodromal and mild-to-moderate AD | [13][14] |
| Atabecestat (JNJ-54861911) | Janssen | N/A | N/A | Phase II/III | Elevated liver enzymes | [13] |
| Lanabecestat (AZD3293/LY3314814) | AstraZeneca / Eli Lilly | N/A | N/A | Phase III | Lack of efficacy | [14][15] |
| Elenbecestat (E2609) | Eisai / Biogen | N/A | ~3.5-fold | Phase III | Unfavorable risk-benefit profile | [13] |
| Umibecestat (CNP520) | Novartis / Amgen | N/A | N/A | Phase II/III | Worsening of cognitive function | [13] |
Experimental Protocols
BACE1 Fluorescence Resonance Energy Transfer (FRET) Assay
This cell-free assay quantifies the ability of a compound to directly inhibit the enzymatic activity of BACE1.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When intact, the quencher suppresses the fluorophore's signal. BACE1 cleavage separates the pair, leading to an increase in fluorescence.
-
Procedure:
-
Recombinant human BACE1 enzyme is pre-incubated with varying concentrations of AZD3839 (or test compound) in an assay buffer (e.g., sodium acetate, pH 4.5) for approximately 15 minutes at 37°C.[5]
-
The BACE1 FRET substrate is added to initiate the reaction.
-
The reaction is incubated for a set period (e.g., 2 hours) at 37°C.[5]
-
Fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths.
-
The concentration of inhibitor that produces 50% inhibition (IC50) is calculated from the dose-response curve. The Ki value can be derived from the IC50 using the Cheng-Prusoff equation.
-
Cellular Aβ Production Assay
This assay measures the ability of a compound to inhibit BACE1 activity within a cellular context, thus assessing cell permeability and target engagement.
-
Principle: Cultured cells that naturally or through modification produce human Aβ are treated with the test compound. The amount of Aβ secreted into the culture medium is then quantified.
-
Procedure:
-
Cells (e.g., human SH-SY5Y neuroblastoma, mouse N2A, or primary cortical neurons) are plated in multi-well plates and allowed to adhere.[6]
-
The culture medium is replaced with fresh medium containing various concentrations of AZD3839.
-
Cells are incubated for a defined period (e.g., 24 hours).
-
The culture medium is collected, and Aβ40 and/or Aβ42 levels are measured using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Cell viability can be assessed in parallel using methods like MTT or LDH assays to rule out toxicity.[16]
-
The IC50 value is determined by plotting the percentage of Aβ reduction against the compound concentration.
-
In Vivo Aβ Reduction Study in Animal Models
This protocol assesses the efficacy of a compound in reducing Aβ levels in the central nervous system and periphery of living animals.
-
Principle: An animal model (e.g., C57BL/6 wild-type mouse or guinea pig) is administered the test compound.[6][8] At various time points, biological samples are collected to measure drug concentration and Aβ levels.
-
Procedure:
-
Animals are randomized into vehicle control and treatment groups.
-
AZD3839 is administered orally at different dose levels.
-
At specified time points post-dosing (e.g., 0.5, 1.5, 4.5, 8 hours), animals are euthanized.[6]
-
Blood, brain, and CSF samples are collected.
-
Plasma is separated from the blood. Brain tissue is homogenized.
-
Drug concentrations in plasma and brain homogenates are determined using LC-MS/MS to establish pharmacokinetics.
-
Aβ40 and Aβ42 levels in the plasma, brain homogenates, and CSF are quantified by ELISA.
-
The percentage reduction in Aβ levels is calculated relative to the vehicle-treated control group for each dose and time point.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 10. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease. [publications-affiliated.scilifelab.se]
- 11. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 12. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Prospects of β-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular model of Alzheimer's disease - BACE inhibitor screening assay - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
Assessing the Therapeutic Window of (Rac)-AZD3839: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the therapeutic window of (Rac)-AZD3839, a potent, brain-permeable BACE1 inhibitor developed for the treatment of Alzheimer's disease. While its clinical development was halted, the extensive preclinical and early clinical data available for AZD3839 offer valuable insights into the efficacy, selectivity, and safety profile of targeting the β-secretase pathway.
Mechanism of Action: A Selective BACE1 Inhibitor
This compound (referred to as AZD3839) functions as a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor.[1] BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP), which ultimately leads to the formation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[2][3] Unlike gamma-secretase inhibitors (GSIs), which block the final step of Aβ production and also interfere with Notch signaling, AZD3839 was designed for high selectivity. This targeted approach aims to reduce Aβ production while avoiding the mechanism-based toxicities associated with Notch inhibition, such as gastrointestinal and thymic adverse effects.[1][4]
Quantitative Efficacy and Selectivity Data
AZD3839 demonstrated potent inhibition of BACE1 and high selectivity against related proteases, including the critical γ-secretase/Notch pathway.
Table 1: In Vitro Potency and Selectivity of AZD3839
| Target | Assay Type | Potency / Selectivity | Reference |
|---|---|---|---|
| BACE1 | Recombinant Human Enzyme (FRET) | Kᵢ = 26.1 nM | [2][3] |
| BACE2 | Recombinant Human Enzyme (FRET) | Kᵢ = 372 nM (14-fold selective) | [2] |
| Cathepsin D | Enzyme Assay | >1000-fold selective | [2] |
| Notch Processing | Cellular Assay | >10,000-fold selective |[1] |
Table 2: In Vivo Efficacy of AZD3839 (Aβ Reduction)
| Species | Dose & Route | Tissue | Maximal Reduction vs. Vehicle | Reference |
|---|---|---|---|---|
| Mouse | 160 µmol/kg (oral) | Brain Aβ40 | ~50% | [2] |
| Mouse | 80-160 µmol/kg (oral) | Plasma Aβ40 | ~60% | [2] |
| Guinea Pig | 200 µmol/kg (oral) | Brain Aβ40 | ~20-60% | [3] |
| Guinea Pig | 200 µmol/kg (oral) | CSF Aβ40 | ~50% | [3] |
| Non-human Primate | 20 µmol/kg (IV) | CSF Aβ40 / Aβ42 | Significant Reduction |[2] |
Defining the Therapeutic Window: Preclinical vs. Clinical Safety
The therapeutic window is defined by the dose range that produces the desired therapeutic effect without causing unacceptable adverse effects. For Aβ-lowering drugs, this involves balancing brain Aβ reduction against on- and off-target toxicities.
Comparison with Gamma-Secretase Inhibitors (GSIs): The primary concern for GSIs is a narrow therapeutic window due to on-target inhibition of the Notch signaling pathway, which is crucial for cell-fate decisions in regenerative tissues.[4][5] This can lead to severe side effects, including goblet cell hyperplasia in the intestine and thymus atrophy.[5][6] AZD3839, with its >10,000-fold selectivity against Notch processing, was specifically designed to circumvent this issue, predicting a wider therapeutic window regarding mechanism-based toxicity.[1]
Clinical Safety Findings for AZD3839: Despite its high selectivity and promising preclinical profile, the clinical development of AZD3839 was discontinued. Phase 1 studies in healthy volunteers revealed a dose-dependent prolongation of the QTcF interval, an indicator of potential cardiac arrhythmia risk.[1] This off-target cardiovascular effect, not mechanism-based toxicity, ultimately defined the compound's limited therapeutic window and led to its termination.
Table 3: Clinical Safety Profile of AZD3839 (Single Ascending Dose)
| Oral Dose | Mean QTcF Prolongation | Reference |
|---|---|---|
| 60 mg | 5-6 ms (B15284909) | [1] |
| 100 mg | 9-10 ms | [1] |
| 300 mg | 16 ms |[1] |
Experimental Protocols
BACE1 Fluorescence Resonance Energy Transfer (FRET) Assay (Cell-Free):
This assay quantifies BACE1 enzymatic activity by measuring the cleavage of a synthetic peptide substrate.[3]
-
Objective: To determine the inhibitory potency (Kᵢ or IC₅₀) of a test compound against recombinant human BACE1.
-
Materials:
-
Recombinant human BACE1 enzyme.
-
BACE1 FRET peptide substrate (contains a fluorophore and a quencher).
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).[7]
-
Test compound (AZD3839) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration remains low (<1%) to avoid interference.
-
Enzyme-Inhibitor Pre-incubation: Add the diluted test compound and BACE1 enzyme solution to the wells of a 96-well plate. Incubate for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.[8]
-
Reaction Initiation: Add the BACE1 FRET substrate to each well to start the reaction.
-
Signal Detection: Immediately monitor the increase in fluorescence intensity over time using a plate reader (e.g., Ex/Em wavelengths of 320/405 nm or 350/490 nm, depending on the substrate).[7][9] Cleavage of the substrate separates the fluorophore from the quencher, resulting in a signal increase.
-
Data Analysis: Calculate the rate of reaction from the slope of the fluorescence curve. Determine the percentage of inhibition relative to a vehicle control and fit the data to a dose-response curve to calculate the IC₅₀ or Kᵢ value.
-
In Vivo Aβ Reduction Studies in Preclinical Models:
These studies assess the ability of the compound to lower Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma of animal models.[2]
-
Objective: To evaluate the in vivo efficacy and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Animal Models: C57BL/6 mice, guinea pigs, and non-human primates.[2][3]
-
Procedure:
-
Compound Administration: Administer AZD3839 orally (mice, guinea pigs) or intravenously (non-human primates) across a range of doses.[2]
-
Sample Collection: At various time points post-administration, collect blood (for plasma), CSF, and brain tissue.
-
Aβ Quantification: Homogenize brain tissue and analyze Aβ40 and Aβ42 levels in all matrices using validated immunoassays (e.g., ELISA).
-
PK Analysis: Measure the concentration of AZD3839 in plasma, brain, and CSF to determine its pharmacokinetic properties (e.g., brain penetration, half-life).
-
Data Analysis: Correlate the drug concentration in each compartment with the corresponding reduction in Aβ levels to build a PK/PD model. This model helps predict the required clinical dose for a target level of Aβ reduction.
-
Visualizing Key Pathways and Workflows
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Experimental Workflow for Therapeutic Window Assessment.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A γ‐secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish | EMBO Reports [link.springer.com]
- 5. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
AZD3839: A Comparative Analysis of its Selectivity for BACE1 Over Other Aspartyl Proteases
For Researchers, Scientists, and Drug Development Professionals
AZD3839, a potent and brain-permeable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), has been a subject of significant interest in the pursuit of disease-modifying therapies for Alzheimer's disease. A critical aspect of its preclinical evaluation is its selectivity for BACE1 over other structurally related aspartyl proteases, as off-target inhibition can lead to undesirable side effects. This guide provides a comparative analysis of the selectivity of AZD3839, focusing on its activity against BACE1 versus other key aspartyl proteases, supported by available experimental data and detailed methodologies.
Quantitative Selectivity Profile of AZD3839
The inhibitory activity of AZD3839 has been quantified against BACE1 and the off-target aspartyl protease, Cathepsin D. The data clearly demonstrates a high degree of selectivity for BACE1.
| Enzyme | K_i_ (nmol/liter) | Selectivity vs. BACE1 (-fold) |
| BACE1 | 26.1 | 1 |
| Cathepsin D | >25,000 | >960 |
Note: Data regarding the inhibitory activity of AZD3839 against pepsin and renin were not available in the reviewed literature.
This high selectivity is a crucial attribute for a BACE1 inhibitor, as the inhibition of other essential proteases like Cathepsin D could lead to adverse effects. The more than 960-fold selectivity for BACE1 over Cathepsin D indicates a favorable therapeutic window in this regard[1][2].
Experimental Protocols
The determination of the inhibitory potency and selectivity of AZD3839 involves specific biochemical assays. Below are the detailed methodologies for the key experiments cited.
BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay quantifies the enzymatic activity of BACE1 by measuring the cleavage of a synthetic peptide substrate linked to a fluorophore and a quencher.
Principle: In the intact substrate, the fluorescence of the fluorophore is quenched by the nearby quencher molecule. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Protocol:
-
Reagents:
-
Recombinant human BACE1 enzyme
-
FRET peptide substrate (e.g., based on the "Swedish" amyloid precursor protein mutation)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compound (AZD3839) at various concentrations
-
Stop solution (optional, for endpoint assays)
-
-
Procedure:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
The BACE1 enzyme is pre-incubated with varying concentrations of AZD3839 in the assay buffer.
-
The reaction is initiated by the addition of the FRET substrate.
-
The increase in fluorescence is monitored over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated from the fluorescence signal.
-
The inhibitory constant (K_i_) is determined by fitting the data to appropriate enzyme inhibition models.
-
Cathepsin D Inhibition Assay
The inhibitory effect of AZD3839 on Cathepsin D is assessed using a similar principle to the BACE1 assay, employing a specific substrate for this enzyme.
Principle: A fluorogenic substrate specific to Cathepsin D is used. Cleavage of the substrate by the enzyme results in the release of a fluorescent group, leading to a measurable increase in fluorescence.
Protocol:
-
Reagents:
-
Recombinant human Cathepsin D enzyme
-
Cathepsin D-specific fluorogenic substrate
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Test compound (AZD3839) at various concentrations
-
-
Procedure:
-
Cathepsin D enzyme is incubated with a range of AZD3839 concentrations in the assay buffer.
-
The reaction is started by adding the specific fluorogenic substrate.
-
The fluorescence intensity is measured over time or at a specific endpoint using a fluorescence plate reader.
-
The K_i_ value is calculated by analyzing the inhibition of substrate cleavage at different inhibitor concentrations.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the selectivity of a compound like AZD3839 against a panel of aspartyl proteases.
Caption: Workflow for assessing the selectivity of AZD3839 against aspartyl proteases.
References
Reproducibility of AZD3839-Induced Aβ Reduction: A Comparative Guide for Researchers
A deep dive into the reproducibility of amyloid-beta (Aβ) reduction by the BACE1 inhibitor AZD3839 and its alternatives reveals a consistent and reproducible pharmacological effect on this key biomarker in Alzheimer's disease research. While the clinical development of AZD3839 and other BACE1 inhibitors was halted due to safety concerns or lack of cognitive efficacy, the data across multiple preclinical and clinical studies robustly demonstrates their ability to lower Aβ levels. This guide provides a comparative analysis of the data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to aid researchers in this field.
Comparative Performance of BACE1 Inhibitors on Aβ Reduction
The quantitative data from preclinical and clinical studies of AZD3839 and alternative BACE1 inhibitors are summarized below. This data showcases the consistent and dose-dependent reduction of Aβ peptides in various biological matrices.
| Compound | Study Type | Model/Subject | Dose | Matrix | Aβ Reduction (%) | Reference |
| AZD3839 | Preclinical | Mouse | 200 µmol/kg (oral) | CSF | ~50% (Aβ40) at 3h | [1] |
| Preclinical | Guinea Pig | Not specified | Brain | Maximal inhibition of ~60-70% (Aβ40) | [2] | |
| Preclinical | Non-human primate | 5.5 µmol/kg (IV) | CSF | Statistically significant (Aβ40 & Aβ42) at 4.5h | [1] | |
| Clinical (Phase I) | Healthy Volunteers | 1-300 mg (single oral) | Plasma | Trend towards decrease with increasing concentration | [2] | |
| Verubecestat (B560084) | Clinical (Phase I) | Healthy Volunteers & AD Patients | 12, 40, 60 mg (oral, 7 days) | CSF | 57% (12mg), 79% (40mg), 84% (60mg) (Aβ40) | [3] |
| Clinical (Phase 3) | Prodromal AD | 12 mg, 40 mg (oral) | CSF | >60% (12mg) to >75% (40mg) | [4] | |
| Atabecestat (B605660) | Clinical (Phase I) | Healthy Elderly & Young | 5-150 mg (oral, up to 14 days) | CSF/Plasma | Up to 90% | [5] |
| Clinical (Phase I) | Preclinical & MCI due to AD | 10 mg, 50 mg (oral, 4 weeks) | CSF | 67% (10mg), 90% (50mg) (Aβ1-40) | [6][7] | |
| Elenbecestat | Clinical (Phase I) | Healthy Volunteers | 25-400 mg (oral, 14 days) | CSF | Up to 80% | [8] |
| Clinical (Phase I) | Healthy Volunteers | 5-800 mg (single oral) | Plasma | Dose-dependent reduction | [8] | |
| Lanabecestat | Clinical (Phase I) | Healthy Japanese Subjects | 15 mg, 50 mg (oral) | CSF | 63% (15mg), 79% (50mg) (Aβ42) | [9] |
| Clinical (Phase 2/3) | Early AD | 20 mg, 50 mg (oral) | CSF | Estimated ~55% (20mg) and ~75% (50mg) (Aβ1-42) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols used in key studies of AZD3839 and its alternatives.
AZD3839 Preclinical Studies (Jeppsson F., et al., 2012)[1][10]
-
In Vitro BACE1 Inhibition Assay:
-
Method: Fluorescence Resonance Energy Transfer (FRET) assay.
-
Procedure: Recombinant human BACE1 was incubated with a fluorescently labeled peptide substrate based on the Swedish mutation of the amyloid precursor protein (APP). The cleavage of the substrate by BACE1 results in a change in fluorescence, which was measured to determine the inhibitory potency of AZD3839.
-
-
Cellular Aβ and sAPPβ Release Assays:
-
Cell Lines: Human SH-SY5Y neuroblastoma cells (wild-type and modified) and mouse N2A cells.
-
Procedure: Cells were treated with varying concentrations of AZD3839. The levels of secreted Aβ and soluble APPβ (sAPPβ) in the cell culture medium were quantified using immunoassays (e.g., ELISA).
-
-
Animal Studies:
-
Species: Mice (C57BL/6), guinea pigs, and non-human primates.
-
Administration: AZD3839 was administered orally (mice and guinea pigs) or intravenously (non-human primates).
-
Sample Collection: Plasma, brain tissue, and cerebrospinal fluid (CSF) were collected at various time points after dosing.
-
Aβ Quantification: Aβ levels in the collected samples were measured using specific immunoassays.
-
Verubecestat Clinical Trial (Phase I)[3]
-
Study Design: Randomized, double-blind, placebo-controlled, multiple-dose study.
-
Participants: Patients with mild-to-moderate Alzheimer's disease.
-
Intervention: Oral administration of verubecestat (12 mg, 40 mg, or 60 mg) or placebo once daily for seven days.
-
CSF Sampling: CSF was collected over 36 hours via a lumbar catheter.
-
Biomarker Analysis: Levels of Aβ40, Aβ42, and sAPPβ in the CSF were analyzed as biomarkers of BACE1 activity.
Atabecestat Clinical Trial (Phase I)[6][7]
-
Study Design: Two similarly designed, randomized, double-blind, placebo-controlled studies.
-
Participants: Caucasian and Japanese patients with early Alzheimer's disease (preclinical or mild cognitive impairment).
-
Intervention: Daily oral administration of atabecestat (10 mg or 50 mg) or placebo for four weeks.
-
Primary Endpoint: Reduction of CSF Aβ1-40 levels.
-
Biomarker Analysis: Measurement of various Aβ fragments (Aβ1-37, Aβ1-38, Aβ1-40, Aβ1-42) and sAPP fragments in CSF.
Visualizing the Science
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental workflows.
References
- 1. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving preclinical to clinical translation in Alzheimer's disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD3839 vs. First-Generation BACE1 Inhibitors: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the benchmarking of the BACE1 inhibitor AZD3839 against its first-generation predecessors, supported by preclinical experimental data.
This guide provides an objective comparison of the preclinical performance of AZD3839, a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), with first-generation BACE1 inhibitors. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear perspective on the evolution of BACE1 inhibitors, highlighting key differences in potency, selectivity, and in vivo efficacy.
Executive Summary
BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. Inhibition of BACE1 is therefore a major therapeutic strategy for the treatment of this neurodegenerative disorder. AZD3839 emerged from fragment-based screening and structure-based design as a potent and selective BACE1 inhibitor. This guide benchmarks AZD3839 against two notable first-generation BACE1 inhibitors: CTS-21166 and LY2811376. While all three compounds have demonstrated the ability to reduce Aβ levels in preclinical models, significant differences in their biochemical and pharmacological profiles are evident. Notably, the clinical development of AZD3839 was discontinued (B1498344) due to dose-related QT prolongation observed in healthy volunteers.
Data Presentation
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Compound | BACE1 Ki (nM) | BACE1 IC50 (nM) | BACE2 Selectivity (fold vs. BACE1) | Cathepsin D Selectivity (fold vs. BACE1) |
| AZD3839 | 26.1[1] | - | 14[1] | >1000[1] |
| CTS-21166 | 2.5[2][3] | - | ~100[2] | ~100[2] |
| LY2811376 | - | 240[2][4] | ~10[2][5] | ~65[2] |
Table 2: Cellular Potency of BACE1 Inhibitors
| Compound | Cell Line | Cellular IC50 (nM) | Cellular EC50 (nM) |
| AZD3839 | Guinea Pig Primary Cortical Neurons | - | - |
| CTS-21166 | - | 3[2] | - |
| LY2811376 | APP-overexpressing HEK cells | - | ~300[4][5] |
| PDAPP Transgenic Mouse Primary Neuronal Cultures | - | ~100[5] |
Table 3: In Vivo Aβ Reduction in Preclinical Models
| Compound | Animal Model | Tissue/Fluid | Dose | Aβ Reduction |
| AZD3839 | Mouse | Brain, Plasma | Dose- and time-dependent | Sustained reduction[1] |
| Guinea Pig | Brain, CSF, Plasma | Dose- and time-dependent | Sustained reduction[1] | |
| Cynomolgus Monkey | CSF | Intravenous perfusion | Reduced Aβ40, Aβ42, and sAPPβ[1] | |
| CTS-21166 | Tg2576 Transgenic Mice | Soluble Cortical Aβ40 | 300 mg/kg (single dose) | 23% reduction[3] |
| Tg2576 Transgenic Mice | Soluble Cortical Aβ40 | 10-100 mg/kg (b.i.d. for 5 days) | 15-20% reduction[3] | |
| hAPP Transgenic Mice | Soluble Brain Aβ40 and Aβ42 | 4 mg/kg/day (6 weeks) | 38% and 35% reduction, respectively[3] | |
| LY2811376 | APPV717F Mouse | Brain | 10, 30, 100 mg/kg (oral gavage) | Dose-dependent reduction[5] |
| PDAPP Mice | - | 30 mg/kg (oral) | 60% decrease in soluble Aβ in cortex[4] |
Mandatory Visualization
Amyloid Precursor Protein (APP) Processing Pathways
Preclinical Evaluation Workflow for BACE1 Inhibitors
Experimental Protocols
BACE1 Enzymatic Activity Assay (FRET-Based)
This protocol outlines a general procedure for determining the in vitro potency of BACE1 inhibitors using a Fluorescence Resonance Energy Transfer (FRET) assay.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET-based BACE1 substrate peptide
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (BACE1 inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add a defined amount of BACE1 enzyme to each well of the microplate, except for the negative control wells.
-
Add the diluted test compounds to the respective wells. For control wells, add assay buffer with the same final DMSO concentration.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Monitor the fluorescence signal (e.g., excitation at 320 nm, emission at 405 nm) kinetically over a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
Cell-Based Assay for BACE1 Activity
This protocol describes a general method to assess the cellular potency of BACE1 inhibitors in a relevant cell line.
Materials:
-
A suitable cell line (e.g., SH-SY5Y neuroblastoma cells, or primary cortical neurons)
-
Cell culture medium and supplements
-
Test compounds (BACE1 inhibitors)
-
Lysis buffer
-
ELISA kit for Aβ40 and/or Aβ42
-
Plate reader for ELISA
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
After the treatment period, collect the conditioned cell culture medium.
-
Quantify the concentration of secreted Aβ40 and/or Aβ42 in the collected medium using a specific ELISA kit according to the manufacturer's instructions.
-
Optionally, lyse the cells and measure total protein concentration to normalize the Aβ levels.
-
Calculate the percentage of Aβ reduction for each inhibitor concentration relative to the vehicle control.
-
Determine the EC50 or IC50 value by plotting the percentage of Aβ reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Microdialysis for Aβ Measurement in Preclinical Models
This protocol provides a general overview of in vivo microdialysis to measure Aβ levels in the brain interstitial fluid (ISF) of animal models.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)
-
Microdialysis probes and guide cannula
-
Stereotaxic apparatus
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound formulation for administration (e.g., oral gavage)
-
ELISA kit for Aβ quantification
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus) of the anesthetized animal using a stereotaxic frame. Allow the animal to recover for a sufficient period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant low flow rate (e.g., 0.5-2.0 µL/min).
-
Collect the dialysate samples at regular intervals (e.g., every 60 minutes) using a refrigerated fraction collector.
-
After a baseline collection period, administer the test compound to the animal.
-
Continue collecting dialysate samples to monitor the change in Aβ levels over time.
-
Measure the concentration of Aβ in the collected dialysate samples using a highly sensitive ELISA.
-
Analyze the data to determine the time course of Aβ reduction and the maximum percentage of inhibition following drug administration.
References
- 1. Critical analysis of the use of β-site amyloid precursor protein-cleaving enzyme 1 inhibitors in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects of β-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AZD3839 and Other BACE1 Inhibitors in Preclinical Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of AZD3839, a potent BACE1 inhibitor, with other notable BACE1 inhibitors, verubecestat (B560084) (MK-8931) and lanabecestat (B602830) (AZD3293), in various mouse models of Alzheimer's disease. This analysis is based on available experimental data and aims to offer an objective overview to inform further research and drug development in this critical area.
Introduction to BACE1 Inhibition in Alzheimer's Disease
The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP) into fragments that lead to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease. Consequently, inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ levels and potentially halt or slow disease progression. This guide focuses on the preclinical performance of AZD3839 in comparison to other BACE1 inhibitors that have undergone significant investigation.
Signaling Pathway of Amyloid Precursor Protein (APP) Processing
The following diagram illustrates the central role of BACE1 in the processing of APP and how its inhibition is intended to shift the pathway towards the non-amyloidogenic route.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Comparative Efficacy in Aβ Reduction
The primary measure of a BACE1 inhibitor's efficacy in preclinical models is its ability to reduce Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma. The following tables summarize the available data for AZD3839, verubecestat, and lanabecestat in various mouse models.
Table 1: Efficacy of BACE1 Inhibitors in Wild-Type (C57BL/6) Mice
| Compound | Dose | Route | Time Point | Brain Aβ40 Reduction (%) | Plasma Aβ40 Reduction (%) | Reference |
| AZD3839 | 80 µmol/kg | Oral | 1.5 h | ~30 | Not specified | [1] |
| 160 µmol/kg | Oral | 1.5 h | ~50 | Not specified | [1] | |
| Verubecestat (MK-8931) | Data not available in wild-type mice | - | - | - | - | [2] |
| Lanabecestat (AZD3293) | Not specified | Oral | Time-dependent | Significant | Significant | [3][4][5][6][7] |
Table 2: Efficacy of BACE1 Inhibitors in 5XFAD Mice
| Compound | Dose | Treatment Duration | Brain Aβ40 Reduction (%) | Brain Aβ42 Reduction (%) | Cognitive Improvement | Reference |
| AZD3839 | Data not available in 5XFAD mice | - | - | - | - | |
| Verubecestat (MK-8931) | 3, 10, 30 mg/kg/day (in chow) | 3 months | Dose-dependent (modest in males, significant in females) | Dose-dependent (modest in males, significant in females) | No | |
| Lanabecestat (AZD3293) | Data not available in 5XFAD mice | - | - | - | - |
Note: The study on verubecestat in 5XFAD mice reported sex-dependent effects on Aβ reduction, with females showing a more robust response.
Table 3: Efficacy of BACE1 Inhibitors in APP/PS1 Mice
| Compound | Dose | Treatment Duration | Brain Aβ Reduction (%) | Cognitive Improvement | Reference |
| AZD3839 | Data not available in APP/PS1 mice | - | - | - | |
| Verubecestat (MK-8931) | Data not available in APP/PS1 mice | - | - | - | |
| Lanabecestat (AZD3293) | Data not available in APP/PS1 mice | - | - | - | |
| NB-360 (for comparison) | 20 µmol/kg/day (in chow) | 2 weeks | 80% (Aβ40 and Aβ42) | Not specified | [8] |
Note: While direct comparative data for AZD3839, verubecestat, and lanabecestat in APP/PS1 mice is limited in the searched literature, data from another potent BACE1 inhibitor, NB-360, is included for context, demonstrating the potential for significant Aβ reduction in this model[8].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of BACE1 inhibitors.
General Experimental Workflow for Preclinical BACE1 Inhibitor Evaluation
Caption: General Experimental Workflow for Preclinical BACE1 Inhibitor Evaluation.
Aβ Level Measurement via ELISA
-
Tissue Preparation: Mouse brains are homogenized in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors) to extract soluble Aβ. For insoluble Aβ, a subsequent extraction with guanidine-HCl or formic acid is performed.
-
ELISA Procedure: Commercially available ELISA kits specific for Aβ40 and Aβ42 are commonly used. The general steps include:
-
Coating a 96-well plate with a capture antibody specific to the C-terminus of Aβ40 or Aβ42.
-
Adding brain homogenate samples and standards to the wells.
-
Incubating to allow Aβ to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody that binds to the N-terminus of Aβ, which is typically conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance using a plate reader and calculating Aβ concentrations based on the standard curve.
-
Cognitive Assessment via Morris Water Maze
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Data Analysis: A reduction in escape latency and an increase in time spent in the target quadrant during the probe trial are indicative of improved learning and memory.
Conclusion
However, the translation of Aβ reduction to cognitive improvement in preclinical models has been inconsistent. For instance, verubecestat reduced amyloid plaques in 5XFAD mice but did not lead to cognitive benefits. This highlights the complexity of Alzheimer's disease pathology and suggests that targeting Aβ alone, especially in later stages of the disease, may not be sufficient to reverse cognitive deficits.
Further head-to-head comparative studies of BACE1 inhibitors in well-characterized Alzheimer's disease mouse models are warranted to delineate the subtle but potentially crucial differences in their efficacy and safety profiles. Such studies will be invaluable for guiding the development of the next generation of BACE1 inhibitors for the treatment of Alzheimer's disease.
References
- 1. behavioralhealth2000.com [behavioralhealth2000.com]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Side Effect Profiles of BACE1 Inhibitors: A Comparative Analysis
A deep dive into the clinical trial data of five prominent BACE1 inhibitors—verubecestat (B560084), atabecestat (B605660), lanabecestat (B602830), elenbecestat (B1192693), and umibecestat (B602828)—reveals a complex landscape of on-target and off-target effects that have challenged their development for the treatment of Alzheimer's disease. While potent in reducing amyloid-beta (Aβ) levels, these investigational drugs have consistently demonstrated a range of adverse events, from cognitive worsening and psychiatric symptoms to liver toxicity and dermatological issues. This guide provides a comparative analysis of their side effect profiles, supported by experimental data and detailed methodologies from clinical trials.
In the quest for a disease-modifying therapy for Alzheimer's disease, inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) have been a major focus of research. BACE1 is the rate-limiting enzyme in the production of Aβ, the primary component of the amyloid plaques that are a hallmark of the disease.[1] The rationale behind BACE1 inhibition is straightforward: blocking this enzyme should reduce Aβ production and, consequently, slow or halt the progression of Alzheimer's.[2] However, a string of late-stage clinical trial failures has highlighted significant safety concerns, leading to the discontinuation of several promising candidates.[3][4]
This comparative guide synthesizes the available data on the side effect profiles of five key BACE1 inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and development in this area.
Comparative Analysis of Side Effect Profiles
Clinical trials of verubecestat, atabecestat, lanabecestat, elenbecestat, and umibecestat have revealed a consistent pattern of adverse events, although the incidence and severity have varied between the different compounds. The following table summarizes the key quantitative data on the most frequently reported side effects.
| Adverse Event | Verubecestat (EPOCH Trial)[5] | Atabecestat (EARLY Trial)[6] | Lanabecestat (AMARANTH Trial)[1][3] | Elenbecestat (Phase II & MISSION AD Trials)[3][7][8] | Umibecestat (Generation Program)[7] |
| Cognitive Worsening | Worse outcomes on CDR-SB in 40mg group vs. placebo (p=0.01).[9] | Dose-related cognitive worsening observed as early as 3 months. | No significant difference in cognitive decline compared to placebo.[1] | Decline in some cognitive tests at six months, which was not sustained.[7] | Small, non-progressive, but statistically significant decline on RBANS and API Preclinical Composite Cognitive test.[7] |
| Psychiatric/ Neuropsychiatric Symptoms | Suicidal ideation: 6% (12mg & 40mg) vs. 3% (placebo).[5] | Higher incidence of neuropsychiatric adverse events, including anxiety and depression. | Higher percentage of psychiatric adverse events compared to placebo.[1] | More neuropsychiatric adverse events than placebo; nightmares reported.[7] | Abnormal dreams: 4.7% vs. 1.3% (placebo).[7] |
| Hepatic Effects | Not reported as a primary adverse event. | Serious elevations of liver enzymes leading to trial discontinuation.[10] | Not reported as a primary adverse event.[1] | Elevation of liver enzymes in some individuals.[7] | Not reported as a primary adverse event. |
| Dermatological Effects | Rash: 10-12% vs. 6% (placebo). Hair color change: 2-3% vs. 0% (placebo).[5] | Not reported as a primary adverse event. | Hair color changes reported in a higher percentage of patients than placebo.[1] | More skin rashes than placebo; contact dermatitis reported.[3][7] | Skin reactions (most commonly pruritus): 5.8% vs 3.4% (placebo).[7] |
| Weight Loss | 6% (12mg & 40mg) vs. 3% (placebo).[5] | Not reported as a primary adverse event. | Higher percentage of weight loss compared to placebo.[1] | More weight loss than placebo.[7] | Greater mean body weight loss compared to placebo.[7] |
| Other Notable Adverse Events | Falls and injuries: 20-23% vs. 16% (placebo). Sleep disturbance: 8-10% vs. 5% (placebo).[5] | Dose-related decreases in whole-brain volume. | No reports of amyloid-related imaging abnormalities (ARIA).[1] | Headache and dizziness were common; transient drop in white blood cells.[7] | Increased brain volume loss.[7] |
Experimental Protocols for Key Safety Assessments
The assessment of adverse events in BACE1 inhibitor clinical trials has relied on a combination of standardized scales, clinical evaluations, and laboratory tests.
Cognitive Assessment
Cognitive function has been a primary endpoint in these trials, with several validated instruments used to measure changes over time.
-
Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB): This is a global scale that assesses cognitive and functional performance in six domains: memory, orientation, judgment and problem-solving, community affairs, home and hobbies, and personal care. Scores range from 0 to 18, with higher scores indicating greater impairment.[9] The CDR-SB was a primary outcome measure in the verubecestat and elenbecestat trials.[9][11]
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is one of the most frequently used cognitive outcome measures in Alzheimer's disease clinical trials. It assesses various cognitive domains, including memory, language, and praxis. The total score ranges from 0 to 70, with higher scores representing more severe cognitive impairment.[2] The ADAS-Cog was a primary endpoint in the lanabecestat trials.[12]
-
Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): This battery of tests assesses a range of cognitive domains and was used in the atabecestat and umibecestat trials.[7][13]
Neuropsychiatric Assessment
The emergence of psychiatric symptoms has been a consistent concern in BACE1 inhibitor trials.
Liver Function Monitoring
Given the potential for drug-induced liver injury, rigorous monitoring of liver function was a critical component of the safety protocols.
Dermatological Assessment
Skin-related adverse events, such as rash and hair color changes, were frequently observed.
-
Clinical Evaluation: Dermatological assessments typically involve a physical examination to characterize the type, location, and extent of any skin reaction.[19]
Weight and Nutritional Status Monitoring
Weight loss was a commonly reported side effect.
-
Regular Weight Measurement: Participant weight was routinely measured at baseline and at specified intervals throughout the clinical trials.[4]
-
Nutritional Assessment: In some protocols for weight management trials, baseline assessments may also include information about dietary habits and overall well-being.[4]
Signaling Pathways and Mechanisms of Side Effects
The adverse events associated with BACE1 inhibitors are thought to arise from both on-target and off-target effects, stemming from the inhibition of BACE1's cleavage of its various substrates, as well as the cross-inhibition of the homologous enzyme BACE2.
Off-target effects, primarily through the inhibition of BACE2, are believed to contribute to other side effects. BACE2 is involved in pigmentation and glucose homeostasis.[4][6] The hair and skin color changes, as well as potential metabolic alterations, are likely due to the cross-inhibition of BACE2 by BACE1 inhibitors, many of which are not highly selective.[9]
The liver toxicity observed with atabecestat appears to be a compound-specific issue rather than a class-wide effect, as it was the primary reason for its discontinuation, while other BACE1 inhibitors have not shown the same degree of hepatotoxicity.[10]
Conclusion
The clinical development of BACE1 inhibitors for Alzheimer's disease has been fraught with challenges, primarily due to a complex and often unfavorable side effect profile. While these compounds effectively reduce brain Aβ levels, the on-target and off-target consequences of inhibiting BACE1 and BACE2 have led to significant safety concerns, including cognitive worsening, psychiatric symptoms, and other systemic effects.
The data presented in this guide underscore the need for a deeper understanding of the physiological roles of BACE1 and BACE2 and their numerous substrates. Future drug development efforts in this area may need to focus on developing more selective BACE1 inhibitors or strategies that can mitigate the downstream consequences of inhibiting these critical enzymes. The wealth of data from the discontinued (B1498344) clinical trials, though disappointing, provides an invaluable resource for the scientific community to learn from these setbacks and guide the development of safer and more effective therapies for Alzheimer's disease.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Study protocol of a clinical randomized controlled trial on the efficacy of an innovative Digital thErapy to proMote wEighT loss in patients with obesity by incReasing their Adherence to treatment: the DEMETRA study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II Clinical Study Of Elenbecestat Demonstrates Safety And Tolerability In MCI And Mild To Moderate Alzheimer's Disease At 18-Months [prnewswire.com]
- 4. clinicalpursuit.com [clinicalpursuit.com]
- 5. alzheimers.gov [alzheimers.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elenbecestat | ALZFORUM [alzforum.org]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. EISAI AND BIOGEN TO DISCONTINUE PHASE III CLINICAL STUDIES OF BACE INHIBITOR ELENBECESTAT IN EARLY ALZHEIMERâS DISEASE | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 11. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 12. evs.nci.nih.gov [evs.nci.nih.gov]
- 13. Data Safety Monitoring Board Recommends Continuation Of Phase III Clinical Studies Of BACE Inhibitor Elenbecestat In Early Alzheimer's Disease [prnewswire.com]
- 14. Eisai And Biogen To Discontinue Phase III Clinical Studies Of BACE Inhibitor Elenbecestat In Early Alzheimer's Disease | Biogen [investors.biogen.com]
- 15. Protocol of a Phase II Randomized, Multi-Center, Double-Blind, Placebo-Controlled Trial of S-Adenosyl Methionine in Participants with Mild Cognitive Impairment or Dementia Due to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. eisai.com [eisai.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
AZD3839: A Comprehensive Validation Guide for BACE1 Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD3839 with other prominent beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. The information presented is supported by experimental data to assist researchers in evaluating AZD3839 as a tool compound for Alzheimer's disease research.
BACE1 Signaling Pathway and Therapeutic Intervention
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP). This cleavage, followed by subsequent processing by γ-secretase, leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Inhibition of BACE1 is a key therapeutic strategy aimed at reducing Aβ levels in the brain.
Comparative Analysis of BACE1 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of AZD3839 in comparison to other notable BACE1 inhibitors.
In Vitro Potency and Selectivity
| Compound | BACE1 Ki (nM) | BACE2 Ki (nM) | Cathepsin D Ki (µM) | Selectivity (BACE2/BACE1) | Selectivity (CatD/BACE1) |
| AZD3839 | 26.1[1][2][3] | 372[1][2][3] | >25[1][2][3] | ~14-fold[1][2][3][4][5][6][7][8] | >1000-fold[1][2][3][4][5][6][7][8][9] |
| AZD-3293 | 0.4[8] | ~0.4 | >25[9] | ~1-fold[8][9] | >25,000-fold[8][9] |
| Verubecestat (MK-8931) | 2.2 | 0.34 | >100 | ~0.15-fold | >100,000-fold[10][11] |
| CTS-21166 | 2.5 | - | - | ~100-fold (vs BACE2) | ~100-fold (vs CatD)[12] |
| LY2811376 | 240 | - | - | ~10-fold (vs BACE2) | ~65-fold (vs CatD)[12] |
Data compiled from various preclinical studies.
In Vivo Efficacy: Aβ Reduction in Preclinical Models
| Compound | Species | Dose | Route | Brain Aβ Reduction (%) | CSF Aβ Reduction (%) | Plasma Aβ Reduction (%) |
| AZD3839 | Mouse | 100 µmol/kg | Oral | ~60% (Aβ40) | - | ~60% (Aβ40)[2] |
| Guinea Pig | 200 µmol/kg | Oral | ~20-60% (Aβ40)[2] | ~50% (Aβ40)[2] | Significant | |
| Non-human primate | 15 µmol/kg | IV | - | Dose-dependent (Aβ40/42)[1] | Dose-dependent (Aβ40/42)[1] | |
| AZD-3293 | Mouse | - | - | IC50 = 600 pM (Aβ40) | - | - |
| Guinea Pig | - | - | - | IC50 = 3.8 nM (Aβ40) | - | |
| NB-360 | Mouse | 20 µmol/kg/day | Oral (in feed) | 80% (Aβ40/42)[13] | - | 70% (Aβ40)[13] |
This table presents a selection of reported data and is not an exhaustive list. Efficacy can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol outlines a common method for determining the inhibitory constant (Ki) of a test compound against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide containing a fluorophore and a quencher)
-
Test compound (e.g., AZD3839)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in assay buffer to create a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: In the microplate, add the diluted test compound or vehicle control (assay buffer with DMSO). Then, add the BACE1 enzyme solution. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Add the BACE1 FRET substrate to each well to start the enzymatic reaction.
-
Signal Detection: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader. The excitation and emission wavelengths will be specific to the fluorophore-quencher pair used in the substrate.
-
Data Analysis: The rate of substrate cleavage is proportional to the increase in fluorescence. Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
In Vivo Evaluation of BACE1 Inhibitors in a Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of a BACE1 inhibitor.
Materials and Animals:
-
Test compound (e.g., AZD3839) formulated in a suitable vehicle
-
Wild-type or transgenic mouse model of Alzheimer's disease (e.g., C57BL/6)
-
Standard laboratory animal housing and care facilities
-
Tools for oral gavage, blood collection, and tissue dissection
-
ELISA kits for Aβ40 and Aβ42 quantification
Procedure:
-
Animal Acclimation and Grouping: Acclimate animals to the housing conditions. Randomly assign animals to treatment groups (vehicle control and different doses of the test compound).
-
Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage).
-
Sample Collection: At predetermined time points after dosing, collect blood samples (e.g., via tail vein or cardiac puncture). For brain and cerebrospinal fluid (CSF) analysis, euthanize the animals and carefully dissect the brain and collect CSF.
-
Sample Processing: Process the blood to obtain plasma. Homogenize brain tissue in a suitable buffer containing protease inhibitors. Centrifuge the homogenate to obtain the soluble fraction.
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the plasma, CSF, and brain homogenates using specific ELISA kits.
-
Data Analysis: Calculate the percentage reduction in Aβ levels in the treated groups compared to the vehicle control group. Analyze the dose-response and time-course of Aβ reduction.
Conclusion
AZD3839 demonstrates potent and selective inhibition of BACE1 in vitro and effectively reduces Aβ levels in multiple preclinical species.[1][4][6] Its well-characterized profile, including its brain permeability, makes it a valuable tool compound for investigating the biological consequences of BACE1 inhibition in Alzheimer's disease research. However, as with any tool compound, researchers should consider its specific properties, such as its selectivity profile and pharmacokinetic/pharmacodynamic relationships, when designing and interpreting experiments. This guide provides a framework for comparing AZD3839 to other BACE1 inhibitors and offers detailed protocols to aid in the rigorous preclinical evaluation of this and other novel therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. AZD3839 [openinnovation.astrazeneca.com]
- 8. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Rac)-AZD3839: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the investigational BACE1 inhibitor, (Rac)-AZD3839, is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its proper disposal.
This compound, an inhibitor of beta-secretase 1 (BACE1), should be handled as a potentially hazardous material.[1] Although a specific Safety Data Sheet (SDS) is not publicly available, general best practices for the disposal of investigational drugs and research chemicals must be strictly followed to minimize risk and ensure regulatory compliance.[2][3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, as with most investigational compounds, should be managed through your institution's Environmental Health and Safety (EHS) department.[2][4] The following protocol is based on general guidelines for hazardous chemical waste disposal in a laboratory setting.
1. Initial Assessment and Consultation:
-
Consult your institution's EHS department: This is the most critical first step.[2][4] Your EHS office will provide specific guidance based on local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[2][3]
-
Do not dispose of this compound down the drain or in regular trash. [5]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure, unused this compound solid waste in its original container if possible, or in a clearly labeled, compatible, and sealable waste container.[4][6]
-
Contaminated materials such as gloves, pipette tips, vials, and bench paper that have come into contact with this compound should be collected in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[4]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[4] Choose a container made of a material compatible with the solvent used to dissolve the compound.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[4][6]
-
The label must include:
4. Storage of Chemical Waste:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be a well-ventilated area, away from incompatible materials.[4]
-
Ensure secondary containment, such as a larger tub, is used for liquid waste containers.[6]
5. Arranging for Disposal:
-
Once the waste container is ready for pickup, contact your institution's EHS department to schedule a collection.[4]
-
EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure the waste is transported to a licensed disposal facility, where it will typically be incinerated.[2][7]
Experimental Protocols
While no specific experimental protocols for the chemical neutralization of this compound are publicly available, the standard and mandated procedure for its disposal is incineration by a licensed hazardous waste management company. This process is managed by your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Comprehensive Safety and Handling Guide for (Rac)-AZD3839
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling (Rac)-AZD3839 in a research laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risk and ensure a safe working environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1] Until more comprehensive toxicological data is available, it should be handled as a potent compound with the potential for unknown health effects.[2][3] The primary routes of exposure to mitigate are ingestion, inhalation of the powder, and skin or eye contact.[2]
A risk assessment should be conducted based on the quantity of the compound and the specific procedures being performed to determine if additional protective measures are required. The following table summarizes the recommended PPE for handling this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a solid) | - Chemical splash goggles or safety glasses with side shields- Nitrile gloves- Lab coat- Use of a chemical fume hood or ventilated balance enclosure is strongly recommended | To prevent eye contact with and inhalation of airborne powder. A lab coat and gloves provide a barrier against skin contact. |
| Solution Preparation | - Chemical splash goggles- Nitrile gloves- Lab coat | To protect against splashes and spills of the compound in solution. |
| General Handling and Analysis | - Safety glasses with side shields- Nitrile gloves- Lab coat | Standard laboratory practice to prevent accidental contact. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review the Safety Data Sheet (SDS) before starting any work.[2]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by ensuring it is clean and uncluttered. If possible, work in a designated area for potent compounds.
-
If handling the solid form, ensure a certified chemical fume hood or other ventilated enclosure is available.[4]
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling the powder.
-
Handle the compound with care to avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in organic solvents like ethanol (B145695) and DMSO.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
-
Post-Handling:
Emergency Procedures
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]
-
After Inhalation: Move the person to fresh air and consult a doctor if complaints arise.[1]
-
After Skin Contact: Generally, the product does not irritate the skin, but it is recommended to wash the affected area with soap and water.[1]
-
After Eye Contact: Rinse the opened eye for several minutes under running water.[1]
Spill Response Protocol:
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or the substance becomes airborne, evacuate the immediate area.
-
Don PPE: Before cleaning, put on appropriate PPE, including respiratory protection if dealing with a large amount of powder.
-
Containment and Cleanup:
-
For Solid Spills: Gently cover the spill with a damp paper towel to avoid generating dust.[5] Carefully sweep the material into a suitable container for hazardous waste.
-
For Liquid Spills: Use an inert absorbent material to contain and soak up the spill.
-
-
Decontamination: Clean the spill area with soap and water or an appropriate laboratory decontaminant.
-
Waste Disposal: Collect all cleanup materials (absorbent, contaminated paper towels, etc.) in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Solid Waste:
-
Liquid Waste:
-
Collect any waste solutions containing this compound in a sealed, compatible, and clearly labeled container.
-
-
Disposal:
-
Dispose of all waste containing this compound in accordance with local, regional, and national regulations.[1] This typically involves arranging for pickup by a certified hazardous waste disposal service.
-
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. burrell.edu [burrell.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
